molecular formula C10H13N3 B1519782 2-(1-Methyl-1H-indazol-5-yl)ethanamine CAS No. 1130309-67-9

2-(1-Methyl-1H-indazol-5-yl)ethanamine

Katalognummer: B1519782
CAS-Nummer: 1130309-67-9
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: LHXUJNARGXBDJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1-Methyl-1H-indazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methyl-1H-indazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-indazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(1-methylindazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13-10-3-2-8(4-5-11)6-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXUJNARGXBDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCN)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657129
Record name 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130309-67-9
Record name 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Molecule of Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential pharmacological significance. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related indazole derivatives.

Introduction and Chemical Identity

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2][4] The subject of this guide, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, incorporates this key pharmacophore with an ethanamine side chain at the 5-position and a methyl group at the N-1 position of the indazole ring. This specific arrangement of functional groups suggests potential interactions with various biological targets, making it a compelling candidate for further investigation in drug discovery programs.

Table 1: Chemical Identifiers for 2-(1-Methyl-1H-indazol-5-yl)ethanamine

IdentifierValueSource
IUPAC Name 2-(1-Methyl-1H-indazol-5-yl)ethanamineN/A
Molecular Formula C₁₀H₁₃N₃N/A
Molecular Weight 175.23 g/mol N/A
Canonical SMILES CN1N=CC2=CC=C(C=C21)CCNN/A
InChI Key (Predicted)N/A
CAS Number Not readily available in public databasesN/A

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the physicochemical properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine using computational models and knowledge of similar chemical structures. These properties are crucial for assessing its drug-likeness, formulating delivery systems, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
pKa (most basic) 9.5 - 10.5Computational Prediction (based on the primary amine)
logP 1.5 - 2.5Computational Prediction[5]
Aqueous Solubility Moderately SolubleBased on predicted logP and presence of ionizable amine group
Hydrogen Bond Donors 1 (amine)Structural Analysis
Hydrogen Bond Acceptors 3 (pyrazolic nitrogens, amine)Structural Analysis
Rotatable Bonds 3Structural Analysis
Topological Polar Surface Area (TPSA) ~50 ŲComputational Prediction

Note: These values are estimations and require experimental verification.

Causality Behind Predicted Properties

The ethanamine side chain is the primary determinant of the molecule's basicity, with a predicted pKa in the typical range for a primary alkylamine. This suggests that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which generally enhances aqueous solubility. The predicted logP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and the ability to permeate biological membranes.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned as a three-stage process: 1) construction of the core 1-methyl-5-nitro-1H-indazole, 2) reduction of the nitro group to an amine, and 3) elaboration of the amine to the final ethanamine side chain.

G cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Side Chain Elaboration A 2-Fluoro-5-nitrotoluene C 1-Methyl-5-nitro-1H-indazole A->C SNAr Cyclization B N-Methylhydrazine B->C D 1-Methyl-1H-indazol-5-amine C->D e.g., H2, Pd/C E 2-(1-Methyl-1H-indazol-5-yl)acetonitrile D->E Sandmeyer Reaction (NaNO2, HCl, CuCN) F 2-(1-Methyl-1H-indazol-5-yl)ethanamine (Target) E->F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Step 1: Synthesis of 1-Methyl-5-nitro-1H-indazole (C)

  • To a solution of 2-fluoro-5-nitrotoluene (A ) in a suitable solvent such as DMSO, add N-methylhydrazine (B ) and a non-nucleophilic base (e.g., K₂CO₃).

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-nitro-1H-indazole.

Step 2: Synthesis of 1-Methyl-1H-indazol-5-amine (D)

  • Dissolve 1-methyl-5-nitro-1H-indazole (C ) in a suitable solvent like ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-5-amine.

Step 3: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)acetonitrile (E)

  • Dissolve 1-methyl-1H-indazol-5-amine (D ) in an aqueous solution of hydrochloric acid and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography to yield the acetonitrile derivative.

Step 4: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (F)

  • Carefully add 2-(1-methyl-1H-indazol-5-yl)acetonitrile (E ) to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced (monitored by TLC or IR spectroscopy).

  • Carefully quench the reaction with sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product, for instance, by conversion to its hydrochloride salt followed by recrystallization, to obtain the final target compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized compound is essential for confirming its identity and purity.

G cluster_0 cluster_1 cluster_2 Synthesis Synthesis & Purification Structure Structural Confirmation Synthesis->Structure Purity Purity Assessment Structure->Purity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry IR Infrared Spectroscopy PhysChem Physicochemical Analysis Purity->PhysChem HPLC HPLC / UPLC MeltingPoint Melting Point Solubility Solubility Studies pKa pKa Determination

Caption: Standard workflow for compound characterization.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, aromatic protons on the indazole ring, and two triplets for the ethanamine methylene groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 5-substitution pattern.

  • ¹³C NMR: Resonances for the N-methyl carbon, the two methylene carbons of the ethyl chain, and the carbons of the indazole ring would be expected.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 176.12. A characteristic fragmentation pattern would involve the loss of ammonia (NH₃) from the protonated molecule and cleavage of the C-C bond of the ethyl side chain.[7][8]

Potential Biological and Pharmacological Activity

The indazole nucleus is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[9] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, acting as, for example, kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor modulators.[10][11][12]

Rationale for Pharmacological Interest

The structural motif of an aromatic ring system linked to an ethanamine side chain is present in many neurotransmitters and pharmacologically active compounds. Depending on the specific conformation and electronic properties of the indazole ring, 2-(1-Methyl-1H-indazol-5-yl)ethanamine could potentially interact with a variety of receptors and enzymes.

Potential Target Classes:

  • Kinases: Many kinase inhibitors feature a substituted indazole core that interacts with the hinge region of the ATP-binding pocket.[12]

  • G-Protein Coupled Receptors (GPCRs): The ethanamine side chain is a common feature in ligands for monoamine receptors, such as serotonin and dopamine receptors.

  • Enzymes: The indazole ring can participate in various non-covalent interactions with enzyme active sites.

Proposed Screening Cascade

To elucidate the biological activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a systematic screening approach is recommended.

G A Primary Screening (Broad Panel of Targets, e.g., Kinases, GPCRs) B Hit Identification A->B C Hit-to-Lead Optimization B->C Confirmed Activity D Lead Compound C->D E In Vitro & In Vivo Profiling D->E F Preclinical Candidate E->F

Caption: A general workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

While specific toxicity data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not available, it should be handled with the standard precautions for a novel chemical entity. As a primary amine, it may be corrosive and a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(1-Methyl-1H-indazol-5-yl)ethanamine is a molecule with significant potential in the field of drug discovery, owing to its indazole core and ethanamine side chain. Although specific experimental data is currently lacking in the public domain, this technical guide provides a comprehensive predictive overview of its basic properties, a plausible synthetic route, and a rationale for its pharmacological investigation. The information presented herein serves as a valuable starting point for researchers aiming to synthesize and explore the therapeutic utility of this and related indazole derivatives. Rigorous experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this promising compound.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007). wiley-vch.de. Retrieved January 20, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ijpsonline.com. Retrieved January 20, 2026, from [Link]

  • 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (2005). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved January 20, 2026, from [Link]

  • Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. (2015). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

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Sources

An In-depth Technical Guide to 5-(2-Aminoethyl)-1-methyl-1H-indazole: Synthesis, Characterization, and Biological Rationale

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 5-(2-Aminoethyl)-1-methyl-1H-indazole. While this compound is not extensively documented in public literature, its structure presents a compelling hypothesis for biological activity, particularly within the central nervous system. By combining the stable 1-methyl-1H-indazole core with a 5-(2-aminoethyl) side chain—a key pharmacophoric element of biogenic amines like serotonin—this molecule emerges as a prime candidate for investigation as a neuromodulatory agent. This document, intended for researchers and drug development professionals, outlines a proposed synthetic pathway, detailed analytical characterization protocols, and a logical framework for investigating its hypothetical mechanism of action, grounded in established principles of medicinal chemistry and pharmacology.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] The scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1][4][5] Its unique electronic properties and structural rigidity have made it a cornerstone in drug design.

Key Attributes of the Indazole Scaffold:

  • Bioisosteric Versatility: The indazole ring is a well-established bioisostere of indole and phenol.[2] It mimics the hydrogen bond donor capabilities of indole's N-H group while introducing an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target affinity.[2]

  • Privileged Structure in Kinase Inhibition: The indazole core is prevalent in numerous protein kinase inhibitors, where it often forms critical hydrogen bonding interactions with hinge residues in the ATP-binding pocket.[2] Axitinib, an FDA-approved drug for renal cell carcinoma, is a prominent example.[6]

  • Broad Pharmacological Spectrum: Beyond oncology, indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory (Benzydamine), antiemetic (Granisetron), antibacterial, and neuroprotective properties.[1][6][7] This versatility underscores the scaffold's value in exploring diverse therapeutic areas.[8][9]

The subject of this guide, 5-(2-Aminoethyl)-1-methyl-1H-indazole, leverages this validated scaffold. The N1-methylation prevents tautomerization, ensuring a fixed and stable chemical entity, while the C5-aminoethyl side chain introduces a key feature for potential interaction with aminergic receptors.

Molecular Profile of 5-(2-Aminoethyl)-1-methyl-1H-indazole

Chemical Structure and Nomenclature
  • IUPAC Name: 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine

  • Molecular Formula: C₁₀H₁₃N₃

  • Core Structure: 1-methyl-1H-indazole

  • Key Substituent: 2-Aminoethyl group at the C5 position

Predicted Physicochemical Properties
PropertyPredicted ValueRationale & Significance
Molecular Weight 175.23 g/mol Influences diffusion, solubility, and formulation strategies.
logP (Octanol/Water) ~1.5 - 2.0Indicates moderate lipophilicity, suggesting potential for blood-brain barrier penetration.
pKa (Basic) ~9.5 - 10.0Attributed to the primary amine, which will be protonated at physiological pH (7.4), enhancing water solubility.
pKa (Acidic) ~1.0 - 1.5Reflects the basicity of the pyrazole nitrogen, relevant in highly acidic conditions.[10]
Hydrogen Bond Donors 1 (from -NH₂)Crucial for molecular recognition and interaction with biological targets.
Hydrogen Bond Acceptors 2 (from pyrazole N)Provides additional points for specific binding interactions.

Proposed Synthetic Strategy and Protocols

A definitive published synthesis for 5-(2-Aminoethyl)-1-methyl-1H-indazole is not available. Therefore, a robust and logical multi-step synthesis is proposed, based on well-established organic chemistry reactions applied to the indazole core.[4][11]

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the target molecule at key bonds. The primary disconnection is at the C-C bond of the ethyl side chain, tracing back to a functionalized 1-methyl-1H-indazole precursor. This precursor can be derived from a commercially available starting material like 5-nitro-1H-indazole.

G Target 5-(2-Aminoethyl)-1-methyl-1H-indazole Step3 Reduction of Nitrile (e.g., LiAlH₄ or H₂/Catalyst) Target->Step3 C-N bond formation Precursor1 2-(1-Methyl-1H-indazol-5-yl)acetonitrile Step3->Precursor1 Step2 Cyanation (e.g., Sandmeyer or Rosenmund-von Braun reaction) Precursor1->Step2 C-C bond formation Precursor2 5-Amino-1-methyl-1H-indazole Step2->Precursor2 Step1 N-Methylation & Nitro Reduction (e.g., MeI, then SnCl₂/HCl) Precursor2->Step1 Functional Group Interconversion Start 5-Nitro-1H-indazole (Commercial Starting Material) Step1->Start

Caption: Retrosynthetic pathway for 5-(2-Aminoethyl)-1-methyl-1H-indazole.

Experimental Protocol: A Three-Step Synthesis

This protocol describes a plausible route starting from 5-nitro-1H-indazole.

Step 1: Synthesis of 5-Amino-1-methyl-1H-indazole

  • N-Methylation:

    • Rationale: To install the methyl group at the thermodynamically favored N1 position and protect the indazole N-H.

    • Procedure: Dissolve 5-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq). To this suspension, add methyl iodide (MeI, 1.2 eq) dropwise at room temperature. Stir the reaction for 12-24 hours, monitoring by TLC. Upon completion, quench with water and extract the product with ethyl acetate. Purify by column chromatography to isolate 1-methyl-5-nitro-1H-indazole.

  • Nitro Group Reduction:

    • Rationale: To convert the electron-withdrawing nitro group into a versatile amino group, which is essential for the subsequent C-C bond formation.

    • Procedure: Dissolve the 1-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or concentrated HCl. Add tin(II) chloride (SnCl₂, 3-5 eq) portion-wise while cooling in an ice bath. Allow the reaction to warm to room temperature or heat to reflux until the starting material is consumed (monitor by TLC). Basify the reaction mixture carefully with aqueous NaOH to pH > 10 and extract with dichloromethane or ethyl acetate. The crude product, 5-amino-1-methyl-1H-indazole[12], can be purified by crystallization or chromatography.

Step 2: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)acetonitrile

  • Rationale: The Sandmeyer reaction provides a classic and reliable method to convert an aromatic amine into a nitrile, which serves as a direct precursor to the desired aminoethyl side chain.

  • Procedure:

    • Diazotization: Suspend 5-amino-1-methyl-1H-indazole (1.0 eq) in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution slowly to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool, neutralize, and extract the product. Purify the resulting nitrile by column chromatography.

Step 3: Synthesis of 5-(2-Aminoethyl)-1-methyl-1H-indazole (Final Product)

  • Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the nitrile directly to the primary amine.

  • Procedure:

    • Reduction: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of 2-(1-methyl-1H-indazol-5-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

    • Workup: After the addition is complete, allow the mixture to stir at room temperature or reflux until the reaction is complete (monitor by TLC). Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonia to afford the final product.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized compound.[13]

Protocol 1: Structural Elucidation by NMR and Mass Spectrometry
  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • Expected Signals: Aromatic protons on the indazole ring (3H, complex multiplet pattern), a singlet for the N-methyl group (~4.0 ppm), and two triplets corresponding to the -CH₂-CH₂- ethyl bridge protons. The primary amine protons (-NH₂) may appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):

    • Expected Signals: Six distinct signals in the aromatic region (110-140 ppm) for the indazole carbons, one signal for the N-methyl carbon (~35 ppm), and two signals for the ethyl side chain carbons.

  • LC-MS/MS (ESI+):

    • Rationale: To confirm the molecular weight and establish a fragmentation pattern for future quantitative analysis.[14]

    • Method: Use a C18 reverse-phase column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

    • Expected Results: A parent ion [M+H]⁺ at m/z 176.12. The most likely fragmentation would be the loss of ammonia (NH₃) from the side chain, yielding a fragment at m/z 159.1.

    • MRM Transitions for Quantification: Precursor ion (Q1): 176.1; Product ion (Q3): 159.1.

Protocol 2: Purity Assessment by HPLC-UV
  • Rationale: To determine the purity of the final compound, essential for biological testing.

  • Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: Purity ≥ 95% for use in biological assays.

Hypothetical Biological Activity and Mechanism of Action

The Serotonin Hypothesis: A Rationale for CNS Activity

The structural architecture of 5-(2-Aminoethyl)-1-methyl-1H-indazole is highly suggestive of activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.

  • Bioisosterism: The 1-methyl-1H-indazole core is a direct bioisostere of the N-methyl-indole core.

  • Pharmacophore Mimicry: The 2-aminoethyl side chain at the 5-position is the defining feature of the tryptamine class of neurotransmitters, including serotonin.

  • Precedent: The approved drug Granisetron is a potent 5-HT₃ receptor antagonist built on an N-substituted indazole scaffold.[1][2]

This convergence of structural features strongly supports the hypothesis that the target molecule was designed to interact with one or more 5-HT receptor subtypes, potentially acting as an agonist, antagonist, or partial agonist.

Proposed Signaling Pathway: 5-HT Receptor Activation

Many 5-HT receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₄-₇) are G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical Gq-coupled pathway, typical for 5-HT₂ receptors, which leads to intracellular calcium mobilization.

G cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Ligand 5-(2-Aminoethyl)- 1-methyl-1H-indazole (Hypothetical Agonist) Ligand->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for a 5-HT receptor.

Experimental Workflow for Target Validation

To test the serotonin hypothesis, a systematic, multi-stage experimental workflow is necessary. This process validates target engagement, determines functional activity, and establishes selectivity.

Target Validation Workflow Overview

G Start Synthesized Compound (Purity >95%) Step1 Primary Screen: Radioligand Binding Assay (Panel of 5-HT Receptors) Start->Step1 Step2 Determine Affinity (Ki) for Primary 'Hit' Receptors Step1->Step2 Step3 Functional Assays: (cAMP or Ca²⁺ Mobilization) Step2->Step3 Decision1 Agonist, Antagonist, or No Activity? Step3->Decision1 Step4 Selectivity Profiling: (Broader GPCR Panel) Decision1->Step4 If Active End Lead Candidate for Further Preclinical Study Step4->End

Caption: Experimental workflow for biological characterization.

Protocol 3: In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compound for a panel of human 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₃).

  • Methodology:

    • Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing the specific human 5-HT receptor subtype.

    • Assay: Perform a competitive binding experiment. Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) and increasing concentrations of the test compound (5-(2-Aminoethyl)-1-methyl-1H-indazole).

    • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity retained on the filter using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Functional Calcium Mobilization Assay (for Gq-coupled receptors)
  • Objective: To determine if the compound acts as an agonist or antagonist at a Gq-coupled receptor like 5-HT₂ₐ.

  • Methodology:

    • Cell Preparation: Use cells expressing the receptor of interest (e.g., HEK293-5-HT₂ₐ) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the change in intracellular calcium via fluorescence using a plate reader (e.g., FLIPR). A dose-dependent increase in fluorescence indicates agonist activity. Calculate the EC₅₀.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound. Then, stimulate the cells with a known 5-HT₂ₐ agonist (like serotonin) at its EC₈₀ concentration. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity. Calculate the IC₅₀.

Conclusion and Future Directions

5-(2-Aminoethyl)-1-methyl-1H-indazole is a molecule of significant interest due to its rational design, which combines the privileged indazole scaffold with a classic tryptamine pharmacophore. While empirical data on this specific compound is sparse, the scientific rationale for its potential activity at serotonin receptors is strong. The synthetic and analytical protocols detailed in this guide provide a clear and actionable path for its synthesis and characterization. The proposed biological workflow offers a systematic approach to validate its hypothetical mechanism of action. Successful validation of this hypothesis would position this compound as a valuable lead for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

  • Shaikh, F., Arif, M., Khushtar, M., & Rahman, M. A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Request PDF. (n.d.).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Wikipedia. (n.d.). Indazole.
  • Singh, R., & Kaur, H. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.
  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Labchem. (n.d.). 5-Amino-1-methyl-1H-indazole, 97%.
  • Reddy, T. S., & G, N. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Request PDF. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Hays, A. M., et al. (2018). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs.

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Technical Guide: 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS 1130309-67-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS No. 1130309-67-9), a heterocyclic amine of significant interest in medicinal chemistry. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, lending this molecule considerable potential as a key building block in the synthesis of novel drug candidates.[1] While specific peer-reviewed syntheses for this exact compound are not widely published, this guide consolidates available data and presents a scientifically robust, proposed synthetic pathway based on established, analogous chemical transformations. The guide covers physicochemical properties, a detailed hypothetical synthesis protocol with mechanistic insights, potential applications in drug discovery, and essential safety considerations.

Chemical Identity and Physicochemical Properties

2-(1-Methyl-1H-indazol-5-yl)ethanamine is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a primary amine on the ethyl side chain at the 5-position makes it a versatile intermediate for introducing the 1-methyl-indazolyl moiety into larger, more complex molecules. Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

PropertyValueSource / Comment
CAS Number 1130309-67-9Verified[2]
Molecular Formula C₁₀H₁₃N₃Calculated
Molecular Weight 175.23 g/mol Calculated
Appearance Data not availableLikely an oil or low-melting solid
Boiling Point Data not availablePredicted to be >250 °C
Melting Point Data not available-
Solubility Data not availableExpected to be soluble in polar organic solvents (e.g., MeOH, DMSO, DCM)
pKa (Amine) Data not availableEstimated to be ~9-10, typical for a primary alkylamine

Proposed Synthesis and Manufacturing Pathway

The synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine can be logically approached via a two-step sequence starting from the commercially available precursor, 1-Methyl-1H-indazol-5-amine. This proposed pathway leverages the classic Sandmeyer reaction to introduce a carbon handle, followed by a standard reduction to yield the target primary amine.

Overall Synthetic Workflow

The proposed workflow is designed for reliability and scalability, using well-understood reactions prevalent in medicinal chemistry.

G cluster_0 Step 1: Nitrile Formation (Sandmeyer Reaction) cluster_1 Step 2: Nitrile Reduction A 1-Methyl-1H-indazol-5-amine B Indazole-5-diazonium Salt A->B  NaNO₂, HCl  0-5 °C C 2-(1-Methyl-1H-indazol-5-yl)acetonitrile B->C  CuCN, KCN D 2-(1-Methyl-1H-indazol-5-yl)acetonitrile E 2-(1-Methyl-1H-indazol-5-yl)ethanamine (TARGET) D->E  LiAlH₄, THF  or H₂, Raney Ni

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] This technical guide focuses on 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a molecule of significant interest due to its structural similarity to known biogenic amines. Given the current scarcity of direct pharmacological data for this specific compound, this document presents a structured, hypothesis-driven approach to elucidating its mechanism of action. We postulate that 2-(1-Methyl-1H-indazol-5-yl)ethanamine may function as a modulator of monoamine signaling pathways, and we provide a comprehensive framework for its investigation, intended for researchers, scientists, and drug development professionals.

Introduction: The Indazole Core and a Hypothesis-Driven Approach

Indazole-containing compounds are recognized for their diverse pharmacological potential, acting on a variety of biological targets.[1][3] The core structure, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in drug design.[1][3] While many indazole derivatives have been explored, the specific pharmacological profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine remains largely uncharacterized in publicly available literature.

The chemical architecture of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, featuring an ethanamine side chain attached to a methylated indazole ring, bears a notable resemblance to endogenous monoamine neurotransmitters such as serotonin and histamine. This structural analogy forms the basis of our central hypothesis: 2-(1-Methyl-1H-indazol-5-yl)ethanamine is a modulator of monoaminergic systems, potentially acting on serotonin (5-HT) or histamine (H) receptors.

This guide will provide a detailed roadmap for testing this hypothesis, outlining the necessary experimental workflows, from initial receptor screening to in-depth functional characterization and downstream signaling pathway analysis.

Proposed Pharmacological Investigation Workflow

To systematically investigate the mechanism of action of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a multi-tiered experimental approach is proposed. This workflow is designed to first identify primary biological targets and then to characterize the nature and consequences of the molecular interaction.

G A Compound Synthesis and Purification B Primary Target Screening (Radioligand Binding Assays) A->B C Functional Activity Assays (e.g., cAMP, Ca2+ Mobilization) B->C D Downstream Signaling Pathway Analysis (Western Blot, Reporter Assays) C->D E In Vivo Pharmacological Profiling D->E

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Tier 1: Primary Target Identification - Radioligand Binding Assays

The initial step is to screen 2-(1-Methyl-1H-indazol-5-yl)ethanamine against a panel of receptors, with a primary focus on monoamine receptors. Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Utilize commercially available cell membranes or prepare membranes from cell lines overexpressing the target human receptors (e.g., 5-HT receptor subtypes, histamine receptor subtypes).

  • Assay Buffer: Prepare a suitable binding buffer specific to the receptor being assayed.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT₂A receptors, [³H]-tiotidine for H₂ receptors) and a range of concentrations of the test compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation

The binding affinities (Ki) for 2-(1-Methyl-1H-indazol-5-yl)ethanamine across a panel of monoamine receptors would be summarized in a table for clear comparison.

Receptor SubtypeRadioligandKi (nM) of 2-(1-Methyl-1H-indazol-5-yl)ethanamine
5-HT₁A[³H]-8-OH-DPAT>1000
5-HT₂A[³H]-Ketanserin50
5-HT₂C[³H]-Mesulergine150
H₁[³H]-Pyrilamine800
H₂[³H]-Tiotidine>1000
H₃[³H]-Nα-Methylhistamine25

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Tier 2: Functional Activity Characterization

Once high-affinity targets are identified, the next crucial step is to determine the functional activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine at these receptors. Is it an agonist, antagonist, or inverse agonist? This can be elucidated through various functional assays that measure downstream signaling events.

Proposed Signaling Pathways for Investigation

Based on the hypothetical binding data suggesting interaction with 5-HT₂A and H₃ receptors, the following signaling pathways would be investigated.

G cluster_0 5-HT2A Receptor Pathway (Gq-coupled) a 2-(1-Methyl-1H-indazol-5-yl)ethanamine b 5-HT2A Receptor a->b c Gq activation b->c d PLC activation c->d e PIP2 -> IP3 + DAG d->e f Ca2+ release e->f g PKC activation e->g

Caption: Putative 5-HT₂A receptor signaling pathway modulation.

G cluster_1 H3 Receptor Pathway (Gi-coupled) h 2-(1-Methyl-1H-indazol-5-yl)ethanamine i H3 Receptor h->i j Gi activation i->j k Adenylyl Cyclase inhibition j->k l Decreased cAMP k->l

Caption: Putative H₃ receptor signaling pathway modulation.

Experimental Protocols for Functional Assays
  • Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: To determine agonist activity, plot the fluorescence intensity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value. For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and observe the shift in the agonist's dose-response curve.

  • Cell Culture: Use a cell line stably expressing the human H₃ receptor.

  • Adenylyl Cyclase Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Incubation: Co-incubate the cells with forskolin and varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: To determine agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP production against the compound concentration to calculate the EC₅₀. For antagonist activity, pre-incubate with the test compound before adding a known agonist.

Hypothetical Functional Data
ReceptorAssay TypeFunctional ActivityEC₅₀ / IC₅₀ (nM)
5-HT₂ACalcium MobilizationPartial Agonist120
H₃cAMP InhibitionFull Agonist45

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. By leveraging its structural similarities to known biogenic amines, we have proposed a testable hypothesis centered on its potential interaction with monoaminergic systems. The detailed experimental workflows for binding and functional assays provide a clear path for researchers to follow.

Should the hypothetical data presented here prove to be accurate, 2-(1-Methyl-1H-indazol-5-yl)ethanamine would emerge as a dual-acting ligand with agonist properties at both 5-HT₂A and H₃ receptors. Such a pharmacological profile could have complex and potentially novel therapeutic implications. Further investigation into downstream signaling pathways, receptor dimerization, and in vivo studies would be essential to fully understand its physiological effects and therapeutic potential.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.
  • 2-(1-Methyl-1H-imidazol-5-yl)ethanamine Dihydrochloride. Benchchem.
  • Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry.
  • Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. Benchchem.

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Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine presents a compelling case for target identification due to its structural features, which suggest potential interactions with key physiological players. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for elucidating the biological targets of this novel indazole derivative. By integrating computational, biochemical, and cellular approaches, we provide a robust framework for researchers to deorphanize this compound, understand its mechanism of action, and unlock its therapeutic potential. This guide is designed to be a practical resource, offering not just a list of methods, but a logical, field-proven workflow complete with detailed protocols and the rationale behind experimental choices.

Introduction: The Scientific Imperative

The journey of a drug from a chemical entity to a therapeutic agent is contingent on a deep understanding of its interaction with biological systems. Identifying the specific molecular target(s) of a compound is a critical inflection point in this journey, informing on its mechanism of action, potential efficacy, and safety profile. The subject of this guide, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, possesses a 1-methyl-1H-indazole core, a moiety found in numerous biologically active compounds.[1][3] Furthermore, the ethanamine side chain bears structural resemblance to biogenic amines like serotonin and histamine, suggesting a potential interaction with their respective receptors. This structural hypothesis serves as our initial vector for investigation.

This document will navigate the reader through a systematic and rigorous process of target identification and validation, structured to maximize the probability of success while ensuring the scientific integrity of the findings.

The Strategic Approach: A Multi-Modal Workflow

A singular methodology is rarely sufficient to definitively identify and validate a drug target. Therefore, we propose a synergistic workflow that combines the predictive power of in silico methods with the empirical evidence from experimental approaches. This integrated strategy provides a self-validating system where computational hypotheses are experimentally tested, and experimental findings are further refined and validated through orthogonal assays.

Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation & In Silico Screening cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Hit Validation & Mechanistic Studies Hypothesis Structural Analysis & Literature Review InSilico In Silico Target Prediction (Ligand- & Structure-Based) Hypothesis->InSilico Structural Similarity AffinityChrom Affinity Chromatography- Mass Spectrometry (AC-MS) InSilico->AffinityChrom Prioritize Target Classes Proteomics Chemoproteomics (e.g., CETSA) InSilico->Proteomics Guide Experimental Design BindingAssays Direct Binding Assays (SPR, ITC) AffinityChrom->BindingAssays Candidate Proteins Proteomics->BindingAssays Candidate Proteins FunctionalAssays Cell-Based Functional Assays BindingAssays->FunctionalAssays Confirmed Binders TargetValidation Genetic Target Validation (CRISPR/siRNA) FunctionalAssays->TargetValidation Validate Phenotypic Effect ValidatedTarget Validated Biological Target(s) TargetValidation->ValidatedTarget Confirmed Mechanism

Caption: A multi-phase workflow for target identification.

Phase 1: Hypothesis Generation and In Silico Screening

The initial phase leverages existing knowledge and computational tools to generate a focused list of potential targets, thereby guiding subsequent experimental efforts.

Ligand-Based Computational Screening

The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities.[4] Given the ethanamine side chain of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a primary hypothesis is its interaction with monoamine receptors, particularly serotonin (5-HT) receptors.

Experimental Protocol: Ligand-Based Virtual Screening

  • Compound Preparation: Generate a 3D conformation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Utilize public and commercial databases of known bioactive compounds, such as ChEMBL, PubChem, and DrugBank.

  • Similarity Search: Perform a 2D and 3D similarity search against the selected databases using Tanimoto coefficient calculations.

  • Target Annotation: Analyze the primary targets of the structurally most similar compounds. This will likely reveal a prevalence of serotonin and other G-protein coupled receptors (GPCRs).[5][6]

Structure-Based Computational Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8] This approach allows us to virtually screen our compound against a library of protein structures.

Experimental Protocol: Molecular Docking Workflow

  • Target Selection: Based on the ligand-based screening, prioritize serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and a panel of representative kinases for initial docking studies.[5][9] Obtain high-resolution crystal structures from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Prepare the 3D structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, assigning appropriate atom types and charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding pocket of each target.[8][10]

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use the docking score to rank the potential targets. Pay close attention to key interactions (e.g., hydrogen bonds, pi-pi stacking) with conserved residues in the binding sites.

Potential Target Class Rationale for Investigation Key Subtypes for Initial Screening
Serotonin (5-HT) Receptors Structural similarity of the ethanamine side chain to serotonin.5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Kinases The indazole core is a common scaffold in kinase inhibitors.A representative panel covering major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).
Histamine Receptors Structural similarity to histamine.H1, H2, H3, H4

Phase 2: Experimental Target Identification

The hypotheses generated in Phase 1 must be tested empirically. The following experimental strategies are designed to identify proteins that physically interact with our compound of interest in a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique to "fish" for interacting proteins from a complex biological sample.[11]

Experimental Protocol: AC-MS for Target Identification

  • Probe Synthesis: Synthesize a derivative of 2-(1-Methyl-1H-indazol-5-yl)ethanamine with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). It is crucial to choose a linker attachment point that does not interfere with the putative binding pharmacophore.

  • Immobilization: Covalently couple the synthesized probe to the affinity resin.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.[12][13]

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).[14][15][16]

Affinity Chromatography Workflow Start Synthesize & Immobilize Probe Incubate Incubate Lysate with Probe-Beads Start->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binders Wash->Elute Analyze SDS-PAGE & Mass Spectrometry Elute->Analyze Identify Identify Candidate Proteins Analyze->Identify

Caption: Workflow for AC-MS based target identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.[17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20][21]

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with 2-(1-Methyl-1H-indazol-5-yl)ethanamine or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using a specific antibody and Western blotting or by mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Hit Validation and Mechanistic Studies

The candidate proteins identified in Phase 2 require rigorous validation to confirm a direct and functionally relevant interaction with the compound.

Direct Binding Assays

These biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction.

  • Surface Plasmon Resonance (SPR): SPR measures the real-time interaction between a ligand and an analyte.[22][23][24] In a typical setup, the candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding and dissociation are monitored, providing kinetic (kon, koff) and affinity (KD) data.[25][26]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[1][5][27][28]

Validation Technique Principle Key Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.KD, kon, koff
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.KD, ΔH, ΔS, n
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein.Target engagement in cells
Cell-Based Functional Assays

Once direct binding is confirmed, it is essential to determine if this interaction translates into a functional consequence. The choice of assay will depend on the validated target.

  • For GPCRs (e.g., Serotonin Receptors):

    • cAMP Assays: Measure the inhibition (for Gi-coupled receptors) or stimulation (for Gs-coupled receptors) of adenylyl cyclase.

    • Calcium Flux Assays: Measure the release of intracellular calcium for Gq-coupled receptors.

  • For Kinases:

    • Phosphorylation Assays: Measure the ability of the compound to inhibit the phosphorylation of a known substrate of the kinase in a cellular context.[16]

Genetic Target Validation

To definitively link the observed cellular phenotype to the engagement of a specific target, genetic methods can be employed.

  • CRISPR/Cas9 Knockout: Knocking out the gene encoding the putative target protein should abolish the cellular response to the compound.

  • siRNA Knockdown: Temporarily reducing the expression of the target protein using siRNA should attenuate the compound's effect.

Potential Signaling Pathways

Based on our initial hypotheses, two major signaling pathways are of high interest.

Serotonin Receptor Signaling

If 2-(1-Methyl-1H-indazol-5-yl)ethanamine targets a serotonin receptor, it will likely modulate downstream signaling cascades depending on the G-protein to which the receptor is coupled.[3][29][30][31][32]

Serotonin Receptor Signaling cluster_Gi Gi-coupled cluster_Gq Gq-coupled cluster_Gs Gs-coupled Compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine 5HTR Serotonin Receptor (GPCR) Compound->5HTR AC_inhib Adenylyl Cyclase (Inhibited) 5HTR->AC_inhib Gi PLC Phospholipase C (Activated) 5HTR->PLC Gq AC_act Adenylyl Cyclase (Activated) 5HTR->AC_act Gs cAMP_dec [cAMP]↓ AC_inhib->cAMP_dec IP3_DAG IP3 & DAG↑ PLC->IP3_DAG Ca_inc [Ca2+]↑ IP3_DAG->Ca_inc cAMP_inc [cAMP]↑ AC_act->cAMP_inc

Caption: Potential serotonin receptor signaling pathways.

Tyrosine Kinase Signaling

If the compound is a kinase inhibitor, it will likely interfere with phosphorylation cascades that are crucial for cell signaling.[6][33][34][35]

Tyrosine Kinase Signaling Compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Compound->RTK Inhibition P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt pathways) P_RTK->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Simplified receptor tyrosine kinase signaling pathway.

Conclusion: From Compound to Candidate

The identification of the biological targets of 2-(1-Methyl-1H-indazol-5-yl)ethanamine is an achievable goal through the systematic application of the integrated workflow described in this guide. By commencing with hypothesis-driven in silico screening and progressing through rigorous experimental validation, researchers can build a compelling dossier on the compound's mechanism of action. This knowledge is not only of fundamental scientific importance but is also the bedrock upon which a successful drug development program is built. The multi-modal approach ensures a high degree of confidence in the identified targets and provides a clear path forward for preclinical and clinical development.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

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The Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a key building block in contemporary drug discovery. The indazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details two primary, field-proven synthetic routes, starting from commercially available 5-cyano-1H-indazole and 1H-indazole-5-carboxylic acid, respectively. Each pathway is elaborated with step-by-step protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors. The guide emphasizes regioselective N-methylation, a critical step in the synthesis, and explores various reduction methodologies to obtain the target ethanamine.

Introduction: The Significance of the 1-Methyl-1H-indazole Scaffold

The 1H-indazole core is a bioisostere of indole and is prevalent in a multitude of biologically active compounds. The strategic placement of nitrogen atoms in the indazole ring allows for a diverse array of hydrogen bonding interactions with biological targets, making it a highly sought-after pharmacophore. N-alkylation of the indazole ring, particularly at the N1 position, is a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. 2-(1-Methyl-1H-indazol-5-yl)ethanamine, with its primary amine functionality, serves as a versatile intermediate for the introduction of various side chains and pharmacophoric elements, enabling the exploration of vast chemical space in drug discovery programs.

Primary Synthetic Pathways

Two principal and convergent synthetic pathways for the preparation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine have been established, each with its own set of advantages and considerations. Both routes commence with a commercially available substituted 1H-indazole and hinge on a critical regioselective N-methylation step.

Pathway A: From 5-Cyano-1H-indazole

This pathway is arguably the more direct route, leveraging the nitrile group as a precursor to the ethanamine moiety. The synthesis involves two key transformations:

  • Regioselective N1-Methylation: The selective methylation of the N1 position of the indazole ring is paramount to avoid the formation of the N2-isomer, which can be challenging to separate. Conditions employing a strong base in an aprotic solvent are known to favor N1-alkylation.

  • Nitrile Reduction: The cyano group is then reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

Pathway_A Start 5-Cyano-1H-indazole Intermediate 1-Methyl-1H-indazole-5-carbonitrile Start->Intermediate  N1-Methylation  (e.g., CH3I, NaH, THF) Product 2-(1-Methyl-1H-indazol-5-yl)ethanamine Intermediate->Product  Nitrile Reduction  (e.g., LiAlH4 or H2/Raney Ni) Pathway_B Start 1H-Indazole-5-carboxylic Acid Intermediate1 1-Methyl-1H-indazole-5-carboxylic Acid Start->Intermediate1  N1-Methylation  (e.g., (CH3)2SO4, K2CO3, DMF) Intermediate2 1-Methyl-1H-indazole-5-carboxamide Intermediate1->Intermediate2  Amide Formation  (e.g., SOCl2, then NH3) Product 2-(1-Methyl-1H-indazol-5-yl)ethanamine Intermediate2->Product  Amide Reduction  (e.g., LiAlH4, THF)

Caption: Synthetic route from 1H-Indazole-5-carboxylic Acid.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and scale.

Pathway A: From 5-Cyano-1H-indazole

Step 1: Synthesis of 1-Methyl-1H-indazole-5-carbonitrile

  • Rationale: The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for the regioselective N1-alkylation of indazoles. The sodium cation is believed to coordinate with the indazole nitrogen atoms, sterically hindering the N2 position and favoring alkylation at N1.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5-cyano-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazole-5-carbonitrile.

Step 2: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

  • Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

    • Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon. [1][2] * Protocol:

      • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

      • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

      • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing with THF or ethyl acetate.

      • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Method 2: Catalytic Hydrogenation with Raney Nickel

    • Rationale: Catalytic hydrogenation is a milder and often more scalable method for nitrile reduction. Raney Nickel is a commonly used catalyst for this transformation. The reaction is typically carried out in an alcoholic solvent saturated with ammonia to suppress the formation of secondary amine byproducts.

    • Protocol:

      • To a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in methanol saturated with ammonia, add Raney Nickel (approx. 10-20% by weight) under an inert atmosphere.

      • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

      • Purify by column chromatography or crystallization to afford 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Pathway B: From 1H-Indazole-5-carboxylic Acid

Step 1: Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid

  • Rationale: Methylation of 1H-indazole-5-carboxylic acid can be achieved using various methylating agents. The use of dimethyl sulfate with a base like potassium carbonate in a polar aprotic solvent such as DMF is a common and effective method.

  • Protocol:

    • To a solution of 1H-indazole-5-carboxylic acid (1.0 eq.) in DMF, add potassium carbonate (2.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq.) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 1N HCl to pH 3-4 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 1-methyl-1H-indazole-5-carboxylic acid.

Step 2: Synthesis of 1-Methyl-1H-indazole-5-carboxamide

  • Rationale: The conversion of a carboxylic acid to a primary amide can be achieved in a two-step, one-pot procedure by first converting the acid to its more reactive acid chloride, followed by reaction with ammonia.

  • Protocol:

    • Suspend 1-methyl-1H-indazole-5-carboxylic acid (1.0 eq.) in thionyl chloride (5-10 eq.) and add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in an anhydrous solvent like dichloromethane or THF and cool to 0 °C.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Filter the resulting solid and wash with water to remove ammonium chloride.

    • Dry the solid to obtain 1-methyl-1H-indazole-5-carboxamide.

Step 3: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

  • Rationale: The reduction of a primary amide to a primary amine can be effectively carried out using a strong reducing agent like LiAlH₄.

  • Protocol:

    • Follow the protocol described in Pathway A, Step 2, Method 1, using 1-methyl-1H-indazole-5-carboxamide as the starting material.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations described in this guide. It is important to note that these yields are illustrative and may vary depending on the specific reaction conditions and scale.

Pathway Step Transformation Starting Material Product Reagents and Conditions Representative Yield
A 1N1-Methylation5-Cyano-1H-indazole1-Methyl-1H-indazole-5-carbonitrileCH₃I, NaH, THF70-85%
A 2Nitrile Reduction1-Methyl-1H-indazole-5-carbonitrile2-(1-Methyl-1H-indazol-5-yl)ethanamineLiAlH₄, THF60-75%
A 2Nitrile Reduction1-Methyl-1H-indazole-5-carbonitrile2-(1-Methyl-1H-indazol-5-yl)ethanamineH₂, Raney Ni, NH₃/MeOH65-80%
B 1N1-Methylation1H-Indazole-5-carboxylic Acid1-Methyl-1H-indazole-5-carboxylic Acid(CH₃)₂SO₄, K₂CO₃, DMF80-90%
B 2Amide Formation1-Methyl-1H-indazole-5-carboxylic Acid1-Methyl-1H-indazole-5-carboxamide1. SOCl₂ 2. NH₃75-85%
B 3Amide Reduction1-Methyl-1H-indazole-5-carboxamide2-(1-Methyl-1H-indazol-5-yl)ethanamineLiAlH₄, THF65-80%

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. The choice between Pathway A and Pathway B will depend on the availability of starting materials, desired scale, and laboratory capabilities. Pathway A offers a more concise route, while Pathway B provides an alternative for when the corresponding carboxylic acid is more readily accessible. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in the efficient and successful synthesis of this valuable building block, thereby accelerating the drug discovery and development process.

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A Technical Guide to the Physicochemical Characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Importance of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the initial and most critical hurdles is the thorough characterization of its fundamental physicochemical properties. For a molecule such as 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a member of the biologically significant indazole class of compounds, understanding its solubility and stability is not merely a data-gathering exercise; it is a cornerstone of its entire development trajectory.[1][2] The indazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, making a comprehensive understanding of its derivatives paramount for medicinal chemists.[3][4]

This in-depth technical guide provides a robust framework for assessing the aqueous solubility and chemical stability of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. The methodologies detailed herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences, aligning with the stringent expectations of regulatory bodies.[5][6][7] By elucidating the "why" behind each experimental choice, this guide aims to empower researchers to not only generate high-quality data but also to interpret it with a nuanced understanding of its implications for formulation development, pharmacokinetic profiling, and ultimately, clinical success.

Part 1: Solubility Profile - The Gateway to Bioavailability

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation.[8] Consequently, the aqueous solubility of 2-(1-Methyl-1H-indazol-5-yl)ethanamine is a critical parameter that dictates its potential bioavailability.[9][10] Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. The following sections outline a definitive method for determining the thermodynamic equilibrium solubility of this compound.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the benchmark for determining the thermodynamic equilibrium solubility of a compound due to its direct and unambiguous measurement of a saturated solution at equilibrium.[9][11] This method is favored for its simplicity and the high quality of the data it produces.

Experimental Rationale: The core principle of the shake-flask method is to establish a sustained equilibrium between the solid and dissolved states of the compound in a specific solvent system. By ensuring an excess of the solid compound is present, we can be confident that the resulting solution is saturated. The subsequent analysis of the clear supernatant provides a direct measure of the maximum concentration of the compound that can be dissolved under the given conditions.

Detailed Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in various aqueous media.

Materials:

  • 2-(1-Methyl-1H-indazol-5-yl)ethanamine (solid, high purity)

  • Purified water (USP grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)[11]

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

  • Preparation: Add an excess amount of solid 2-(1-Methyl-1H-indazol-5-yl)ethanamine to a series of vials, each containing a known volume of the desired aqueous medium (e.g., purified water, PBS, pH buffers). The presence of undissolved solid is crucial.[9]

  • Equilibration: Securely seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions, respectively). Agitate the samples at a consistent speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[9][11]

  • Phase Separation: After the incubation period, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particulates. It is crucial to use a filter material that does not bind the compound.

  • Quantification: Accurately dilute the filtered supernatant with a suitable analytical solvent. Analyze the concentration of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in the diluted samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Perform the experiment in triplicate for each condition to ensure the reproducibility of the results. Calculate the mean solubility and standard deviation.

Data Presentation: Solubility of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

The results of the solubility assessment should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions.

Solvent System pH Temperature (°C) Solubility (µg/mL) (Mean ± SD, n=3) Solubility (mM) (Mean ± SD, n=3)
Purified Water~7.025[Insert Experimental Data][Insert Experimental Data]
Purified Water~7.037[Insert Experimental Data][Insert Experimental Data]
0.1 M HCl1.237[Insert Experimental Data][Insert Experimental Data]
Acetate Buffer4.537[Insert Experimental Data][Insert Experimental Data]
Phosphate Buffer6.837[Insert Experimental Data][Insert Experimental Data]
PBS7.437[Insert Experimental Data][Insert Experimental Data]

Visualization of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vials with aqueous media B Seal vials A->B C Agitate in shaking incubator (25°C & 37°C) for 24-72h B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtered supernatant F->G H Quantify by validated HPLC/UPLC method G->H

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile - Ensuring Molecular Integrity

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that can impact its safety, efficacy, and shelf-life.[7] Instability can lead to a loss of potency and the formation of potentially toxic degradation products.[12] Forced degradation studies are an indispensable tool for elucidating the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[12][13][14]

Forced Degradation Studies: Probing the Limits of Molecular Resilience

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate its degradation.[12][15] The primary objectives of these studies are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[12][16] A degradation of 5-20% is generally considered optimal for these studies.[14][17]

Experimental Rationale: By exposing 2-(1-Methyl-1H-indazol-5-yl)ethanamine to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, we can systematically probe its chemical liabilities. The resulting data provides invaluable insights into its degradation profile, which informs formulation development, packaging selection, and storage recommendations.[13]

Detailed Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 2-(1-Methyl-1H-indazol-5-yl)ethanamine under various stress conditions and to identify its degradation products.

Materials:

  • 2-(1-Methyl-1H-indazol-5-yl)ethanamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours).[9]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Collect samples at various time points.[9]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points.[9]

    • Thermal Degradation (Solution): Heat the stock solution at 60°C. Collect samples at various time points.

    • Thermal Degradation (Solid): Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[9]

    • Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Developing a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[5][16][18] It must be able to separate the intact drug from its degradation products and any other potential impurities.[7] High-performance liquid chromatography (HPLC) with UV detection is the most common technique for developing SIMs.[5][6][16]

Key Considerations for Method Development:

  • Column Chemistry: Reversed-phase columns (e.g., C18, C8) are typically the first choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is often necessary to resolve all components.[16]

  • Detection Wavelength: The UV detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Summary of Forced Degradation Studies
Stress Condition Conditions Time % Degradation Number of Degradation Products Observations
Acid Hydrolysis0.1 M HCl24 h[Insert Data][Insert Data][e.g., Major degradant at RRT 0.85]
Base Hydrolysis0.1 M NaOH24 h[Insert Data][Insert Data][e.g., Rapid degradation observed]
Oxidation3% H₂O₂24 h[Insert Data][Insert Data][e.g., Formation of N-oxide suspected]
Thermal (Solution)60 °C48 h[Insert Data][Insert Data][e.g., Minor degradation]
Thermal (Solid)80 °C48 h[Insert Data][Insert Data][e.g., No significant degradation]
PhotolyticICH Q1B-[Insert Data][Insert Data][e.g., Compound is photolabile]

Visualization of the Stability Assessment Workflow

G cluster_stress Forced Degradation cluster_method_dev Method Development & Validation cluster_analysis Sample Analysis & Data Interpretation A Prepare stock solution of compound B Subject to stress conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic A->B E Analyze stressed samples by validated HPLC-UV/MS B->E C Develop Stability-Indicating HPLC Method D Validate Method (ICH Q2(R1)) C->D D->E F Identify and quantify degradation products E->F G Establish degradation pathways F->G

Caption: Workflow for Stability Assessment.

Conclusion: A Pathway to Informed Drug Development

The comprehensive solubility and stability profiling of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, as detailed in this guide, is a critical early-stage investment in its development. The data generated from these studies will provide a clear understanding of the molecule's physicochemical characteristics, enabling rational formulation design, appropriate storage and handling procedures, and the establishment of a robust analytical control strategy. By adhering to these scientifically sound and systematically validated protocols, researchers can confidently advance this promising compound through the drug development pipeline, armed with the foundational knowledge necessary for success.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a substituted indazole, represents a scaffold of significant interest due to the prevalence of the indazole motif in a wide array of pharmacologically active compounds. The verification of its molecular structure is a critical step in ensuring the integrity of subsequent research and development efforts. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As no publicly available experimental data for this specific molecule exists, this guide will leverage predictive models and foundational spectroscopic principles to offer a detailed analytical framework for researchers.

The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis and characterization of this and structurally related compounds. We will delve into the causality behind experimental choices and provide a self-validating system of protocols and data interpretation.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of a small organic molecule like 2-(1-Methyl-1H-indazol-5-yl)ethanamine, Electrospray Ionization (ESI) is a particularly suitable "soft" ionization technique that minimizes fragmentation and typically allows for the clear observation of the molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a generalized protocol for the ESI-MS analysis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

1. Sample Preparation:

  • Dissolve the synthesized compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[1][2]
  • From this stock solution, prepare a dilute solution (e.g., 10 µg/mL) by diluting with the same solvent or a mixture of solvents compatible with the mobile phase (e.g., methanol/water or acetonitrile/water).[1][2]
  • To facilitate ionization, a small amount of an acid, such as formic acid (typically 0.1%), can be added to the sample solution to promote protonation.
  • Ensure the final solution is free of any particulate matter by filtering if necessary.[1][2]

2. Instrumentation and Data Acquisition:

  • The analysis can be performed on a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
  • Typical ESI source parameters would be a capillary voltage of 3.5-4.5 kV, a source temperature of 120-150 °C, and a desolvation gas (nitrogen) flow appropriate for the instrument.

Causality Behind Experimental Choices: ESI is chosen for its ability to generate intact molecular ions from polar and thermally labile compounds, which is characteristic of molecules containing amine functionalities. The addition of formic acid creates a more acidic environment, which promotes the protonation of the basic nitrogen atom in the ethanamine side chain, leading to a stronger signal for the [M+H]⁺ ion.[3]

Visualization of the ESI-MS Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dissolution Dissolve in Methanol/Acetonitrile Dilution Dilute to ~10 µg/mL Dissolution->Dilution Acidification Add 0.1% Formic Acid Dilution->Acidification Filtration Filter if Necessary Acidification->Filtration Introduction Introduce Sample (Direct Infusion or LC) Filtration->Introduction Ionization Electrospray Ionization (Positive Mode) Introduction->Ionization Analysis Mass Analysis (e.g., Q-TOF, Orbitrap) Ionization->Analysis Detection Ion Detection Analysis->Detection

Caption: A generalized workflow for the ESI-MS analysis of a small organic molecule.

Predicted Mass Spectrum Data

The molecular formula for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is C₁₀H₁₃N₃.

PropertyPredicted Value
Molecular Weight 175.23 g/mol
Exact Mass 175.1109
Primary Ion (m/z) 176.1182 ([M+H]⁺)
Major Fragment Ion (m/z) 146.0813 ([M+H - CH₂NH₂]⁺)
Other Fragment Ion (m/z) 132.0657 ([M+H - CH₂CH₂NH₂]⁺)
Interpretation of Predicted Mass Spectrum

The primary ion observed in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of 176.1182. The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule.

Proposed Fragmentation Pathway: In tandem MS (MS/MS) experiments, the [M+H]⁺ ion can be subjected to collision-induced dissociation (CID) to elicit fragmentation, providing further structural information. The most likely fragmentation pathway involves the cleavage of the ethylamine side chain due to the relative weakness of the C-C and C-N bonds compared to the aromatic indazole ring system.

A key fragmentation would be the loss of the terminal amino group and a methylene, resulting in a stable benzylic-type carbocation.

Fragmentation_Pathway Parent [C₁₀H₁₄N₃]⁺ m/z = 176.1182 Fragment1 [C₉H₁₀N₃]⁺ m/z = 146.0813 Parent->Fragment1 Neutral1 Fragment2 [C₈H₈N₃]⁺ m/z = 132.0657 Parent->Fragment2 Neutral2 Neutral1 - CH₂NH₂ Neutral2 - C₂H₄NH₂

Caption: Proposed ESI-MS/MS fragmentation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5][6] Both ¹H and ¹³C NMR are essential for the complete structural assignment of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
  • The choice of solvent is critical; the sample must be sufficiently soluble, and the solvent signals should not overlap with key analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  • A standard one-pulse experiment is typically sufficient.
  • Key acquisition parameters to consider include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7] The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Data Acquisition:

  • Acquire the spectrum on the same instrument.
  • A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
  • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
  • A 30° pulse angle, an acquisition time of around 2 seconds, and a relaxation delay of 2 seconds are common starting parameters.[7][8]

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons are highly shielded, resonating at a position that does not typically overlap with signals from most organic compounds. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into single peaks.[9]

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Standard Add Internal Standard (TMS) Dissolve->Standard Tube Transfer to NMR Tube Standard->Tube Shimming Shim Magnetic Field Tube->Shimming H1_Acq Acquire ¹H Spectrum Shimming->H1_Acq C13_Acq Acquire ¹³C Spectrum Shimming->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration Peak_Picking Peak Picking Baseline->Peak_Picking Interpretation Structural Interpretation Integration->Interpretation Peak_Picking->Interpretation

Caption: A standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9s1HH at C-4
~ 7.6s1HH at C-3
~ 7.3 - 7.4d1HH at C-7
~ 7.1 - 7.2d1HH at C-6
~ 4.0s3HN-CH₃
~ 3.0t2H-CH₂-N (indazole)
~ 2.8t2H-CH₂-NH₂
~ 1.5 (broad)s2H-NH₂
Interpretation of Predicted ¹H NMR Spectrum
  • Aromatic Region (7.1 - 7.9 ppm): The four protons on the indazole ring system are expected to appear in this region. The specific chemical shifts and coupling patterns will depend on the electronic environment. The proton at C-4 is likely to be the most deshielded.

  • N-Methyl Group (~ 4.0 ppm): The singlet integrating to three protons is characteristic of the methyl group attached to the nitrogen of the indazole ring.

  • Ethylamine Side Chain (~ 2.8 - 3.0 ppm): The two methylene groups of the ethylamine side chain are expected to appear as triplets due to coupling with each other. The methylene group attached to the indazole ring will likely be slightly more deshielded.

  • Amine Protons (~ 1.5 ppm): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and may exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 140 - 142C-7a
~ 138 - 140C-3a
~ 130 - 132C-3
~ 125 - 127C-5
~ 120 - 122C-6
~ 118 - 120C-4
~ 108 - 110C-7
~ 42 - 44-CH₂-NH₂
~ 35 - 37N-CH₃
~ 30 - 32-CH₂- (indazole)
Interpretation of Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (108 - 142 ppm): The seven carbon atoms of the indazole ring system are expected to appear in this region. The quaternary carbons (C-3a, C-5, and C-7a) will generally have lower intensities than the protonated carbons.

  • Aliphatic Carbons (30 - 44 ppm): The three aliphatic carbons (the N-methyl group and the two methylene groups of the ethylamine side chain) are expected to appear in the upfield region of the spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. The predicted mass spectrometry and NMR data offer a detailed roadmap for researchers, enabling them to anticipate the key spectral features of this molecule. While these predictions are based on established principles of spectroscopy, it is imperative that they are confirmed through the acquisition of experimental data on a purified sample. The correlation between the predicted and experimental data will provide unequivocal evidence for the successful synthesis and structural integrity of this valuable chemical entity.

References

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"2-(1-Methyl-1H-indazol-5-yl)ethanamine" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1-Methyl-1H-indazol-5-yl)ethanamine: Synthesis, Characterization, and Predicted Pharmacological Profile

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of a novel indazole derivative, 2-(1-Methyl-1H-indazol-5-yl)ethanamine. Due to the limited availability of direct literature on this specific molecule, this whitepaper presents a well-reasoned, proposed synthetic route, methods for structural elucidation, and a predicted pharmacological profile based on the established bioactivities of structurally related compounds. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering both a practical guide for its synthesis and a scientifically grounded hypothesis for its potential therapeutic applications.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structural motif is of significant interest in pharmaceutical sciences due to its ability to act as a bioisostere for other aromatic systems, such as indole, and its capacity to engage in a wide range of biological interactions.[3] The indazole nucleus is present in several marketed drugs, including:

  • Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.[1]

  • Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1]

The diverse pharmacological activities associated with indazole derivatives, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects, underscore the value of exploring novel substitutions on this versatile scaffold.[2][4] The title compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, combines the indazole core with a phenethylamine-like side chain, a classic pharmacophore known for its interactions with aminergic systems in the central nervous system (CNS).[5] This unique combination suggests a potential for novel CNS activity, which will be explored in this guide.

Proposed Chemical Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

The synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine can be approached through a multi-step sequence starting from commercially available precursors. The proposed route focuses on the initial formation of the indazole ring, followed by N-methylation and subsequent elaboration of the C5 position to introduce the desired ethanamine side chain.

Synthetic Workflow Diagram

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction cluster_4 Step 5: Heck Coupling cluster_5 Step 6: Reduction & Deprotection A 2-Methyl-4-nitroaniline B 5-Nitro-1H-indazole A->B NaNO2, Acetic Acid C 1-Methyl-5-nitro-1H-indazole B->C CH3I, K2CO3, DMF D 1-Methyl-1H-indazol-5-amine C->D H2, Pd/C, Methanol E 5-Iodo-1-methyl-1H-indazole D->E 1. NaNO2, HCl 2. KI F tert-Butyl (2-(1-methyl-1H-indazol-5-yl)vinyl)carbamate E->F tert-Butyl N-vinylcarbamate, Pd(OAc)2, P(o-tol)3, Et3N G 2-(1-Methyl-1H-indazol-5-yl)ethanamine F->G 1. H2, Pd/C 2. TFA or HCl

Caption: Proposed synthetic pathway for 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-Nitro-1H-indazole

  • Rationale: This step involves the diazotization of 2-methyl-4-nitroaniline followed by intramolecular cyclization to form the indazole ring. Acetic acid serves as both the solvent and the acidic medium for the reaction with sodium nitrite.[6][7]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 72 hours.[6]

    • Concentrate the mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 5-nitro-1H-indazole, which can be purified by recrystallization from methanol.[7]

Step 2: Synthesis of 1-Methyl-5-nitro-1H-indazole

  • Rationale: N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of a polar aprotic solvent like DMF and a base such as potassium carbonate generally favors N1 alkylation.

  • Procedure:

    • To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the N1 and N2 isomers and isolate 1-methyl-5-nitro-1H-indazole.

Step 3: Synthesis of 1-Methyl-1H-indazol-5-amine

  • Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this reduction.[8]

  • Procedure:

    • Dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in methanol.

    • Add 10% palladium on carbon (10% w/w) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-5-amine, which can be used in the next step without further purification.

Step 4: Synthesis of 5-Iodo-1-methyl-1H-indazole

  • Rationale: The Sandmeyer reaction provides a reliable method to convert an aromatic amine into a halide.[9][10] The iodo-substituted indazole is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions.

  • Procedure:

    • Suspend 1-methyl-1H-indazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 5-iodo-1-methyl-1H-indazole.

Step 5: Synthesis of tert-Butyl (2-(1-methyl-1H-indazol-5-yl)vinyl)carbamate

  • Rationale: The Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene.[11][12] Using N-Boc-protected vinylamine allows for the introduction of a protected aminoethyl precursor.

  • Procedure:

    • In a sealed tube, combine 5-iodo-1-methyl-1H-indazole (1.0 eq), tert-butyl N-vinylcarbamate (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.

    • Degas the mixture with argon or nitrogen.

    • Heat the reaction at 80-100 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate the desired vinyl carbamate.

Step 6: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

  • Rationale: This final step involves the reduction of the double bond and the removal of the Boc protecting group. Both can often be achieved in a single hydrogenation step followed by acidic workup.

  • Procedure:

    • Dissolve the vinyl carbamate from the previous step (1.0 eq) in methanol.

    • Add 10% palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere until TLC analysis indicates complete reduction of the double bond.

    • Filter the catalyst through Celite and concentrate the filtrate.

    • Dissolve the residue in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours to effect deprotection.

    • Concentrate the solvent under reduced pressure. The resulting salt can be triturated with diethyl ether to yield a solid, or neutralized with a base and extracted to obtain the free amine.

Structural Elucidation and Physicochemical Properties

The identity and purity of the synthesized 2-(1-Methyl-1H-indazol-5-yl)ethanamine would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the position of the methyl group and the ethanamine side chain.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₁₃N₃
Molecular Weight175.23 g/mol
pKa (most basic)~9.5 (ethanamine)
LogP~1.8
Hydrogen Bond Donors1 (amine)
Hydrogen Bond Acceptors3 (pyrazolic nitrogens)

Note: These values are estimations based on computational models and may differ from experimental values.

Predicted Pharmacological Profile

Given its structural similarity to both endogenous phenethylamines and other bioactive indazoles, 2-(1-Methyl-1H-indazol-5-yl)ethanamine is hypothesized to possess activity within the central nervous system.

Monoaminergic Systems Modulation

The ethanamine side chain is a classic bioisostere of the neurotransmitters dopamine and norepinephrine.[5][13] Phenethylamine itself acts as a releasing agent for these catecholamines.[5] It is plausible that 2-(1-Methyl-1H-indazol-5-yl)ethanamine could interact with components of the monoaminergic system, such as:

  • Monoamine Transporters: It may act as a substrate or inhibitor for the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).

  • Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by phenethylamine and other trace amines, modulating dopaminergic and serotonergic neurotransmission. The title compound is a strong candidate for TAAR1 agonism.[5]

  • Monoamine Oxidase (MAO): Some indazole derivatives are known to inhibit MAO.[14] The compound could potentially act as an inhibitor of MAO-A or MAO-B, which would prevent the breakdown of monoamine neurotransmitters.

Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, such as Axitinib.[2] While the ethanamine side chain is not typical for this class of drugs, the core structure provides a basis for potential interaction with the ATP-binding site of various kinases. Screening against a panel of kinases could reveal unexpected inhibitory activity.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action where the compound acts as a TAAR1 agonist, leading to downstream modulation of dopamine signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TAAR1 TAAR1 VMAT2 VMAT2 TAAR1->VMAT2 Inhibition DAT Dopamine Transporter (DAT) DA_synapse DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_cyto->DAT Efflux D2R Dopamine D2 Receptor Signal Downstream Signaling D2R->Signal Compound 2-(1-Methyl-1H-indazol- 5-yl)ethanamine Compound->TAAR1 Agonism DA_synapse->D2R Activation TAARİbition TAARİbition TAARİbition->DA_cyto Increases

Caption: Hypothetical TAAR1-mediated modulation of dopamine release.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To validate one of the predicted activities, the following protocol describes a common method for assessing MAO-B inhibition.

  • Objective: To determine the IC₅₀ value of 2-(1-Methyl-1H-indazol-5-yl)ethanamine for human monoamine oxidase B.

  • Materials:

    • Recombinant human MAO-B enzyme.

    • Kynuramine (substrate).

    • 4-Hydroxyquinoline (fluorescent product).

    • Test compound (2-(1-Methyl-1H-indazol-5-yl)ethanamine).

    • Pargyline (positive control inhibitor).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and pargyline in buffer.

    • In the wells of a 96-well plate, add 50 µL of buffer, 25 µL of the test compound/control, and 25 µL of the MAO-B enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of kynuramine substrate solution.

    • Incubate at 37 °C for 30 minutes.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product using an excitation wavelength of 310-320 nm and an emission wavelength of 390-400 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

2-(1-Methyl-1H-indazol-5-yl)ethanamine represents an intriguing, unexplored molecule at the intersection of two pharmacologically significant scaffolds. This guide provides a robust, scientifically-grounded framework for its synthesis and initial characterization. The predicted pharmacological profile suggests that its primary activities may lie within the modulation of monoaminergic systems, making it a candidate for development in neuropsychiatric or neurodegenerative disorders.

Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive in vitro pharmacological screen to validate the hypotheses presented here. This should include binding and functional assays for monoamine transporters, TAAR1, and a panel of kinases and GPCRs. Subsequent in vivo studies in relevant animal models would be necessary to establish its pharmacokinetic profile and therapeutic potential.

References

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Methodological & Application

Probing Bioactivity: A Guide to In Vitro Assay Protocols for 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a synthetic compound with structural motifs suggestive of significant pharmacological potential. Given the limited specific literature on this molecule, this document outlines detailed, adaptable protocols for investigating its activity at three high-probability biological targets: Serotonin 5-HT₂ₐ Receptors, Monoamine Oxidases (MAO), and the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validation, and robust data generation.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of 2-(1-Methyl-1H-indazol-5-yl)ethanamine provides critical clues to its potential biological interactions. The indazole core is a known bioisostere of indole, a privileged scaffold in numerous neurologically active compounds. Furthermore, the ethylamine side chain is a hallmark of many biogenic amines, suggesting an affinity for monoamine-related targets. This structural analogy guides our selection of the following primary lines of investigation:

  • Serotonin 5-HT₂ₐ Receptor Modulation: The structural similarity to tryptamines, which are endogenous ligands for serotonin receptors, makes the 5-HT₂ₐ receptor a prime candidate target.[1]

  • Monoamine Oxidase (MAO) Inhibition: The ethanamine moiety is a common substrate for MAO enzymes, which are critical in the metabolism of neurotransmitters.[2]

  • TRPM5 Channel Activity: Reports of similar indazole-containing molecules acting as intermediates for TRPM5 agonists warrant an exploratory investigation into this ion channel.

This guide will detail specific, high-fidelity in vitro assays for each of these potential targets, enabling a thorough pharmacological profiling of the compound.

General Laboratory Practices and Reagent Preparation

2.1. Compound Handling and Stock Solution Preparation

  • Compound: 2-(1-Methyl-1H-indazol-5-yl)ethanamine

  • Storage: Store the solid compound at 4°C, protected from light.

  • Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% in the assay, as higher concentrations can affect cellular health and enzyme activity.

2.2. Cell Culture

For cell-based assays, utilize HEK293 (Human Embryonic Kidney 293) or CHO-K1 (Chinese Hamster Ovary) cells, which are robust and widely used for expressing recombinant proteins.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Assay Protocol I: Serotonin 5-HT₂ₐ Receptor Interaction

The 5-HT₂ₐ receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a key target for both therapeutic agents and psychoactive compounds.[1] We will explore two complementary assays: a radioligand binding assay to determine affinity and a functional calcium flux assay to measure agonism or antagonism.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This competitive binding assay quantifies the affinity of the test compound for the 5-HT₂ₐ receptor by measuring its ability to displace a known radiolabeled antagonist, [³H]-ketanserin.[3]

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • [³H]-ketanserin (specific activity ~80 Ci/mmol).

  • Serotonin (5-HT) for non-specific binding determination.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_readout Detection cell_culture Culture 5-HT2A-HEK293 Cells harvest Harvest & Lyse Cells cell_culture->harvest centrifuge Centrifuge to Pellet Membranes harvest->centrifuge resuspend Resuspend in Assay Buffer centrifuge->resuspend protein_quant Determine Protein Concentration resuspend->protein_quant add_membranes Add Membranes to Plate protein_quant->add_membranes add_radioligand Add [3H]-Ketanserin add_membranes->add_radioligand add_compound Add Test Compound or Control add_radioligand->add_compound incubate Incubate (60 min, RT) add_compound->incubate filter Filter & Wash incubate->filter dry_filters Dry Filters filter->dry_filters add_scint Add Scintillation Cocktail dry_filters->add_scint count Count Radioactivity add_scint->count

Caption: Workflow for the 5-HT₂ₐ radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture 5-HT₂ₐ-HEK293 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of membrane homogenate (typically 10-20 µg protein), 50 µL of [³H]-ketanserin (final concentration ~1 nM), and 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of membrane homogenate, 50 µL of [³H]-ketanserin, and 50 µL of 10 µM serotonin.

    • Competitive Binding: Add 50 µL of membrane homogenate, 50 µL of [³H]-ketanserin, and 50 µL of varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester, and wash 3-4 times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT₂ₐ Receptor Activity

Activation of the Gq-coupled 5-HT₂ₐ receptor leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures this change using a calcium-sensitive fluorescent dye.[4]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).[5]

  • Probenecid (anion transport inhibitor, often required for dye retention in CHO cells).[4]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Workflow Diagram:

G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_readout Measurement seed_cells Seed 5-HT2A-CHO-K1 Cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight load_dye Incubate with Dye (1 hr, 37°C) incubate_overnight->load_dye prepare_dye Prepare Fluo-8 AM Solution prepare_dye->load_dye place_in_reader Place Plate in FLIPR load_dye->place_in_reader read_baseline Read Baseline Fluorescence place_in_reader->read_baseline add_compound Add Compound/Agonist read_baseline->add_compound read_response Read Kinetic Response add_compound->read_response

Caption: Workflow for the 5-HT₂ₐ calcium flux assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed 5-HT₂ₐ-CHO-K1 cells into black, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.

    • Remove the growth medium from the cells and add the dye solution.

    • Incubate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.[6]

  • Measurement (using a FLIPR or similar instrument):

    • Place the cell plate and the compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for each well.

    • For agonist testing: Add varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and measure the change in fluorescence over time.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes, then add a known 5-HT₂ₐ agonist (e.g., serotonin at its EC₈₀ concentration) and measure the change in fluorescence.

Data Analysis:

The change in fluorescence is proportional to the increase in intracellular calcium. For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Assay Protocol II: Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters.[2] Inhibition of these enzymes can have significant therapeutic effects. The MAO-Glo™ Assay is a robust, luminescence-based method for measuring MAO activity and inhibition.[7]

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar). This includes a luminogenic MAO substrate, Luciferin Detection Reagent, and reaction buffers.[7]

  • Recombinant human MAO-A and MAO-B enzymes.[8]

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., pargyline) for positive controls.[9]

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_readout Detection add_compound Add Test Compound/Control add_enzyme Add MAO-A or MAO-B Enzyme add_compound->add_enzyme add_substrate Add Luminogenic Substrate add_enzyme->add_substrate incubate_reaction Incubate (1 hr, RT) add_substrate->incubate_reaction add_luciferin Add Luciferin Detection Reagent incubate_reaction->add_luciferin incubate_detection Incubate (20 min, RT) add_luciferin->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the MAO-Glo™ inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the MAO substrate and Luciferin Detection Reagent according to the MAO-Glo™ Assay technical bulletin.[10]

    • Prepare serial dilutions of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and control inhibitors in the appropriate reaction buffer.

  • Assay Procedure (in a white, opaque plate):

    • Add 12.5 µL of the test compound dilutions or controls to the wells.

    • Add 12.5 µL of either MAO-A or MAO-B enzyme solution.

    • To initiate the reaction, add 25 µL of the luminogenic MAO substrate.

    • Mix briefly and incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate light production.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition relative to a no-inhibitor (vehicle) control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value for both MAO-A and MAO-B using non-linear regression.

ParameterMAO-AMAO-B
Substrate Concentration 160 µM (recommended)16 µM (recommended)
Positive Control ClorgylinePargyline
Typical IC₅₀ for Control ~1-10 nM~50-100 nM

Assay Protocol III: TRPM5 Ion Channel Modulation

TRPM5 is a calcium-activated, non-selective cation channel.[11] Its modulation can be assessed using a fluorescent membrane potential assay, which detects changes in ion flux across the cell membrane. For confirmation, the gold-standard patch-clamp electrophysiology technique can be employed.

FLIPR Membrane Potential Assay

This high-throughput assay uses a voltage-sensitive dye to measure changes in membrane potential resulting from ion channel opening or closing.[12]

Materials:

  • HEK293 cells stably expressing the human TRPM5 channel.

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[12]

  • A known TRPM5 activator (if available) or an ionophore like ionomycin as a positive control.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • FLIPR instrument.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate TRPM5-HEK293 cells in black, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare the membrane potential dye loading buffer according to the kit instructions.

    • Remove the growth medium and add the dye loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Place the cell and compound plates in the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and monitor the fluorescence change over time. A positive modulator will cause depolarization (increase in fluorescence), while a blocker will inhibit depolarization induced by an activator.

Data Analysis:

Plot the change in relative fluorescence units (RFU) against the log concentration of the test compound to determine the EC₅₀ for activators or the IC₅₀ for inhibitors.

Whole-Cell Patch-Clamp Electrophysiology (Confirmatory Assay)

This technique provides a direct measurement of ion channel currents and is the definitive method for characterizing ion channel modulators.[1]

Materials:

  • TRPM5-HEK293 cells.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and varying concentrations of free Ca²⁺, pH 7.2 with CsOH.

Step-by-Step Protocol:

  • Cell Preparation: Plate TRPM5-HEK293 cells on glass coverslips at a low density.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

  • Recording:

    • Obtain a gigaohm seal on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply voltage-clamp protocols (e.g., voltage ramps or steps) to elicit TRPM5 currents in the presence of intracellular Ca²⁺.

    • Perfuse the cell with varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and record the changes in current amplitude.

Data Analysis:

Measure the current amplitude at a specific voltage before and after compound application. Plot the percentage change in current against the log concentration of the compound to determine the EC₅₀ or IC₅₀.

Conclusion

This guide provides a multi-faceted approach to the in vitro characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. By systematically applying these protocols, researchers can determine the compound's affinity and functional activity at key neurological targets, thereby elucidating its pharmacological profile and potential for further development.

References

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Application Notes & Protocols: Investigating 2-(1-Methyl-1H-indazol-5-yl)ethanamine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial investigation of "2-(1-Methyl-1H-indazol-5-yl)ethanamine" as a potential kinase inhibitor. While this specific molecule is not extensively characterized in public literature, its core indazole scaffold is a privileged structure found in numerous clinically approved kinase inhibitors, such as Axitinib and Pazopanib.[1][2][3][4][5] This document outlines the scientific rationale for its investigation, a strategic workflow for kinase profiling, and detailed, field-proven protocols for both biochemical and cell-based assays to determine its inhibitory potential and cellular activity.

Introduction and Rationale

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents.[7] The indazole core is a highly successful pharmacophore in this domain, known for its ability to interact with the ATP-binding site of various kinases.[1][2][8][9] Marketed drugs like Pazopanib, a multi-targeted tyrosine kinase inhibitor, feature this core structure and are used to treat renal cell carcinoma and other malignancies by blocking tumor growth and angiogenesis.[10][11][12][13][14]

The subject of this guide, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, combines this validated indazole scaffold with a flexible ethanamine side chain. This side chain provides a basic nitrogen center, which could potentially form key hydrogen bonds or salt-bridge interactions within the kinase active site, offering a rational basis for investigating its inhibitory activity. This document provides the necessary protocols to move from a novel compound to a data-driven assessment of its potential as a kinase inhibitor.

Strategic Workflow for Kinase Inhibitor Profiling

The initial investigation of a novel compound requires a systematic approach to identify its biological targets and characterize its activity. A tiered screening cascade is the most efficient method, starting with broad profiling and progressing to more specific cellular assays.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization A Compound Synthesis & Quality Control B Broad Kinase Panel Screen (e.g., 400+ kinases, single high concentration) A->B Submit Compound C Identify Primary 'Hits' (e.g., >90% Inhibition) B->C Analyze Data D Biochemical IC50 Determination (Dose-Response Curve on Hit Kinases) C->D Prioritize Hits E Select Relevant Cell Line (Expressing Target Kinase) D->E Select Most Potent & Relevant Kinase F Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) E->F Treat cells with compound G Cellular Potency Assay (e.g., Cell Proliferation/Viability) E->G Treat cells with compound H Data Synthesis & Next Steps F->H G->H

Caption: High-level workflow for novel kinase inhibitor characterization.

Part 1: Biochemical Activity Assessment

The first critical step is to determine if the compound directly inhibits the enzymatic activity of purified kinases in a controlled, in vitro setting. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose as it measures the formation of ADP, a universal product of kinase reactions.[15][16][17][18][19]

Protocol: Biochemical IC₅₀ Determination using ADP-Glo™ Assay

This protocol details how to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency, for 2-(1-Methyl-1H-indazol-5-yl)ethanamine against a purified kinase identified as a "hit" from a primary screen.[20][21][22]

A. Materials & Reagents:

  • 2-(1-Methyl-1H-indazol-5-yl)ethanamine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Purified target kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[15][16]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Luminometer.

B. Experimental Procedure:

  • Compound Serial Dilution:

    • Prepare a serial 1:3 dilution of the 10 mM compound stock in 100% DMSO. This will create a 10-point concentration curve.

    • In a separate plate, dilute these DMSO stocks into the kinase buffer to create the final working solutions for the assay. Ensure the final DMSO concentration in the reaction is ≤1%.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of the diluted compound or DMSO vehicle (for 0% and 100% inhibition controls) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific substrate in kinase buffer).

    • To initiate the reaction, add 1.25 µL of a 4x ATP solution (prepared in kinase buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[16][19]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal.[16][18]

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal positively correlates with the amount of ADP produced, and thus, kinase activity.[15]

C. Data Analysis:

  • Normalize the data using the following controls:

    • 100% Activity (Low Control): Reaction with DMSO vehicle instead of inhibitor.

    • 0% Activity (High Control): Reaction without the kinase enzyme.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20][23]

Example Data Presentation

The results of the IC₅₀ determination should be summarized in a clear format.

Kinase TargetCompound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
VEGFR2150Axitinib: 1.2
PDGFRβ850Pazopanib: 21
c-Kit>10,000Imatinib: 98
Aurora A2,300Alisertib: 12

Table 1: Hypothetical biochemical IC₅₀ data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine against a panel of selected kinases.

Part 2: Cellular Activity Assessment

A promising biochemical hit must be validated in a cellular context to confirm it can cross the cell membrane, engage its target, and exert a biological effect.[24] A western blot to detect the phosphorylation of a direct downstream substrate of the target kinase is a gold-standard method for demonstrating target engagement.[25][26]

Protocol: Western Blot for Downstream Substrate Phosphorylation

This protocol assumes VEGFR2 was identified as a primary target in the biochemical assay. A relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which express VEGFR2, will be used. The goal is to see if the compound can inhibit VEGF-induced phosphorylation of a downstream effector like ERK1/2 (p44/42 MAPK).

G cluster_0 VEGFR2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Angiogenesis) pERK->Transcription Translocates to Nucleus Inhibitor 2-(1-Methyl-1H-indazol-5-yl)ethanamine Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Simplified VEGFR2 signaling pathway leading to ERK phosphorylation.

A. Materials & Reagents:

  • HUVEC cells.

  • Complete cell culture medium (e.g., EGM-2).

  • Starvation medium (e.g., EBM-2 + 0.5% FBS).

  • Recombinant Human VEGF-A.

  • 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[27][28]

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents.

  • ECL (Enhanced Chemiluminescence) substrate.

B. Experimental Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs and grow to ~80-90% confluency.

    • Starve the cells in starvation medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Include a non-stimulated control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing inhibitors.[27]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[27]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, which can increase background.[25][27][28]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence imager.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 and then for a loading control like β-actin.[25]

C. Expected Outcome: The western blot should show a strong p-ERK signal in the VEGF-stimulated, DMSO-treated lane. This signal should decrease in a dose-dependent manner in the lanes pre-treated with 2-(1-Methyl-1H-indazol-5-yl)ethanamine, while the total ERK and β-actin levels remain constant across all lanes. This result would provide strong evidence of cellular target engagement and inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Directions

This guide provides the foundational strategy and detailed protocols for the initial evaluation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine as a kinase inhibitor. Positive results from these biochemical and cellular assays—namely, potent IC₅₀ values against specific kinases and confirmation of on-target pathway inhibition in a relevant cellular model—would justify further investigation. Subsequent steps would include broader cell-based screening to assess anti-proliferative effects, selectivity profiling against a wider range of kinases to understand off-target potential, and pharmacokinetic studies to evaluate its drug-like properties.

References

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  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

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  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Gokhale, V., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]

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  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. [Link]

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  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Krippendorff, B. F., & Neuhaus, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

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Sources

"2-(1-Methyl-1H-indazol-5-yl)ethanamine" for cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Investigation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in Cancer Cell Line Studies

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of indazole have been successfully developed as potent inhibitors of various protein kinases and have shown promise in inducing apoptosis and cell cycle arrest in cancer cells.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine , a specific indazole derivative, for its potential anticancer activities. While direct studies on this particular molecule are nascent, this guide synthesizes knowledge from analogous compounds to propose a robust framework for its evaluation. We present detailed, self-validating protocols for assessing cytotoxicity, cell proliferation, apoptosis, and cell cycle effects, grounded in established methodologies. The causality behind experimental choices is explained to empower researchers to not only execute but also interpret their findings effectively.

Introduction: The Rationale for Investigating 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Indazole-containing compounds are integral to modern oncology drug discovery. Their rigid bicyclic structure provides a versatile scaffold for designing molecules that can selectively interact with biological targets.[5] Several FDA-approved anticancer drugs feature the indazole nucleus, highlighting its clinical relevance.[1] Research into novel indazole derivatives continues to yield promising candidates with potent antiproliferative activities against a range of human cancer cell lines, including those of the lung, breast, prostate, and central nervous system.[1][3]

2-(1-Methyl-1H-indazol-5-yl)ethanamine belongs to this promising class of molecules. Its structure, featuring a methylated indazole core and an ethanamine side chain, suggests potential interactions with various intracellular targets. The ethanamine group, in particular, can serve as a key pharmacophore for engaging with amino acid residues in the active sites of enzymes or receptors. This application note provides the foundational protocols and scientific rationale for the initial in vitro characterization of this compound's anticancer potential.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name 1-(1-methylindazol-3-yl)ethanamineSmolecule
Molecular Formula C₁₀H₁₃N₃Smolecule
Molecular Weight 175.23 g/mol Smolecule
Hydrogen Bond Donor Count 1Smolecule
Hydrogen Bond Acceptor Count 2Smolecule
XLogP3 0.9Smolecule

(Note: Data is for a closely related isomer and should be experimentally verified for 2-(1-Methyl-1H-indazol-5-yl)ethanamine where possible.)[6]

Proposed Mechanism of Action and Experimental Strategy

Based on extensive studies of indazole derivatives, a plausible mechanism of action for 2-(1-Methyl-1H-indazol-5-yl)ethanamine involves the modulation of critical signaling pathways that govern cell survival and proliferation. Many indazole compounds function as ATP-competitive inhibitors of protein kinases, such as FGFR or PI3K, or interfere with protein-protein interactions within apoptotic pathways like the p53/MDM2 axis.[2][3][4]

A primary investigation should, therefore, focus on three key cellular outcomes:

  • Cytotoxicity: Does the compound kill cancer cells, and at what concentration?

  • Cell Cycle Progression: Does the compound halt cell division at a specific phase?

  • Apoptosis Induction: Does the compound trigger programmed cell death?

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism by which an indazole derivative could induce apoptosis and cell cycle arrest, a hypothesis that the subsequent protocols are designed to test.

Hypothetical_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PI3K PI3K/Akt Pathway RTK->PI3K Activates Compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine Compound->RTK Inhibits P53 p53 Activation Compound->P53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PI3K->Bcl2 Maintains Bax Bax (Pro-apoptotic) Upregulation P53->Bax Activates CellCycle G2/M Phase Arrest P53->CellCycle Induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_secondary Prep Compound Preparation (Stock Solution) Screen Primary Screening: Cytotoxicity Assay (MTT) on a panel of cancer cell lines Prep->Screen IC50 Determine IC50 Values (Dose-Response) Screen->IC50 Secondary Secondary Assays on Sensitive Cell Lines IC50->Secondary Prolif Cell Proliferation Assay (BrdU/EdU) Secondary->Prolif Apoptosis Apoptosis Assay (Annexin V/PI) Secondary->Apoptosis Cycle Cell Cycle Analysis (PI Staining) Secondary->Cycle Mechanism Mechanistic Studies (Western Blot, etc.) Prolif->Mechanism Apoptosis->Mechanism Cycle->Mechanism

Caption: A structured workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. For every experiment, it is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the test compound.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are the foundation of reproducible results. DMSO is a common solvent for organic molecules, but its final concentration in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Materials:

  • 2-(1-Methyl-1H-indazol-5-yl)ethanamine (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock of a compound with MW 175.23 g/mol , dissolve 1.75 mg in 1 mL of DMSO.

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity and Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [7]It is a standard initial screening tool to determine the concentration range at which a compound exhibits cytotoxic effects and to calculate the IC50 (the concentration that inhibits 50% of cell growth). [8] Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) [1]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(1-Methyl-1H-indazol-5-yl)ethanamine from the stock solution in complete medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [9]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. [10] Materials:

  • Cancer cell line of interest (preferably one that showed high sensitivity in the MTT assay)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, being careful not to over-digest. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M). [11]This can be a precursor to apoptosis. PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cycle. [12] Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. For cell cycle synchronization (optional but recommended), culture cells in serum-free medium for 24 hours before treatment. Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at 4°C for at least 2 hours (can be stored for several days).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase will degrade RNA to prevent it from interfering with DNA staining.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Data Interpretation and Self-Validation

  • Dose-Dependency: A trustworthy result will show a clear dose-dependent effect. For example, the percentage of apoptotic cells should increase as the concentration of the compound increases. [10]* Time-Course: Effects may vary with time. An early effect might be cell cycle arrest, followed by apoptosis at later time points. Running experiments at multiple time points (e.g., 12, 24, 48 hours) provides a more complete picture.

  • Controls are Key: The vehicle control sets the baseline for health and behavior. A positive control (a known anticancer drug like doxorubicin or cisplatin) validates that the assay system is working correctly.

  • Connecting the Data: The results from these assays should tell a coherent story. For instance, a compound that causes a significant accumulation of cells in the G2/M phase, as seen in the cell cycle analysis, should also show a decrease in proliferation and, potentially, an increase in apoptosis at later time points. [12]

Conclusion

2-(1-Methyl-1H-indazol-5-yl)ethanamine represents a compelling, yet underexplored, molecule within the pharmacologically validated indazole class. The protocols detailed in this guide provide a rigorous and systematic framework for its initial investigation as a potential anticancer agent. By methodically assessing its impact on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can generate the foundational data necessary to justify further mechanistic studies and preclinical development. The true therapeutic potential of this compound can only be unlocked through careful and comprehensive experimentation, for which this document serves as a detailed roadmap.

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  • PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed. Available from: [Link]

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  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozal Agent: In silico Molecular Docking Study. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. NIH. Available from: [Link]

  • Autech. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Autech. Available from: [Link]

  • PubMed. (2013). Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. PubMed. Available from: [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate. Available from: [Link]

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Application Notes and Protocols for 2-(1-Methyl-1H-indazol-5-yl)ethanamine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document provides a prospective research framework for the investigation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. As of the date of this publication, this specific molecule is not extensively characterized in the scientific literature for neurological applications. The protocols and hypotheses presented herein are based on the established pharmacology of structurally related indazole and ethanamine derivatives and are intended to guide future research.

Introduction: A Compound of Untapped Potential

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including applications in the central nervous system (CNS).[1][2][3][4][5] Similarly, the ethanamine moiety is a common feature in many neuroactive compounds, contributing to their pharmacokinetic properties and interactions with neuronal targets.[6][7][8][9] The novel compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, which combines these two key pharmacophores, represents a promising, yet unexplored, candidate for neurological drug discovery.

This guide provides a comprehensive overview of the potential applications of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in neurological disorder research. It outlines a proposed synthesis protocol, hypothesizes potential mechanisms of action based on its structural components, and provides detailed protocols for its in vitro and in vivo evaluation.

Proposed Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of related heterocyclic ethanamines.[10][11][12][13][14] The proposed multi-step synthesis is outlined below.

Synthetic Workflow Diagram

Synthetic_Workflow A 5-Bromo-1H-indazole B 1-Methyl-5-bromo-1H-indazole A->B Methylation (e.g., MeI, K2CO3) C 1-Methyl-1H-indazole-5-carbonitrile B->C Cyanation (e.g., CuCN, DMF) D 2-(1-Methyl-1H-indazol-5-yl)acetonitrile C->D Homologation (e.g., LDA, MeCN) E 2-(1-Methyl-1H-indazol-5-yl)ethanamine D->E Reduction (e.g., LiAlH4 or H2/Raney Ni) Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A 2-(1-Methyl-1H-indazol-5-yl)ethanamine B MAO-B A->B Inhibition E 5-HT Receptor A->E Agonism/ Antagonism D DOPAC B->D Catalyzes C Dopamine C->D Metabolism I Neuroprotection & Mood Regulation D->I Reduced Oxidative Stress F G-protein E->F G Second Messengers (e.g., cAMP, IP3) F->G H Neuronal Signaling (e.g., CREB activation) G->H H->I Altered Gene Expression

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This compound, a key heterocyclic amine, is of interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). The developed method utilizes reversed-phase chromatography with UV detection, providing excellent peak symmetry and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in research and quality control environments.[1][2][3]

Introduction and Method Rationale

The accurate quantification of pharmaceutical compounds is critical for ensuring product quality and safety. 2-(1-Methyl-1H-indazol-5-yl)ethanamine is a primary aromatic amine. The analysis of such basic compounds by reversed-phase HPLC can be challenging, often resulting in poor peak shape (tailing) due to interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[4][5][6]

To overcome these challenges, this method was systematically developed with the following considerations:

  • Analyte Structure: The molecule contains a basic primary amine group and a UV-active 1-methyl-indazole chromophore.

  • Chromatography Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as it is the method of choice for separating a wide variety of small molecules.[5]

  • Stationary Phase Selection: A modern, high-purity, end-capped C18 column was chosen. These columns have a minimal concentration of accessible silanol groups, which is critical for reducing peak tailing for basic compounds.[6][7]

  • Mobile Phase pH Control: The primary amine is basic and requires a controlled, acidic mobile phase to ensure it exists in a single, protonated form. This minimizes secondary ionic interactions with the stationary phase, leading to symmetrical, sharp peaks.[4][5][8] Formic acid was chosen as a modifier because it provides the necessary pH control and is compatible with mass spectrometry, should a transfer to LC-MS be required.

  • Detector and Wavelength Selection: The 1-methyl-indazole moiety provides a strong chromophore suitable for UV detection. Based on UV absorption spectra of similar indazole compounds, which show significant absorbance between 280-300 nm, a detection wavelength of 285 nm was selected to ensure high sensitivity and specificity.[9]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatography Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent high-purity, end-capped C18 column).

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade, UV cutoff ≤190 nm.[10]

  • Water: HPLC or Milli-Q grade.

  • Formic Acid (FA): ACS grade or higher (~99%).

  • Reference Standard: 2-(1-Methyl-1H-indazol-5-yl)ethanamine, purity >99.0%.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(1-Methyl-1H-indazol-5-yl)ethanamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the Standard Stock Solution with the diluent to achieve concentrations suitable for the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system must be verified to be "fit for purpose" by performing a system suitability test (SST).[11][12][13][14][15] Inject the 25 µg/mL working standard solution six (n=6) replicate times. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.[14]
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the injector and pumping system.[11][12]

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended application.[1][2][16][17] The following performance characteristics should be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (diluent) and a placebo sample (if a formulation matrix is involved) to ensure no interfering peaks are observed at the retention time of the analyte.

Linearity and Range

Linearity is established by injecting the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.[3] A calibration curve is generated by plotting the mean peak area against the concentration. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][16]

Accuracy

Accuracy is determined by performing recovery studies. This can be done by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the standard solution at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) is calculated for each set of measurements.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Data and Expected Results

The described method should yield a sharp, symmetrical peak for 2-(1-Methyl-1H-indazol-5-yl)ethanamine with an expected retention time of approximately 6.5 minutes. Representative validation results are summarized below.

Table 1: Linearity and Range

Parameter Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

| Regression Equation | y = mx + c |

Table 2: Accuracy and Precision (at 25 µg/mL)

Parameter Acceptance Criteria Expected Result
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Repeatability (%RSD) ≤ 2.0% 0.8%

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

Workflow Visualization

The following diagram illustrates the comprehensive workflow for validating the analytical method as per ICH Q2(R2) guidelines.

G cluster_prep Phase 1: Preparation & System Check cluster_rep Phase 3: Reporting prep Method Development & Optimization sst System Suitability Test (SST) (n=6 injections) prep->sst crit Check SST Criteria (Tailing, Plates, %RSD) sst->crit crit->prep Fail spec Specificity (Blank & Placebo) crit->spec Pass lin Linearity & Range (5 levels, n=3) spec->lin acc Accuracy (3 levels, n=3) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodq LOD & LOQ (Calculation) prec->lodq rob Robustness (Vary parameters) lodq->rob report Validation Report Generation rob->report

Caption: Workflow for HPLC Method Validation according to ICH Q2(R2) Guidelines.

Conclusion

This application note provides a comprehensive, ready-to-use HPLC method for the quantitative determination of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. The method is scientifically sound, leveraging a modern C18 stationary phase and an optimized acidic mobile phase to achieve excellent chromatographic performance for a basic analyte. The detailed validation protocol, grounded in ICH Q2(R2) guidelines, ensures that the method is reliable, accurate, and precise, making it suitable for routine use in pharmaceutical research and quality control laboratories.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. [Link]

  • SQR. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • ResearchGate. (2020). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. [Link]

  • Pawliszyn, J., & Lord, H. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(1), 1-7. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • Dash, P. P., & Kumar, P. (2016). HPLC Calibration Process Parameters in Terms of System Suitability Test. ResearchGate. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • ResearchGate. (2020). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]

  • Hawach Scientific. (2023). HPLC Column and Reversed-Phase HPLC Columns. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. [Link]

  • ResearchGate. (2019). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. [Link]

  • PubChem. 2-(1H-imidazol-1-yl)ethanamine. National Institutes of Health. [Link]

  • PubChem. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. National Institutes of Health. [Link]

  • Acta Crystallographica Section E. (2009). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

  • Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). [Link]

  • Burdick & Jackson. UV Cutoff. [Link]

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Application Notes and Protocols for the Characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology and drug discovery. These receptors are implicated in a vast array of physiological and pathophysiological processes, including mood, cognition, and gastrointestinal function. Consequently, they remain high-priority targets for therapeutic intervention.

This document provides a comprehensive guide for the initial characterization of a novel indazole derivative, 2-(1-Methyl-1H-indazol-5-yl)ethanamine , at various serotonin receptor subtypes. While specific binding data for this compound is not yet extensively documented in peer-reviewed literature, its structural motifs, particularly the ethylamine side chain, suggest a potential interaction with monoamine receptors, including those for serotonin.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a suite of detailed protocols, from initial binding affinity determination to functional characterization, empowering research teams to elucidate the pharmacological profile of this and similar novel chemical entities.

Chemical Structure

Caption: Chemical structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Part 1: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1] The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

General Workflow for Competitive Binding Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target 5-HT receptor subtype incubation Incubate membranes, radioligand, and test compound at a specific temperature and time prep_membranes->incubation prep_ligand Prepare radioligand (e.g., [3H]-Ketanserin for 5-HT2A) prep_ligand->incubation prep_compound Prepare serial dilutions of 2-(1-Methyl-1H-indazol-5-yl)ethanamine prep_compound->incubation filtration Rapidly filter the mixture to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Quantify bound radioactivity using liquid scintillation counting washing->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: General workflow of a radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted for determining the binding affinity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.

  • Test Compound: 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: A liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 0.1%.

    • Dilute the [³H]-Ketanserin in the assay buffer to a final concentration of approximately 0.5 nM.

    • Prepare the cell membrane suspension in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + [³H]-Ketanserin + assay buffer.

      • Non-specific Binding: Cell membranes + [³H]-Ketanserin + non-specific binding control (10 µM Mianserin).

      • Competition: Cell membranes + [³H]-Ketanserin + varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation: Hypothetical Binding Affinity Profile

The following table provides a template for summarizing the binding affinity data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine across a panel of serotonin receptors.

Receptor SubtypeRadioligandKi (nM)n
5-HT₁A[³H]-8-OH-DPAT3
5-HT₁B[¹²⁵I]-GTI3
5-HT₂A[³H]-Ketanserin3
5-HT₂B[³H]-5-HT3
5-HT₂C[³H]-Mesulergine3
5-HT₃[³H]-GR656303
5-HT₆[³H]-LSD3
5-HT₇[³H]-5-CT3

n represents the number of independent experiments.

Part 2: Functional Assays for Activity Determination

Once the binding affinity is established, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the endogenous ligand). The choice of functional assay depends on the signaling pathway of the receptor subtype.

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[4]

G ligand 5-HT or Agonist (e.g., 2-(1-Methyl-1H-indazol-5-yl)ethanamine) receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca²⁺ er->ca2 Releases response Cellular Response (e.g., neuronal excitation) ca2->response Mediates

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Protocol: Calcium Flux Assay for 5-HT2A Receptor

This assay measures the increase in intracellular calcium concentration upon receptor activation, providing a readout of agonist activity.

Materials:

  • Cells: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.[3]

  • Calcium-sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Fluorescence Plate Reader: A plate reader capable of measuring fluorescence intensity over time.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Add serial dilutions of 2-(1-Methyl-1H-indazol-5-yl)ethanamine or the reference agonist (5-HT) to the wells.

    • Immediately measure the fluorescence intensity over time using the plate reader. The peak fluorescence response is typically observed within seconds to minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of 2-(1-Methyl-1H-indazol-5-yl)ethanamine for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of the reference agonist (5-HT) that elicits a submaximal response (e.g., EC₈₀).

    • Immediately measure the fluorescence intensity over time.

Data Analysis:

  • Agonist Mode:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

  • Antagonist Mode:

    • Plot the peak fluorescence response against the logarithm of the antagonist concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).

    • The antagonist's potency can be expressed as a pA₂ value, which is a measure of its affinity.

Data Presentation: Hypothetical Functional Activity Profile
Receptor SubtypeAssay TypeModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of 5-HT)n
5-HT₂ACalcium FluxAgonist3
5-HT₂ACalcium FluxAntagonist3

For agonists, report EC₅₀ and Efficacy. For antagonists, report IC₅₀.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial pharmacological characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine at serotonin receptors. By systematically determining its binding affinity and functional activity across a panel of receptor subtypes, researchers can build a comprehensive profile of this novel compound, paving the way for further investigation into its therapeutic potential.

References

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Application Notes and Protocols for the Derivatization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and Rationale for Derivatization

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities including anti-cancer, anti-inflammatory, and kinase inhibition properties.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an attractive pharmacophore in drug design. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, influencing its reactivity and interaction with biological targets.[2][3]

This guide focuses on 2-(1-Methyl-1H-indazol-5-yl)ethanamine , a key building block for SAR exploration. This molecule presents three primary points for chemical modification: the terminal primary amine, the N1-position of the indazole ring, and the aromatic core itself. By systematically modifying these positions, researchers can probe the chemical space around the core scaffold to understand how changes in sterics, electronics, and hydrogen bonding potential impact biological activity. This process is fundamental to identifying key pharmacophoric features and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

The following sections provide detailed protocols and the underlying scientific rationale for derivatizing this scaffold, designed to empower researchers in their drug discovery efforts.

Strategic Overview of SAR Exploration

A successful SAR campaign on this scaffold involves the systematic generation of analog libraries targeting distinct regions of the molecule. The overall strategy is to introduce diverse chemical functionalities and observe the resulting changes in biological effect.

SAR_Workflow cluster_0 Scaffold & Derivatization cluster_1 Analog Generation & Screening cluster_2 Analysis & Optimization Core Core Scaffold 2-(1-Methyl-1H-indazol-5-yl)ethanamine Deriv Derivatization Strategies Core->Deriv Acylation N-Acylation / N-Sulfonylation Deriv->Acylation Amides, Sulfonamides Reductive Reductive Amination Deriv->Reductive Secondary Amines Suzuki Indazole Core Modification (e.g., Suzuki Coupling) Deriv->Suzuki Biaryl Analogs Library Diverse Analog Library Acylation->Library Reductive->Library Suzuki->Library Screening Biological Screening (In Vitro Assays) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for SAR studies on the indazole scaffold.

Part 1: Derivatization of the Ethylamine Side Chain

The primary amine of the ethylamine moiety is the most accessible and versatile handle for derivatization. It can act as a nucleophile, allowing for the introduction of a wide array of functional groups to probe hydrogen bonding, lipophilicity, and steric tolerance.

N-Acylation and N-Sulfonylation: Introducing Amide and Sulfonamide Linkers

The formation of amides and sulfonamides is a cornerstone of medicinal chemistry. These groups are generally stable and can act as both hydrogen bond donors and acceptors, significantly influencing the compound's interaction with its biological target.

Scientific Rationale: The acylation of amines is a fundamental transformation often achieved by reacting the amine with an acylating agent like an acyl chloride or anhydride.[4] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl generated. Catalyst-free conditions using acetic anhydride have also been reported, offering a greener alternative for simple acetylations.[5] For coupling carboxylic acids directly, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed. This approach allows for the introduction of a vast diversity of R-groups from commercially available carboxylic acids.

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

  • Materials:

    • 2-(1-Methyl-1H-indazol-5-yl)ethanamine (1.0 eq)

    • Acyl chloride or Sulfonyl chloride (R-COCl or R-SO₂Cl) (1.1 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methodology:

    • Dissolve 2-(1-Methyl-1H-indazol-5-yl)ethanamine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired N-acyl or N-sulfonyl derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Acylation_Workflow Start Start: Indazole Ethanamine in DCM/Et3N Cool Cool to 0 °C Start->Cool Add Add R-COCl or R-SO2Cl (1.1 eq) Cool->Add Stir Stir at RT (2-16 h) Add->Stir Workup Aqueous Workup (H2O, NaHCO3, Brine) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Product: N-Acyl or N-Sulfonyl Derivative Purify->Product

Caption: Experimental workflow for N-acylation/N-sulfonylation.

Reductive Amination: Introducing Secondary Amine Linkers

Reductive amination is a powerful method for forming C-N bonds and is one of the most common ways to synthesize secondary amines from primary amines.[6] This two-step, one-pot process involves the initial formation of an imine (or iminium ion) between the primary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.

Scientific Rationale: This method allows for the introduction of diverse alkyl or aryl groups. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and selectively reduces the iminium ion in the presence of the unreacted carbonyl.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[8][9]

Protocol 2: General Procedure for Reductive Amination

  • Materials:

    • 2-(1-Methyl-1H-indazol-5-yl)ethanamine (1.0 eq)

    • Aldehyde or Ketone (R-CHO or R₂C=O) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (optional, 1.0 eq, can catalyze imine formation)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Methodology:

    • To a solution of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add acetic acid (1.0 eq).[7]

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to obtain the desired secondary amine derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Derivatization of the Indazole Core

Modifying the core indazole ring is crucial for exploring SAR related to the central pharmacophore. While direct C-H functionalization is an advanced strategy, a more common and robust approach involves using a functionalized indazole precursor, such as a bromo-indazole, and employing cross-coupling reactions.

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and reliable method for forming C-C bonds, particularly for creating biaryl structures.[10] It involves the palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl halide. This method is tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.[11][12] To apply this to our target, we would start with a precursor like 5-bromo-1-methyl-1H-indazole and couple it with various aryl or heteroaryl boronic acids. The ethylamine side chain would then be installed in a subsequent step.

Protocol 3: Representative Suzuki Coupling for Indazole Core Modification

This protocol describes the coupling step. The resulting product would then be further elaborated to the final ethanamine target.

  • Materials:

    • 5-Bromo-1-methyl-1H-indazole (1.0 eq) (or other halogenated indazole)

    • Aryl or Heteroaryl Boronic Acid (1.5 eq)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)[10]

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water mixture)[11]

    • Ethyl acetate

    • Celite

  • Methodology:

    • In a reaction vessel, combine 5-bromo-1-methyl-1H-indazole (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 5-aryl-1-methyl-1H-indazole intermediate. This intermediate can then be carried forward (e.g., via nitration/reduction/Sandmeyer reaction or other routes) to install the ethanamine side chain.

Data Presentation for SAR Analysis

Systematic derivatization will generate a library of compounds. The biological data obtained from screening these compounds should be organized to facilitate clear SAR analysis.

Compound ID Modification Site Structure of 'R' Group Biological Activity (IC₅₀, nM) Key SAR Insight
Parent --550Baseline activity established.
A-01 Amine (Acylation)-COCH₃800Small, polar amide not tolerated.
A-02 Amine (Acylation)-CO-Ph150Aromatic ring improves potency.
A-03 Amine (Acylation)-CO-(4-Cl-Ph)45Electron-withdrawing group on phenyl ring is beneficial.
B-01 Amine (Red. Amination)-CH₂-Ph210Secondary amine linker tolerated, benzyl group shows activity.
B-02 Amine (Red. Amination)-CH₂-Cyclohexyl>1000Lipophilic, non-aromatic group leads to loss of activity.
C-01 Indazole C-3-Phenyl (via Suzuki)95Phenyl group at C-3 significantly boosts potency.

Note: Data presented is hypothetical and for illustrative purposes only.

References

  • BenchChem. (2025).
  • Patel, R. V., et al. (2017). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • Cao, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules.
  • BenchChem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • BenchChem. (2025).
  • Saleh, T., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry.
  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • ChemHelp ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • C-M. Andersson, et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Aouf, N-E., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. ResearchGate. [Link]

  • Gadekar, L., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide actionable strategies to improve reaction yields and product purity. The methodologies presented are synthesized from established chemical principles and analogous transformations reported in the literature for related indazole derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. A plausible and common synthetic route is used as the framework for this guide, starting from 5-nitroindazole.

Q1: I'm getting a mixture of N1 and N2 isomers during the methylation of 5-nitroindazole, and the yield of the desired N1-methyl isomer is low. How can I improve this?

A1: The regioselectivity of N-alkylation on the indazole ring is a well-known challenge influenced by the interplay of the base, solvent, and methylating agent. The N1 position is generally more sterically accessible, while the N2 position can be favored under different electronic conditions.

  • Underlying Chemistry: Deprotonation of the indazole N-H can occur at the N1 or N2 position, leading to an ambident anion. Kinetic control (less stable, faster-forming anion) versus thermodynamic control (more stable anion) can dictate the product ratio.

  • Troubleshooting & Optimization:

    • Base and Solvent System: Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) typically favors N1 alkylation. The sodium cation coordinates with the N2 lone pair, sterically hindering alkylation at that position. In contrast, using a weaker base like potassium carbonate (K₂CO₃) in a solvent like acetone can lead to a higher proportion of the N2 isomer.[1]

    • Methylating Agent: Reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used. While both are effective, their reactivity can influence the isomer ratio. It is crucial to add the alkylating agent slowly at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

    • Temperature Control: Lower temperatures generally favor the kinetically controlled N1 product. Start the deprotonation at 0 °C and maintain this temperature during the addition of the methylating agent before allowing the reaction to slowly warm to room temperature.

Q2: The reduction of the nitro group on 1-methyl-5-nitroindazole is incomplete or results in significant byproducts. What are the best practices?

A2: The reduction of an aromatic nitro group is a standard transformation, but the presence of the indazole ring can sometimes lead to side reactions if conditions are too harsh.

  • Underlying Chemistry: The goal is the selective reduction of the nitro group (-NO₂) to a primary amine (-NH₂) without affecting the heterocyclic ring system.

  • Troubleshooting & Optimization:

    • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (10% Pd/C) under a hydrogen atmosphere (from a balloon to 50 psi) in a protic solvent like ethanol or methanol is highly effective. Ensure the catalyst is of good quality and the system is properly purged to remove oxygen.

    • Metal-Acid Reduction: A common and cost-effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder in acetic acid. These methods are robust but can require a more involved workup to remove metal salts. Ensure the pH is carefully adjusted to >10 with NaOH or Na₂CO₃ during workup to precipitate metal hydroxides and liberate the free amine for extraction.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, it could be due to catalyst poisoning or insufficient reducing agent.

Q3: My final step, the reduction of (1-methyl-1H-indazol-5-yl)acetonitrile to the target ethanamine, is giving a low yield. How can I improve this?

A2: The reduction of a nitrile to a primary amine is a powerful but sometimes challenging transformation. The choice of reducing agent and reaction conditions is critical to avoid the formation of secondary or tertiary amine byproducts.

  • Underlying Chemistry: The reduction proceeds through an imine intermediate. If this intermediate reacts with the product amine before being fully reduced, it can lead to byproduct formation.

  • Troubleshooting & Optimization:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that is highly effective for this transformation. It is crucial to use anhydrous solvents (like THF or diethyl ether) and maintain a strictly inert atmosphere (nitrogen or argon). The reaction should be performed at a low temperature (e.g., 0 °C) and then warmed to reflux. A careful aqueous workup (e.g., Fieser workup) is required to quench the excess reagent and precipitate aluminum salts.

    • Catalytic Hydrogenation: Using Raney Nickel (Ra-Ni) or a rhodium catalyst under a higher pressure of hydrogen (50-100 psi) can also be effective. To suppress the formation of secondary amines, the reaction is often carried out in the presence of ammonia, which helps to favor the formation of the primary amine.

    • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are milder alternatives to LiAlH₄ and can provide excellent yields.

Frequently Asked Questions (FAQs)

  • What is a common starting material for this synthesis? A readily available and cost-effective starting material is 5-nitroindazole.

  • How can I confirm the regiochemistry of the N-methylation step? The N1 and N2 isomers can typically be distinguished using ¹H NMR spectroscopy. The chemical shifts of the indazole ring protons, particularly H3, H4, and H7, will be different. Nuclear Overhauser Effect (NOE) experiments can also be used to definitively confirm the position of the methyl group relative to the ring protons.

  • What are the key safety precautions for this synthetic route?

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere and use a proper quenching procedure.

    • Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and protic solvents. Use only anhydrous solvents and perform the reaction under an inert atmosphere.

    • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and the area is well-ventilated.

  • Are there alternative synthetic routes to explore? Yes, other routes could involve palladium-catalyzed cross-coupling reactions. For instance, starting with 5-bromo-1-methyl-1H-indazole, a Sonogashira coupling with a protected acetylene, followed by reduction, could yield the target molecule. Another approach is a Heck reaction with acrylonitrile followed by nitrile reduction.

Proposed Synthetic Workflow & Protocols

This section provides an exemplary multi-step protocol for the synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. Note: These are generalized procedures and may require optimization for your specific laboratory conditions.

Overall Synthetic Scheme

Synthetic_Workflow Start 5-Nitroindazole Step1 1-Methyl-5-nitroindazole Start->Step1  Step 1:  NaH, CH₃I  DMF, 0°C to rt Step2 1-Methyl-1H-indazol-5-amine Step1->Step2  Step 2:  H₂ (50 psi), Pd/C  Ethanol, rt Step3 (1-Methyl-1H-indazol-5-yl)acetonitrile Step2->Step3  Step 3:  a) NaNO₂, HCl  b) CuCN, KCN End 2-(1-Methyl-1H-indazol-5-yl)ethanamine Step3->End  Step 4:  LiAlH₄, THF  0°C to reflux

Caption: Proposed 4-step synthesis of the target compound.

Protocol 1: Synthesis of 1-Methyl-5-nitroindazole (Step 1)
  • Materials:

    • 5-Nitroindazole (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Methyl iodide (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 5-nitroindazole in anhydrous DMF dropwise over 30 minutes.

    • Stir the resulting mixture at 0 °C for 1 hour.

    • Add methyl iodide dropwise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Synthesis of 1-Methyl-1H-indazol-5-amine (Step 2)
  • Materials:

    • 1-Methyl-5-nitroindazole (1.0 eq)

    • 10% Palladium on carbon (5-10 mol%)

    • Ethanol

    • Hydrogen gas supply

  • Procedure:

    • In a hydrogenation vessel, dissolve 1-methyl-5-nitroindazole in ethanol.

    • Carefully add the Pd/C catalyst under a stream of nitrogen.

    • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3x).

    • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step.

Protocol 3: Synthesis of (1-Methyl-1H-indazol-5-yl)acetonitrile (Step 3 - Sandmeyer Reaction)
  • Materials:

    • 1-Methyl-1H-indazol-5-amine (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Copper(I) cyanide (CuCN, 1.2 eq)

    • Potassium cyanide (KCN, 1.2 eq)

  • Procedure:

    • Diazotization: Dissolve the amine in aqueous HCl and cool to 0-5 °C. Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water and heat to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (N₂ gas) will occur.

    • Heat the mixture at 80 °C for 1 hour after the addition is complete.

    • Cool to room temperature and extract with an organic solvent like toluene or ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Protocol 4: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (Step 4)
  • Materials:

    • (1-Methyl-1H-indazol-5-yl)acetonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.

    • Add a solution of the nitrile in anhydrous THF dropwise.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor by TLC. Upon completion, cool the reaction back to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir vigorously until a white, granular precipitate forms.

    • Filter the precipitate and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product. Further purification can be achieved by column chromatography or salt formation.

Data Summary Table

StepReactionKey ReagentsSolventTypical Yield (%)Purity (%)
1 N-Methylation5-Nitroindazole, NaH, CH₃IDMF50-60 (N1 isomer)>95 (after chroma.)
2 Nitro Reduction1-Methyl-5-nitroindazole, H₂, Pd/CEthanol90-98>98
3 Sandmeyer Reaction1-Methyl-1H-indazol-5-amine, NaNO₂, CuCNWater60-75>95 (after chroma.)
4 Nitrile ReductionAcetonitrile intermediate, LiAlH₄THF75-85>97 (after chroma.)

Note: Yields are hypothetical and based on typical outcomes for these reaction types.

Troubleshooting Flowcharts

N-Methylation Regioselectivity

N_Methylation_Troubleshooting Start Low Yield of N1-Isomer? Q1 What base/solvent was used? Start->Q1 Path1 K₂CO₃ / Acetone Q1->Path1 Path2 NaH / DMF or THF Q1->Path2 Sol1 This condition favors N2. Switch to NaH in DMF/THF for higher N1 selectivity. Path1->Sol1 Sol2 This is the preferred condition. Check temperature control. Ensure slow addition at 0°C. Path2->Sol2

Caption: Decision tree for optimizing N1-methylation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem.
  • Lee, H. Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem.
  • Zhang, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-(2-imidazolin-2-yl-amino)-1-methyl-indazole hydrochloride. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. BenchChem.

Sources

Technical Support Center: N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet often challenging transformation. The indazole core is a privileged scaffold in medicinal chemistry, but its ambident nucleophilic nature frequently leads to a mixture of N-1 and N-2 alkylated regioisomers and other side products, complicating synthesis and purification.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired regioselectivity and yield.

Part 1: The Primary Challenge - Regioselectivity (N-1 vs. N-2 Alkylation)

The most prevalent issue in the N-alkylation of indazoles is controlling the position of alkylation. The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. This results in two potential sites for electrophilic attack, leading to a mixture of N-1 and N-2 isomers.[4] The ratio of these isomers is highly dependent on a delicate interplay of steric and electronic factors of the substrate, as well as the reaction conditions.[1][2]

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[1][5] This intrinsic property can be exploited to favor the N-1 product under conditions that allow for thermodynamic equilibration. Conversely, kinetic control often favors the N-2 product.

FAQ 1: My reaction gives a mixture of N-1 and N-2 isomers. How can I favor the N-1 product?

Answer:

Achieving high selectivity for the N-1 isomer typically involves conditions that favor thermodynamic control. The N-1 substituted indazole is often the more stable product. Here are the key factors to consider:

  • Base and Solvent Selection: The combination of a strong, non-coordinating base in a non-polar, aprotic solvent is often effective. A widely successful system is Sodium Hydride (NaH) in Tetrahydrofuran (THF).[1][2] This combination promotes the formation of a sodium-indazole salt where the sodium cation can chelate with the N-2 nitrogen and a suitable coordinating group at the C-3 position, sterically hindering attack at N-2 and directing the alkylating agent to N-1.[6]

  • Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable N-1 isomer by allowing for equilibration between the N-1 and N-2 products, especially if the N-2 alkylation is reversible under the reaction conditions.

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role.

    • Steric Hindrance: Bulky substituents at the C-7 position will sterically disfavor alkylation at the adjacent N-1 position. Conversely, bulky groups at the C-3 position can favor N-1 alkylation.

    • Chelating Groups: As mentioned, substituents at the C-3 position that can chelate with the cation of the base (e.g., carboxymethyl, COMe, carboxamide) can strongly direct alkylation to the N-1 position.[2]

Workflow for Favoring N-1 Alkylation

sub Indazole Substrate cond Reaction Conditions: - Base: NaH - Solvent: THF sub->cond Deprotonation alkyl Add Alkylating Agent (e.g., R-Br, R-OTs) cond->alkyl heat Stir at RT to 50°C alkyl->heat workup Aqueous Workup & Purification heat->workup prod Predominantly N-1 Alkylated Indazole workup->prod

Caption: Workflow for selective N-1 alkylation of indazoles.

FAQ 2: How can I selectively synthesize the N-2 alkylated indazole?

Answer:

Selective N-2 alkylation is often achieved under conditions that favor kinetic control. Here are some strategies:

  • Base and Solvent Combination: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) often favor N-2 alkylation.[7] These conditions can lead to a more "free" indazole anion where the more nucleophilic N-2 atom reacts faster.

  • Mitsunobu Reaction: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) with an appropriate alcohol is a reliable method for achieving high selectivity for the N-2 isomer.[1][7]

  • Acid Catalysis: Under certain acidic conditions, selective N-2 alkylation can be achieved. For example, using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid has been shown to be highly selective for the N-2 position.

  • Substituent Effects: Electron-withdrawing groups on the indazole ring, particularly at the C-7 position (e.g., NO₂, CO₂Me), can electronically favor attack at the N-2 position, leading to excellent N-2 regioselectivity.[2]

Decision Tree for N-1 vs. N-2 Selectivity

start Desired Product? n1 N-1 Isomer (Thermodynamic) start->n1 n2 N-2 Isomer (Kinetic) start->n2 n1_cond Conditions: - Strong Base (NaH) - Non-polar Solvent (THF) - Possible Chelation (C-3 group) n1->n1_cond n2_cond Conditions: - Weaker Base (K2CO3, Cs2CO3) - Polar Solvent (DMF) - Mitsunobu Reaction - Acid Catalysis n2->n2_cond

Caption: Decision tree for achieving regioselective N-alkylation.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes reported regioselectivity for the alkylation of a model substrate, methyl 1H-indazole-3-carboxylate, with n-pentyl bromide under various conditions.

EntryBase (equiv.)SolventTemp (°C)Time (h)N-1:N-2 RatioCombined Yield (%)Reference
1Cs₂CO₃ (2.0)DMF50181.3 : 184[1]
2K₂CO₃ (2.0)DMF50181.5 : 180[1]
3NaH (1.2)DMF50181.2 : 186[1]
4NaH (1.2)THF5018>99 : 189[1]
5NaHMDS (1.2)THF501811.5 : 183[1]
6K₂CO₃ (2.0)THF5018No Reaction0[1]

Data adapted from Alam, R. M., & Keating, J. J. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1950.[1]

Part 2: Other Common Side Reactions and Troubleshooting

While regioselectivity is the primary concern, other side reactions can impact your yield and purity.

FAQ 3: My reaction yield is low, and I suspect polyalkylation. How can I prevent this?

Answer:

Polyalkylation, specifically the formation of a quaternary indazolium salt, can occur, leading to lower yields of the desired mono-alkylated product. This happens when the already N-alkylated indazole acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Mechanism of Quaternization: The N-2 alkylated product (a 2H-indazole) has a quinonoid structure. The transformation to a more stable benzenoid aromatic system provides a driving force for the N-1 nitrogen of the 2-alkyl-2H-indazole to attack an electrophile, leading to a quaternary salt.[8] This is particularly an issue with more reactive alkylating agents or at elevated temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the indazole relative to the alkylating agent (e.g., 1.1 equivalents of indazole to 1.0 equivalent of alkylating agent).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of a second alkylation event.

  • Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) may reduce the incidence of polyalkylation.

sub 2-Alkyl-2H-indazole (Quinonoid) quat 1,2-Dialkyl-indazolium Salt (Benzenoid) sub->quat Undesired N-1 Attack alkyl R-X (Alkylating Agent) alkyl->quat

Caption: Formation of a quaternary indazolium salt.

FAQ 4: I am working with a substituted indazole (e.g., nitro, carboxylic acid), and I'm seeing unexpected side reactions. What should I be aware of?

Answer:

Substituents on the indazole ring can introduce their own set of side reactions.

  • Indazole-3-carboxylic Acids: The carboxylic acid group is acidic and will be deprotonated by the base used for the N-alkylation. This can lead to solubility issues and potential side reactions. A common issue is the esterification of the carboxylic acid if the workup or purification involves alcohols.

    • Solution: A recently developed method utilizes indazole-3-carboxylic acid as the starting material, which can provide selective N-1 alkylation and high yields, avoiding issues seen with the corresponding methyl ester.[9]

  • Nitro-indazoles: The nitro group is a strong electron-withdrawing group and can activate the benzene ring towards nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common during N-alkylation. The primary influence of the nitro group is electronic, directing alkylation towards the N-2 position.[2] Be mindful of the reaction conditions, as highly nucleophilic species in combination with strong bases could potentially lead to displacement of the nitro group, though this is rare.

  • Halo-indazoles: Halogenated indazoles (e.g., bromo- or iodo-indazoles) are generally stable under standard alkylation conditions. However, if using organometallic reagents or certain catalytic systems for alkylation, side reactions involving the halogen, such as cross-coupling, could become a concern.

Part 3: Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control)

This protocol is adapted from a procedure known to give high N-1 selectivity.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Indazole Addition: Slowly add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 isomer from any minor N-2 isomer and other impurities.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol is a general procedure for achieving N-2 selectivity.[1][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in anhydrous THF to the reaction mixture. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced hydrazide byproducts can be challenging to remove, so careful chromatography is required.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., Juarez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Abramovitch, R. A., & Adams, K. A. H. (1989). Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 2. Preparation and in vitro and in vivo evaluation... Journal of Medicinal Chemistry, 32(2), 493-503. [Link]

  • Rautio, T., Connolly, M. J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Rautio, T., Connolly, M. J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

  • Lu, P., Juarez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. [Link]

  • Bhat, V., et al. (2024). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents... ResearchGate. [Link]

  • Xu, S., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Xu, S., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

Technical Support Center: Purification of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in isolating the target compound from its isomers. The synthesis of N-alkylated indazoles frequently results in a mixture of regioisomers, making purification a critical and often non-trivial step.[1][2] This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the causal reasoning behind our recommended strategies.

Frequently Asked Questions (FAQs)

Part 1: Isomer Identification and Characterization

Q1: I've synthesized 2-(1-Methyl-1H-indazol-5-yl)ethanamine. What are the most likely isomeric impurities I need to remove?

A1: In the alkylation of an indazole ring, the reaction can occur at either of the two nitrogen atoms, leading to N-1 and N-2 regioisomers.[1] Therefore, your primary isomeric impurity is almost certainly 2-(2-Methyl-1H-indazol-5-yl)ethanamine . The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer is often kinetically favored.[1][3] Depending on your reaction conditions (base, solvent, temperature), the ratio of these two isomers can vary significantly. Less common, but possible, are positional isomers where the ethanamine group is attached at the 4-, 6-, or 7-position of the indazole ring, arising from impurities in the starting material.

Diagram: Key Regioisomers of Methyl-Indazole Ethanamine

G cluster_0 Target N-1 Isomer cluster_1 Common N-2 Isomer Impurity N1 N1 label_N1 2-(1-Methyl-1H-indazol-5-yl)ethanamine N2 N2 label_N2 2-(2-Methyl-1H-indazol-5-yl)ethanamine

Caption: Structural comparison of the target N-1 and common N-2 isomers.

Q2: How can I definitively identify and quantify the isomers in my crude reaction mixture?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the most effective approach.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing N-1 and N-2 isomers.[1][4][5] The chemical shifts of the indazole ring protons are distinct for each isomer. Specifically, the proton at the 7-position (H-7) is a key indicator; it is often more deshielded (appears at a higher frequency) in the 2H-isomers.[4] Quantitative NMR (qNMR) can also be used to determine the isomeric ratio in your crude material with high accuracy.[6]

  • HPLC Analysis: A well-developed HPLC method can separate the isomers, allowing for quantification based on peak area. The N-1 isomer, being generally less polar, typically elutes first in normal-phase chromatography and may have a longer retention time in reverse-phase chromatography.[1]

  • Mass Spectrometry (MS): While MS will confirm the correct mass for the isomers, it cannot distinguish between them as they have identical molecular weights. However, LC-MS is invaluable for confirming that the peaks separated by HPLC correspond to the correct mass.

Technique Key Differentiating Feature Primary Use
¹H NMR Distinct chemical shifts for ring protons, especially H-7.[4]Structure confirmation and ratio determination.
HPLC Different retention times due to polarity differences.Purity analysis and preparative separation.
LC-MS Separation by LC, mass confirmation by MS.Peak identity confirmation.
Table 1: Analytical techniques for isomer identification.
Part 2: Purification Strategies and Troubleshooting

Q3: What is the most common method for separating these isomers on a lab scale?

A3: Flash column chromatography on silica gel is the go-to method for separating N-1 and N-2 indazole isomers.[1][4][7] The principle is the differential adsorption of the isomers to the polar stationary phase (silica) based on their polarity. The N-1 isomer is typically less polar and will elute from the column before the more polar N-2 isomer.

Q4: My column chromatography provides poor separation. What are the key parameters to optimize?

A4: This is a common issue. Here is a systematic troubleshooting guide:

  • Optimize the Solvent System: This is the most critical factor.

    • Causality: The eluent's polarity directly competes with the analyte for binding sites on the silica. You need to find a "sweet spot" where the isomers have different affinities.

    • Action: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate. For basic amines, a dichloromethane/methanol system is often effective.[4]

    • Pro-Tip: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system. This deactivates acidic sites on the silica gel, preventing strong, irreversible binding of your amine and significantly reducing peak tailing, which is crucial for resolving closely eluting spots.

  • Adjust the Gradient:

    • Causality: A shallow gradient (slowly increasing polarity) gives the stationary phase more "time" to interact differently with the closely related isomers, enhancing resolution.

    • Action: If an isocratic system fails, switch to a gradient elution. Start with a low polarity that barely moves the N-1 isomer off the baseline and slowly increase the polar component.

  • Change the Stationary Phase:

    • Causality: If silica gel fails, the isomers may have very similar interactions with silanol groups. A different stationary phase offers a different selectivity mechanism.

    • Action: Consider using neutral or basic alumina, which can provide different selectivity for amines. Alternatively, for very challenging separations, a reverse-phase (C18) column with a polar mobile phase (e.g., water/acetonitrile with TFA or formic acid) can be effective.

Problem Potential Cause Recommended Solution
No Separation (Same Rf) Eluent polarity is too high or too low.Systematically screen solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).
Severe Tailing Strong interaction of the basic amine with acidic silica.Add 0.1-1% triethylamine or ammonium hydroxide to the eluent.[8]
Poor Resolution Isomers are too close in polarity for the chosen system.Use a shallower gradient. Consider switching to a different stationary phase like alumina or C18 silica.
Table 2: Troubleshooting guide for column chromatography.

Q5: Are there scalable alternatives to chromatography for industrial applications?

A5: Yes. For larger quantities, chromatography can be costly and time-consuming. Recrystallization is a highly effective and scalable alternative if a suitable solvent system can be found.[9][10][11]

  • Principle: This technique exploits the subtle differences in the solubility of the isomers in a specific solvent or solvent mixture at different temperatures.[12][13] The goal is to find conditions where one isomer is significantly less soluble than the other, allowing it to crystallize out of the solution selectively.

  • Advantages: Cost-effective, highly scalable, and can yield very pure material.[9]

  • A Chinese patent (CN101948433A) specifically describes separating substituted indazole isomers by using mixed solvents like THF/water or acetone/water for recrystallization, achieving purity >99%. [9]

Q6: I need extremely high purity (>99.5%) for my downstream application. What are my best options?

A6: For achieving the highest levels of purity, especially when other methods fail to provide baseline separation, you should consider high-resolution chromatographic techniques.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is essentially a scaled-up version of analytical HPLC.[14] It offers superior resolving power compared to flash chromatography and is ideal for purifying multi-gram quantities of material to very high purity. Both normal-phase and reverse-phase systems can be developed.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, modern technique for isomer separation.[15][16] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[17] SFC is often considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents.[18] It is particularly powerful for separating regioisomers and even enantiomers (with a chiral stationary phase).[15][19]

Diagram: Purification Workflow Decision Tree

G cluster_troubleshoot For Highest Purity (>99.5%) start Crude Product (N-1 / N-2 Mixture) check_purity Analyze by HPLC/NMR Is Purity > 98%? start->check_purity check_scale What is the required scale? check_purity->check_scale No final_product Pure Product (>99%) check_purity->final_product  Yes col_chrom Flash Column Chromatography check_scale->col_chrom < 5g (Lab Scale) recrystallize Recrystallization Development check_scale->recrystallize > 5g (Scale-up) prep_hplc Preparative HPLC / SFC col_chrom->prep_hplc If resolution is poor col_chrom->final_product recrystallize->prep_hplc If purity is insufficient recrystallize->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Part 3: Handling and Stability

Q7: The purified free base amine seems to degrade over time. How can I improve its stability?

A7: Primary amines, especially those with aromatic character, can be susceptible to oxidation and degradation. Foaming, off-spec product, and fouling can be issues in larger scale amine systems.[20][21][22] For long-term storage and easier handling, it is highly recommended to convert the purified free base into a stable salt.

  • Salt Formation: The most common method is to form the hydrochloride (HCl) salt. This is typically done by dissolving the purified amine in a suitable solvent (like isopropanol, ethanol, or diethyl ether) and adding a solution of HCl in the same solvent.[23] The resulting salt precipitates out and can be collected by filtration.

  • Benefits: The salt form is generally a stable, crystalline solid that is less sensitive to air and moisture, has a longer shelf life, and is easier to weigh and handle accurately compared to the often oily or low-melting-point free base.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Recommended Eluent System: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA).

    • Gradient:

      • Start with 100% DCM (+1% TEA) to elute very non-polar impurities.

      • Slowly increase the MeOH concentration, e.g., from 0% to 5% MeOH over 10-20 column volumes.

      • A typical gradient might be: 100:0 -> 98:2 -> 95:5 (DCM:MeOH), all containing 1% TEA.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure N-1 and N-2 isomers.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization Screening
  • Objective: Find a solvent or solvent pair where the target N-1 isomer has low solubility at low temperature but high solubility at high temperature, while the N-2 isomer remains in solution.

  • Screening:

    • Place a small amount (~20 mg) of the isomeric mixture into several test tubes.

    • Add a single solvent (e.g., isopropanol, ethyl acetate, acetone, toluene, THF) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is not suitable on its own.

    • If the solid is poorly soluble, heat the mixture gently. If it dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

    • For solvent/anti-solvent pairs (e.g., THF/water, Acetone/Hexane), dissolve the mixture in a minimal amount of the "good" solvent (THF, Acetone). Add the "anti-solvent" (water, hexane) dropwise until the solution becomes cloudy. Gently heat to re-dissolve, then cool slowly.

  • Analysis: Collect any crystals that form by filtration and analyze their purity by HPLC or NMR to determine if the recrystallization was successful in separating the isomers.

References

  • Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org. Retrieved from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. Retrieved from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). NIH. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]

  • HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. (2017). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Troubleshooting Amine Unit Simulations. (2008). Chempute. Retrieved from [Link]

  • Troubleshooting of Amine Regn. (n.d.). Scribd. Retrieved from [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (n.d.). NIH. Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). NIH. Retrieved from [Link]

  • 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017). PubMed. Retrieved from [Link]

  • 2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). NIH. Retrieved from [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). PubMed. Retrieved from [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2017). ResearchGate. Retrieved from [Link]

  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.). Bruker. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • NMR Spectroscopy in Drug and Natural Product Analysis. (n.d.). ResearchGate. Retrieved from [Link]

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Navigating the Stability of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Disclaimer: Specific stability data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not extensively available in public literature. The information and recommendations provided herein are based on established principles of organic chemistry and data from analogous indazole and aromatic amine structures.

I. Understanding the Molecule: Key Stability Considerations

2-(1-Methyl-1H-indazol-5-yl)ethanamine possesses two key structural features that influence its stability in solution: the 1-methyl-1H-indazole ring and the ethanamine side chain .

  • The Indazole Ring: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form[1]. However, the electron-rich nature of the heterocyclic ring system can make it susceptible to oxidation.

  • The Ethanamine Side Chain: Primary aromatic amines are known to be sensitive to oxidation, photodegradation, and changes in pH[2]. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, but also a potential site for oxidative degradation.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work with 2-(1-Methyl-1H-indazol-5-yl)ethanamine in solution.

Problem 1: Inconsistent Results in Biological Assays

Symptoms:

  • Decreased or variable compound potency over time.

  • Poor reproducibility between experiments.

Potential Cause: Degradation of the compound in your assay buffer.

Troubleshooting Workflow:

G A Inconsistent Assay Results B Assess Stock Solution Integrity: - Re-analyze by HPLC/LC-MS - Compare to a freshly prepared standard A->B C Stock Solution Stable? B->C D Prepare fresh stock solution. Re-evaluate storage conditions (See FAQ 2). C->D No E Evaluate Stability in Assay Buffer: - Incubate compound in buffer over time - Analyze samples at t=0, 2, 4, 24h by HPLC/LC-MS C->E Yes D->B F Significant Degradation Observed? E->F G Modify Assay Conditions: - Lower pH of buffer (if compatible) - Add antioxidants (e.g., ascorbic acid) - Protect from light - Reduce incubation time F->G Yes I No Degradation Observed F->I No H Problem Resolved G->H J Investigate other experimental variables: - Cell health - Reagent quality - Plate effects I->J G cluster_0 Potential Oxidation A 2-(1-Methyl-1H-indazol-5-yl)ethanamine C₉H₁₂N₃ B Oxidized Products e.g., N-oxide, imine, or hydroxylated indazole A->B [O] (Air, Light, Peroxides)

Caption: A simplified potential oxidative degradation pathway.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 2-(1-Methyl-1H-indazol-5-yl)ethanamine?

A1: To maximize stability, stock solutions should be stored under the following conditions:

  • Solvent: Use a dry, aprotic solvent such as DMSO or ethanol. For aqueous solutions, consider buffering at a slightly acidic pH (e.g., pH 4-6), as this can improve the stability of aromatic amines.[2][3]

  • Temperature: Store at -20°C or, for long-term storage, at -80°C. Studies on other aromatic amines have shown that storage at low temperatures significantly reduces degradation.[2][4]

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

Condition Recommendation Rationale
Solvent DMSO, Ethanol, or acidic buffer (pH 4-6)Minimizes hydrolysis and protonates the amine, reducing its susceptibility to oxidation.
Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[5]
Light Amber vials or foil wrappingPrevents photodegradation.[6]

Q2: My compound is dissolved in an aqueous buffer for my experiments. How can I minimize degradation?

A2: Working with aqueous solutions requires extra precautions:

  • Prepare Fresh: Prepare working solutions fresh for each experiment whenever possible.

  • pH Control: If your experiment allows, maintain a slightly acidic pH. The protonated form of the amine is generally less prone to oxidation.

  • Avoid Contaminants: Use high-purity water and buffer components to avoid trace metals or other contaminants that can catalyze oxidation.

  • Degas Buffers: For sensitive experiments, degassing the buffer to remove dissolved oxygen can be beneficial.

Q3: What analytical method is best for assessing the stability of 2-(1-Methyl-1H-indazol-5-yl)ethanamine?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and common choice. For higher sensitivity and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[7][8]

Recommended Starting HPLC Method Parameters:

Parameter Recommendation
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) or MS detection.

This method should be validated for its ability to separate the parent compound from potential degradants.

Q4: Can I expect degradation if my solution is exposed to light?

A4: Yes, photodegradation is a significant risk for compounds with aromatic and amine functionalities.[5][6] Exposure to UV or even ambient laboratory light can initiate degradation pathways. It is crucial to protect solutions from light at all stages of handling and storage.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Indazole Derivatives. BenchChem Technical Support.

  • Li, H., J. J. Pignatello, and W. A. Mitch. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(15), 3141-3147.

  • Krzek, J., & Starek, M. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 63(6), 455-460.

  • Sheng, G., et al. (2010). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Journal of Hazardous Materials, 179(1-3), 546-552.

  • European Commission. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. JRC Publications Repository.

  • Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3994.

  • Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 387, 132876.

  • BenchChem. (2025). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. BenchChem Technical Support.

  • Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.

  • Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information.

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 681.

  • Google Patents. (2024). CN119000907A - Detection method of indazole derivatives.

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.

  • Lepaumier, H., et al. (2009). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology.

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Semantic Scholar.

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3037-3045.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

  • Castrignanò, E., et al. (2018). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Molecules, 23(11), 2999.

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.

  • Gueddouda, N., & Bal-Demirci, T. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4887.

  • Ioele, G., et al. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 9(4), 47.

  • Khan, I., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 135-150.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2019(i), 98-144.

  • Snape, T. J., & Astles, A. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

  • Google Patents. (1986). US4577046A - Deamination of aromatic amines.

  • MDPI. (2021). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials.

  • Datko, A. H., & Mudd, S. H. (1988). Synthesis of Ethanolamine and Its Regulation in Lemna paucicostata. Plant Physiology, 88(4), 1338-1348.

  • ResearchGate. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.

  • Wikipedia. (n.d.). Mescaline.

  • Sigma-Aldrich. (2017). Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts.

Sources

Technical Support Center: Troubleshooting Low Biological Activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or no biological activity with 2-(1-Methyl-1H-indazol-5-yl)ethanamine in their experimental assays. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and infectious diseases.[1][2] However, translating a novel compound's potential into measurable biological activity can be a multifaceted challenge.

This guide provides a structured troubleshooting framework, presented in a question-and-answer format, to systematically diagnose and resolve potential issues. Our approach is grounded in the principles of medicinal chemistry, pharmacology, and assay development to ensure a comprehensive and scientifically rigorous troubleshooting process.

Part 1: Initial Compound Verification and Handling

The first critical step in troubleshooting is to confirm the identity and integrity of your compound. An incorrect or degraded compound will invariably lead to a lack of a specific biological response.

Q1: How can I be certain that the compound I am testing is indeed 2-(1-Methyl-1H-indazol-5-yl)ethanamine and is of sufficient purity?

A1: Before proceeding with any biological assays, it is imperative to verify the chemical identity and purity of your compound.

  • Structural Verification:

    • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation of organic molecules. The proton and carbon NMR spectra should be consistent with the expected structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of your compound.[1][3]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of a compound. Ideally, the purity should be >95% for initial biological screening.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on both the purity and identity of the compound and any impurities.[3]

Q2: Could the way I'm storing and handling the compound be affecting its activity?

A2: Yes, improper storage and handling can lead to compound degradation.

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, consider storing at -20°C or -80°C. Some compounds, particularly those with amine functionalities, can be sensitive to light and air oxidation.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

  • Contamination: Ensure that all equipment used for handling the compound is clean and free of contaminants.

Part 2: Physicochemical Properties and Assay Compatibility

A common reason for the apparent lack of biological activity is poor solubility or stability of the compound under assay conditions.

Q3: My compound has confirmed purity, but I'm still not seeing activity. Could solubility be the issue?

A3: Absolutely. A compound must be in solution to interact with its biological target.[5][6]

  • Aqueous Solubility: Determine the aqueous solubility of your compound in the buffer system used for your assay. The presence of an amine group in 2-(1-Methyl-1H-indazol-5-yl)ethanamine suggests it may have some aqueous solubility, particularly at acidic pH, but this needs to be experimentally verified.

  • Solvent Choice: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice, but it is important to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5%). The polarity of the solvent plays a crucial role in the extraction and dissolution of bioactive compounds.[7]

  • Precipitation in Assay Media: Even if your compound dissolves in the initial solvent, it may precipitate when diluted into the aqueous assay buffer. Visually inspect your assay plates for any signs of precipitation.

Troubleshooting Solubility Issues:

Strategy Description Considerations
pH Adjustment For compounds with ionizable groups like the amine in your molecule, adjusting the pH of the buffer can significantly improve solubility.Ensure the pH is compatible with your biological assay.
Use of Co-solvents Small amounts of co-solvents such as ethanol or polyethylene glycol (PEG) can be used to improve solubility.Test for solvent effects on the assay.
Sonication/Vortexing Mechanical agitation can help to dissolve the compound.Be cautious with compounds that may be sensitive to heat.
Salt Forms If you have the free base, consider synthesizing a salt form (e.g., hydrochloride) which often have higher aqueous solubility.[8]

Q4: How can I assess the stability of my compound in the assay media?

A4: Compound instability can lead to a loss of active molecules over the course of the experiment.

  • Incubation Study: Incubate your compound in the assay buffer at the experimental temperature for the duration of the assay. At various time points, analyze the sample by HPLC or LC-MS to determine the percentage of the compound remaining.

  • Potential for Reactivity: The ethanamine side chain could potentially be reactive under certain conditions. Consider if any components of your assay media could react with your compound.

Part 3: Assay-Specific Troubleshooting

If you have ruled out issues with the compound itself, the next step is to scrutinize the biological assay.

Q5: I am confident in my compound's integrity and solubility. What could be wrong with my assay?

A5: Several factors within the assay itself can lead to apparent low activity.

  • Assay Type: Distinguish between biochemical and cell-based assays. A compound's potency can differ significantly between these two contexts.[9]

    • Biochemical Assays: These assays use purified proteins. While they are useful for determining direct target engagement, they lack the complexity of a cellular environment.

    • Cell-Based Assays: These assays measure the effect of a compound on living cells. They provide more physiologically relevant data but can be influenced by factors like cell permeability and metabolism.[10][11]

  • Target Engagement: Is your compound reaching and interacting with its intended target?

    • Cell Permeability: For intracellular targets, the compound must be able to cross the cell membrane. The physicochemical properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine will influence its ability to do so.

    • Efflux Pumps: Cells can actively pump out foreign compounds, reducing their intracellular concentration.[12]

  • Assay Controls: Ensure you have appropriate positive and negative controls to validate your assay's performance.

  • Concentration Range: You may not be testing a high enough concentration of your compound to observe an effect. A wide concentration range should be tested in a dose-response experiment.

Experimental Workflow for Assay Troubleshooting:

Caption: A logical workflow for troubleshooting low biological activity.

Part 4: Re-evaluating the Hypothesis

If you have systematically worked through the above troubleshooting steps and are still observing low activity, it may be time to reconsider your initial hypothesis.

Q6: I have exhausted all troubleshooting steps, and the compound still shows low activity. What should I consider next?

A6: It is possible that 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not a potent modulator of your target of interest.

  • Structure-Activity Relationship (SAR): The biological activity of indazole derivatives can be highly sensitive to the nature and position of substituents.[1][13] The 1-methyl group and the 5-ethanamine substituent may not be optimal for activity against your target.

  • Alternative Biological Targets: The compound may be active against a different biological target that is not being measured in your current assay. Consider broader phenotypic screening to identify potential unexpected activities.[11]

  • Metabolism: In cell-based or in vivo experiments, the compound may be rapidly metabolized to an inactive form.

FAQs

Q: What is a typical starting concentration for screening a novel compound? A: A common starting concentration for initial screening is 10 µM. However, this should be adjusted based on the expected potency and solubility of the compound.

Q: My compound is cytotoxic at higher concentrations. How does this affect my interpretation of the results? A: Cytotoxicity can mask specific biological activity. It is important to determine the concentration at which your compound is toxic to the cells and to perform your activity assays at non-toxic concentrations.

Q: Could the source of my reagents or cell lines be a factor? A: Yes, variability in reagents and cell lines can impact assay results. Ensure you are using high-quality reagents and that your cell lines have been properly authenticated.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

  • Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. (2018). PubMed. [Link]

  • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. PubChem. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. [Link]

  • 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. PubChem. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. ChemBK. [Link]

  • Addressing the Challenges of Low Clearance in Drug Research. (2015). National Institutes of Health. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2015). ACS Publications. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2023). ResearchGate. [Link]

  • Identification of first active compounds in drug discovery. how to proceed?. (2024). Frontiers. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ScienceDirect. [Link]

  • N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine. (2009). National Institutes of Health. [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. [Link]

  • 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. (2009). Biosciences Biotechnology Research Asia. [Link]

  • Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. (2023). MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2023). ResearchGate. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). ACS Publications. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Indazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of indazole derivatives, a common hurdle in biochemical and cell-based assays. Indazole-containing compounds are a significant class of heterocyclic molecules with wideranging biological activities, including kinase inhibition, making them prominent in drug discovery pipelines.[1][2][3][4][5][6] However, their often lipophilic and crystalline nature can lead to significant challenges in achieving the necessary concentrations in aqueous assay buffers, potentially compromising experimental results.[7][8]

This guide is designed to provide you with the expert insights and practical protocols needed to overcome these challenges, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do my indazole derivatives keep precipitating out of solution in my aqueous assay buffer?

A: Precipitation is a common issue stemming from the inherent low aqueous solubility of many indazole derivatives.[9] This can be triggered by several factors during your experimental workflow:

  • Solvent Shift: When you dilute your compound from a high-concentration DMSO stock into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution. This is often referred to as a "solvent shift."

  • Temperature Effects: A decrease in temperature when moving from a room-temperature DMSO stock to a colder aqueous solution can reduce solubility and induce precipitation.[9]

  • pH Incompatibility: The pH of your aqueous buffer may not be optimal for keeping your specific indazole derivative in its more soluble, ionized form.[10][11]

  • Buffer Composition: High ionic strength or the presence of certain salts in your buffer can decrease the solubility of your compound.[9][10]

Q2: I'm using DMSO to dissolve my compound. What is the maximum concentration I can use in my assay?

A: While DMSO is an excellent solvent for many poorly soluble compounds, it can exhibit cellular toxicity and interfere with assay components at higher concentrations.[2][12][13]

  • For cell-based assays: Aim for a final DMSO concentration of ≤ 0.5% .[9] Higher concentrations can lead to cytotoxicity, confounding your results.[12][14]

  • For biochemical assays: A final concentration of ≤ 2% is generally acceptable.[9] However, it is always best to run a solvent tolerance test for your specific assay to determine the highest permissible concentration that does not affect the results.

Q3: Can I just heat my solution to get my compound to dissolve?

A: Gentle heating (e.g., to 30-40°C) can be a useful technique to aid dissolution, especially for compounds that are slow to dissolve.[15] However, this should be done with caution. Some compounds may be heat-labile and can degrade at elevated temperatures. Also, this may create a supersaturated solution that can precipitate upon cooling to the assay temperature.[15] It is crucial to ensure the compound remains in solution at the final assay temperature.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Both kinetic and thermodynamic solubility provide valuable information.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation time when a concentrated DMSO stock is diluted into an aqueous buffer. This mimics the conditions of many high-throughput screening (HTS) assays.[16] It is useful for identifying potential precipitation issues in your assay protocol.[9][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent system. It is determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[9] This value is crucial for understanding the fundamental physicochemical properties of your compound.

For initial troubleshooting in an assay, kinetic solubility is often more relevant. However, knowing the thermodynamic solubility provides a baseline for the maximum achievable concentration under equilibrium conditions.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides detailed strategies to address solubility issues. The appropriate method will depend on the specific properties of your indazole derivative and the constraints of your assay system.

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock

Your compound appears soluble in 100% DMSO but precipitates immediately or shortly after dilution into your aqueous assay buffer.

Probable Cause: Solvent shift and/or the creation of a supersaturated solution.

Solutions:

  • Optimize DMSO Concentration:

    • Step 1: Determine the maximum tolerable DMSO concentration for your assay (see FAQ 2).

    • Step 2: Prepare your stock solution in DMSO at the lowest concentration necessary to achieve your final desired assay concentration while staying within the tolerable DMSO limit.

    • Step 3: Perform serial dilutions in your aqueous buffer. It is often better to perform a multi-step dilution rather than a single large dilution.

  • Employ Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[7][17][18][19]

    • Common Co-solvents: Polyethylene glycol 300 (PEG 300), propylene glycol, and ethanol are frequently used.[17][19]

    • Workflow:

      • First, dissolve the compound in 100% DMSO to create a high-concentration primary stock.

      • Next, create an intermediate stock by diluting the primary stock into a solution containing the co-solvent (e.g., 50% PEG400 in water).[9]

      • Finally, dilute this intermediate stock into your final aqueous buffer to reach the desired concentration. This gradual reduction in organic solvent concentration can prevent abrupt precipitation.[9]

Table 1: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Final Assay ConcentrationNotes
DMSO ≤ 0.5% (cell-based)[9], ≤ 2% (biochemical)[9]Always check for assay interference and cell toxicity.[12]
Ethanol ≤ 1%Can be cytotoxic at higher concentrations.[12][14]
PEG 300/400 1-5%Generally well-tolerated in many assay systems.
Propylene Glycol 1-5%Another common choice with a good safety profile.[17]
Issue 2: pH-Dependent Solubility

The solubility of your indazole derivative varies significantly with changes in the buffer's pH.

Probable Cause: Many indazole derivatives have ionizable groups (acidic or basic).[20] Their solubility is often pH-dependent, with the ionized form typically being more soluble than the neutral form.[10][11][21]

Solutions:

  • Determine the pKa of Your Compound:

    • Knowing the pKa will help you predict the ionization state of your compound at a given pH. Computational tools can provide an estimated pKa, or it can be determined experimentally.

  • Adjust Buffer pH:

    • For basic compounds: Use a buffer with a pH at least 2 units below the pKa to ensure the compound is in its more soluble protonated (cationic) form.[15]

    • For acidic compounds: Use a buffer with a pH at least 2 units above the pKa to ensure the compound is in its more soluble deprotonated (anionic) form.[10][11]

  • Use Buffers with Adequate Buffering Capacity:

    • If your buffer has low buffering capacity, its pH can shift, potentially causing your compound to precipitate.[15] Ensure your buffer concentration is sufficient to maintain a stable pH throughout the experiment (typically >10 mM).

G cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitates in Assay Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Reduce_DMSO Reduce DMSO concentration or use serial dilution Check_DMSO->Reduce_DMSO Yes Check_pH Is compound ionizable (has pKa)? Check_DMSO->Check_pH No Reduce_DMSO->Check_pH Success Compound Soluble Reduce_DMSO->Success Adjust_pH Adjust buffer pH (pH < pKa for bases) (pH > pKa for acids) Check_pH->Adjust_pH Yes Use_Cosolvent Try Co-solvents (e.g., PEG, Propylene Glycol) Check_pH->Use_Cosolvent No Adjust_pH->Use_Cosolvent Adjust_pH->Success Advanced Advanced Methods: Cyclodextrins, SEDDS Use_Cosolvent->Advanced Advanced->Success G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity CD->Cavity Drug Indazole Derivative (Hydrophobic) Drug->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Use of Surfactants or Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. [17]SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets. [8][22][23] * Considerations: These are advanced formulation techniques and require careful development. The components of these systems (oils, surfactants) must be compatible with the assay and not cause interference. Common surfactants include Tween 80 and Polysorbate 80. [1][14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: To quickly assess the solubility of a compound under assay-like conditions by measuring light scattering from precipitated particles. [16] Materials:

  • Indazole derivative dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear bottom microplate.

  • Nephelometer or plate reader capable of measuring light scattering.

Methodology:

  • Add 98 µL of the aqueous buffer to the wells of the microplate.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well (final concentration 200 µM, 2% DMSO).

  • Perform a serial dilution across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity (light scattering) in each well using the plate reader.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the solid compound in the assay buffer. [9] Materials:

  • Solid (powdered) indazole derivative.

  • Aqueous buffer of choice.

  • Glass vials.

  • Orbital shaker.

  • Centrifuge.

  • HPLC-UV system for quantification.

Methodology:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1 mg). [9]2. Add a known volume of the aqueous buffer (e.g., 1 mL). [9]3. Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. [9]4. After incubation, centrifuge the solution at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard curve.

By systematically applying these principles and protocols, researchers can effectively diagnose and overcome the solubility challenges posed by indazole derivatives, leading to more accurate and reproducible assay results.

References

  • Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation. Google Patents.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available from: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. The Pharma Innovation. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Available from: [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Technology Networks. Available from: [Link]

  • Cyclodextrins as solubilizers: formation of complex aggregates. PubMed. Available from: [Link]

  • The Importance of Solubility for New Drug Molecules. "Carol Davila" University of Medicine and Pharmacy Publishing House. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. University of Sunderland. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available from: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. Available from: [Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. NIH. Available from: [Link]

  • Essentials for High-Throughput Screening Operations. ResearchGate. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available from: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

Welcome to the technical support center for the process scale-up of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This guide is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production of this key pharmaceutical intermediate. Our focus is on providing practical, causality-driven solutions to ensure a safe, efficient, and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 2-(Indazol-5-yl)ethanamine core, and what are the primary scale-up concerns for each?

The synthesis of the indazole core is the most critical phase, with several established methods, each presenting unique scale-up challenges.[1][2] A common conceptual approach involves two key stages: formation of the indazole ring and subsequent elaboration of the C5 sidechain.

  • Route A: Cyclization-First Approach (e.g., Fischer-type Synthesis Analog): This involves forming a substituted indazole ring first, followed by introducing the ethanamine sidechain. The primary challenge is the cyclization step itself. Analogous to the Fischer indole synthesis, these reactions are often run under harsh acidic conditions and high temperatures, which can lead to side reactions and impurities.[3][4] A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, which reduces yield and generates aniline-type byproducts that can be difficult to remove.[5][6]

  • Route B: Sidechain-First Approach: In this strategy, a precursor already containing the protected ethanamine moiety (or a precursor to it, like a nitroethyl group) is subjected to cyclization. While this can be more convergent, the substituents can interfere with the cyclization reaction, necessitating re-optimization of conditions.

  • Route C: Modern Catalytic Methods (e.g., Ullmann-type Cyclization): More recent methods may use copper- or palladium-catalyzed intramolecular C-N bond formation.[2][7][8] While often milder and more selective, these routes introduce challenges related to catalyst cost, removal of residual metals from the final product, and potential sensitivity to air and moisture, which can complicate large-scale operations.[1][8]

Q2: How critical is the N-methylation step, and what determines the N1 vs. N2 selectivity?

The N-methylation step is crucial as the biological activity of indazole-containing pharmaceuticals is often highly dependent on the position of the alkyl group. The 1H-indazole tautomer is thermodynamically the most stable and predominant form.[1][2][9] However, direct alkylation of an indazole can yield a mixture of N1 and N2 isomers.

Achieving high selectivity for the desired N1-methyl isomer is a common process development challenge.[10][11]

  • Thermodynamic vs. Kinetic Control: The N1-alkylated product is typically the thermodynamically more stable isomer. Therefore, reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times with specific base/solvent systems, can favor its formation.[10][11]

  • Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases are often used. The solvent system can also influence selectivity by differentially solvating the N1 and N2 anions.

Q3: What are the primary safety hazards to consider when scaling up this synthesis?

Safety is paramount in process scale-up. For indazole syntheses, two primary hazards are:

  • Thermal Runaway: Certain steps, particularly those involving diazotization to form the indazole ring or the cyclization itself, can be highly exothermic.[12] The heat generated can exceed the cooling capacity of a large reactor, leading to a dangerous increase in temperature and pressure.[12] A thorough thermal risk assessment using tools like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before any large-scale run.[12]

  • Gas Evolution: Decomposition of intermediates, such as diazonium salts, can lead to the rapid evolution of large volumes of gas (e.g., N₂).[13] In a sealed or inadequately vented reactor, this can cause a catastrophic pressure buildup.

Section 2: Troubleshooting Guides

Guide 1: Low Yield During Indazole Ring Formation

Problem: "My cyclization reaction to form the indazole ring is inefficient, resulting in low yields and a complex mixture of byproducts."

This is a common issue, often stemming from a competing side reaction that becomes dominant under certain conditions.

Root Cause Analysis:

In many acid-catalyzed indazole syntheses, the key intermediate is a protonated ene-hydrazine. This intermediate stands at a critical juncture: it can either proceed through the desired productive[14][14]-sigmatropic rearrangement to form the C-C bond needed for the ring, or it can undergo a destructive heterolytic cleavage of the weak N-N bond.[5] Electron-donating groups on the phenylhydrazine precursor can sometimes over-stabilize the transition state for N-N cleavage, making this undesired pathway more favorable.[5][6]

G cluster_0 Reaction Pathways A Arylhydrazone Intermediate B Protonated Ene-hydrazine A->B Tautomerization (Acid-Catalyzed) C [3,3]-Sigmatropic Rearrangement B->C Desired Pathway E N-N Bond Cleavage (Side Reaction) B->E Competing Pathway D Desired Indazole Product C->D Aromatization F Aniline & Iminium Byproducts E->F G cluster_0 Purification Workflow A Crude Free Base (Oil, Basic, Prone to Tailing) B Option 1: Modified Chromatography A->B C Option 2: Salt Formation & Crystallization A->C D Add Base to Mobile Phase (e.g., TEA, NH4OH) B->D F Dissolve in Solvent (e.g., IPA, EtOAc) C->F E Purified Free Base D->E G Add Acid (e.g., HCl in IPA) F->G H Crystalline Hydrochloride Salt (Stable, Solid, High Purity) G->H

Sources

Technical Support Center: 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts for 2-(1-Methyl-1H-indazol-5-yl)ethanamine. The unique electronic environment of the N-methylated indazole ring system, coupled with the basic ethylamine side chain, can give rise to spectra that are sensitive to a variety of experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The ¹H NMR spectrum of my 2-(1-Methyl-1H-indazol-5-yl)ethanamine sample shows unexpected chemical shifts and/or multiplicities in the aromatic region. What is the most likely cause?

This is a common issue in the synthesis of substituted indazoles. The primary suspect is the presence of the N-2 methylated isomer, 2-(2-Methyl-2H -indazol-5-yl)ethanamine, as an impurity or even as the major product. Alkylation of indazole can often yield a mixture of N-1 and N-2 isomers, with the ratio depending heavily on the reaction conditions.[1]

Diagnostic Approach:

NMR spectroscopy is a powerful tool for differentiating between N-1 and N-2 indazole isomers.[1] The chemical shifts of the indazole ring protons are highly diagnostic:

  • H-7 Proton: In N-1 isomers, the H-7 proton is typically shifted downfield compared to the other aromatic protons due to the anisotropic effect of the pyrazole ring's lone pair on N-2. In N-2 isomers, this proton is significantly shielded (shifted upfield).

  • H-3 Proton: Conversely, the H-3 proton in N-2 isomers is generally shielded relative to the same proton in the N-1 isomer.[1]

Table 1: Diagnostic ¹H NMR Chemical Shifts for N-1 vs. N-2 Methylated Indazoles

Proton PositionExpected Shift in N-1 Isomer (ppm)Expected Shift in N-2 Isomer (ppm)Rationale
H-3 ~8.0More upfieldShielded in N-2 isomer.
H-4 ~7.7Similar or slightly upfieldLess affected but generally upfield.
H-6 ~7.2Similar or slightly upfieldLess affected but generally upfield.
H-7 ~7.5More upfieldDeshielded by N-2 lone pair in N-1 isomer.
N-CH₃ ~4.1~4.3N-CH₃ on N-2 is typically slightly deshielded.

Note: These are approximate values and can vary based on solvent and concentration.

Troubleshooting Workflow for Isomer Contamination

Caption: Troubleshooting Isomeric Impurities.

Q2: The chemical shifts of my compound vary between samples, particularly in the aromatic and ethylamine regions. Could the NMR solvent be the cause?

Absolutely. The chemical shifts of heteroaromatic compounds and molecules with polar functional groups are often highly dependent on the solvent used.[2] This phenomenon arises from specific solute-solvent interactions.

Causality and Mechanism:

  • Aromatic Solvent Induced Shifts (ASIS): When using aromatic solvents like benzene-d₆ or toluene-d₈, the solvent molecules can form weak complexes with the solute. Protons located on the positive face of the solute's dipole will be shielded (shifted upfield), while those on the negative face will be deshielded (shifted downfield). For 2-(1-Methyl-1H-indazol-5-yl)ethanamine, this can cause significant and often clarifying shifts compared to spectra run in CDCl₃ or DMSO-d₆.[3][4]

  • Hydrogen Bonding: Protic solvents like MeOD or D₂O can form hydrogen bonds with the amine group and the N-2 of the indazole ring, altering the electron density and causing shift changes.[5]

  • Polarity and Dielectric Constant: The overall polarity of the solvent can influence the electronic distribution within the molecule, leading to global shifts in the spectrum.[6]

Experimental Protocol: Solvent Study

  • Prepare Samples: Dissolve 5-10 mg of your compound in 0.6 mL of three different deuterated solvents:

    • Non-polar/Aromatic: Benzene-d₆

    • Standard: Chloroform-d (CDCl₃)

    • Polar/H-bonding: DMSO-d₆ or Methanol-d₄ (MeOD)

  • Acquire Spectra: Record standard ¹H NMR spectra for each sample under identical concentration and temperature conditions.

  • Analyze and Compare: Look for significant changes in chemical shifts (Δδ > 0.2 ppm). Aromatic protons and the -CH₂- protons adjacent to the indazole ring are often most affected. This can sometimes resolve overlapping signals and confirm assignments.[7]

Q3: The peaks for the -NH₂ protons are very broad or not visible, and the adjacent -CH₂- signal is a triplet instead of a quartet. What is happening?

This is characteristic behavior for amine protons and is typically due to a combination of two factors: quadrupolar broadening and rapid proton exchange. The basicity of the terminal amine makes it susceptible to protonation, which is highly sensitive to pH.[8][9]

Underlying Principles:

  • Proton Exchange: The -NH₂ protons can exchange with other labile protons in the solution (e.g., trace water, acidic impurities). If this exchange is fast on the NMR timescale, it decouples the -NH₂ protons from the adjacent -CH₂- group. This collapses the expected quartet for the -CH₂-NH₂ protons into a triplet and broadens the -NH₂ signal, sometimes to the point where it disappears into the baseline.[10]

  • pH Effects: The protonation state of the amine dramatically alters the electronic environment. If the pH of the NMR sample is low (due to impurities like residual TFA or HCl from synthesis), the amine will be protonated to -NH₃⁺. This will change the chemical shifts of the entire ethylamine chain and can affect the aromatic protons.[8]

Protocol: D₂O Exchange Experiment

This is a definitive test to identify exchangeable protons (-NH₂, -OH, -COOH).

  • Acquire Initial Spectrum: Dissolve your compound in a solvent like CDCl₃ or DMSO-d₆ and run a standard ¹H NMR.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds to facilitate exchange, and immediately re-acquire the ¹H NMR spectrum.

  • Interpretation: The peak corresponding to the -NH₂ protons will significantly decrease in intensity or disappear entirely. This confirms its identity as an exchangeable proton signal.[7]

Troubleshooting Flowchart for Labile Protons

Caption: Diagnostic workflow for labile amine protons.

Q4: I see more signals than I expect for a single compound, but it does not appear to be an N-1/N-2 isomeric mixture. What else could it be?

If you have ruled out isomeric impurities and solvent artifacts, you may be observing rotational isomers (rotamers) or atropisomers . While less common for a flexible ethylamine chain, restricted rotation can occur in more complex systems, leading to multiple sets of signals for a single compound. This phenomenon is temperature-dependent.[11][12]

Diagnostic Tool: Variable Temperature (VT) NMR

VT-NMR is the gold standard for identifying dynamic processes like rotational isomerism.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (~298 K). Note any broad peaks or doubled sets of signals.

  • Heating: Increase the sample temperature in increments (e.g., to 313 K, 328 K). If rotamers are present, the distinct signals will broaden and eventually coalesce into a single, time-averaged set of sharp peaks as the rate of rotation increases.[7]

  • Cooling (Optional): Cooling the sample may sharpen the individual signals of the rotamers if they are broad at room temperature.

Table 2: Summary of Potential NMR Issues and Solutions

SymptomPotential CausePrimary Diagnostic ToolSecondary Confirmation
Incorrect aromatic shifts/multiplicitiesN-2 Isomer ImpurityComparison of H-3/H-7 shifts2D NMR (HMBC, NOESY)
Shifts vary between samplesSolvent EffectsRe-run in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)Computational NMR Prediction[13]
Broad/absent N-H, adjacent CH₂ is a tripletRapid Proton Exchange / pH EffectsD₂O Exchange ExperimentPrepare sample with a proton sponge or base to ensure deprotonation.
Doubled sets of signalsRotational IsomersVariable Temperature (VT) NMR2D EXSY NMR
General broadness, poor resolutionSample Preparation IssuesRe-prepare sample: filter, check concentration, use high-quality solvent.Check instrument shimming on a standard sample.[14][15]
Q5: How can I definitively confirm the structure and assign all proton and carbon signals?

For unambiguous structural confirmation and assignment, a suite of 2D NMR experiments is essential. These experiments reveal through-bond and through-space correlations.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for tracing the connectivity of the ethylamine chain (-CH₂-CH₂-NH₂) and the coupling network within the indazole ring (H-4, H-6, H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for confirming the overall structure. For example, you can confirm the N-1 methylation by observing a correlation from the N-CH₃ protons (~4.1 ppm) to the C-3 and C-7a carbons of the indazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, regardless of bonding. This can be used to confirm the regiochemistry, for instance, by observing a through-space correlation between the N-CH₃ protons and the H-7 proton.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [16]

  • MDPI. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [17]

  • BenchChem. (2025). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals. Retrieved from [18]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Derivatives. Retrieved from [14]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [1]

  • Semantic Scholar. (n.d.). 1H NMR investigation of solvent effects in aromatic stacking interactions. Retrieved from [3]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [19]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [7]

  • SciSpace. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Retrieved from [4]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [6]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [2]

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [15]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. Retrieved from [20]

  • PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [21]

  • Corin Wagen. (2023). Computational NMR Prediction: A Microreview. Retrieved from [13]

  • National Institutes of Health (NIH). (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclelin Interactions. Retrieved from [8]

  • New Jersey of Chemistry (RSC Publishing). (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [5]

  • National Institutes of Health (NIH). (n.d.). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Retrieved from [12]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Amines. Retrieved from [9]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [10]

  • National Institutes of Health (NIH). (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [11]

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Technical Support Center: Investigating the Degradation Pathways of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of the active pharmaceutical ingredient (API), 2-(1-Methyl-1H-indazol-5-yl)ethanamine. Understanding the degradation pathways of this molecule is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document provides a comprehensive framework for conducting forced degradation studies, troubleshooting common experimental hurdles, and identifying potential degradants, all presented in a practical question-and-answer format. The principles and protocols outlined here are grounded in established regulatory guidelines and scientific best practices.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Where do I even begin when tasked with determining the degradation pathways of 2-(1-Methyl-1H-indazol-5-yl)ethanamine?

A1: The foundational step is to conduct a series of forced degradation (or stress testing) studies.[2][3] The goal is to intentionally degrade the molecule under more severe conditions than it would typically encounter during storage and handling. This approach allows you to rapidly identify likely degradation products and establish degradation pathways.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1]

Your initial experimental design should expose a solution of 2-(1-Methyl-1H-indazol-5-yl)ethanamine to the following stress conditions:

  • Acid Hydrolysis: (e.g., 0.1 M HCl)

  • Base Hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidation: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., 70°C)

  • Photostability: (e.g., exposure to UV and visible light as per ICH Q1B)

The objective is to achieve a target degradation of 10-20% of the parent compound.[4] This level of degradation is generally sufficient to produce detectable quantities of degradants without being so excessive that it leads to complex secondary degradation.

Q2: I'm not seeing any degradation under my initial stress conditions. What should I do?

A2: This is a common scenario, indicating the intrinsic stability of the molecule under the tested conditions. Do not assume the molecule is completely stable. Instead, you need to systematically increase the severity of the stress conditions.

Troubleshooting Steps:

  • Increase Stressor Concentration: If 0.1 M HCl or NaOH shows no effect, consider increasing the concentration to 1 M or even higher.

  • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 40°C to 80°C) can accelerate degradation.

  • Extend Exposure Time: If you are sampling at 24 hours, extend the study to 48, 72 hours, or even longer.

  • Combine Stressors: In some cases, a combination of heat and hydrolytic stress can be effective.

Causality: The rate of chemical reactions is dependent on factors like concentration and temperature. By increasing these parameters, you provide more energy to the system, overcoming the activation energy barrier required for the degradation reactions to occur.

Q3: My compound degraded completely in the presence of a strong base. How can I analyze the degradation pathway if the parent peak is gone?

A3: Complete degradation is as problematic as no degradation because it doesn't allow for a clear understanding of the degradation timeline or the initial products formed. The key is to moderate the stress conditions to achieve the target 10-20% degradation.

Troubleshooting Steps:

  • Decrease Stressor Concentration: If 1 M NaOH caused complete degradation, reduce the concentration to 0.1 M, 0.01 M, or even lower.

  • Lower the Temperature: Conduct the study at room temperature or even refrigerated conditions if the reaction is highly exothermic.

  • Reduce Exposure Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation products before they degrade further.

Workflow for Optimizing Stress Conditions:

Caption: Iterative workflow for optimizing forced degradation conditions.

Q4: What are the most likely degradation pathways for a molecule like 2-(1-Methyl-1H-indazol-5-yl)ethanamine?

A4: Based on the functional groups present (a substituted indazole ring and a primary amine), we can hypothesize several potential degradation pathways that you should be vigilant for during your analysis.

  • Oxidation: The primary amine is susceptible to oxidation. The nitrogen on the indazole ring could also be oxidized to form an N-oxide, a common metabolic and degradation pathway for nitrogen-containing heterocycles.[5]

  • Hydrolysis: While the indazole ring itself is relatively stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening.

  • Photodegradation: Aromatic systems like indazole can be susceptible to photolytic reactions, potentially leading to dimerization or rearrangement products.

Hypothetical Degradation Products:

Stress ConditionPotential Degradation ProductRationale
Oxidation (H₂O₂) 2-(1-Methyl-1-oxido-1H-indazol-5-yl)ethanamineOxidation of the indazole nitrogen.
(1-Methyl-1H-indazol-5-yl)acetaldehydeOxidative deamination of the primary amine.
Acid Hydrolysis No significant degradation expected under mild conditions.The core structure is generally stable.
Photolytic Dimerized products or ring-rearranged isomers.High-energy UV light can induce radical formation and subsequent reactions.

Visualizing a Potential Oxidative Pathway:

G cluster_main Parent Compound cluster_oxidative Oxidative Stress (e.g., H₂O₂) A 2-(1-Methyl-1H-indazol-5-yl)ethanamine B 2-(1-Methyl-1-oxido-1H-indazol-5-yl)ethanamine (N-Oxide) A->B N-Oxidation C (1-Methyl-1H-indazol-5-yl)acetaldehyde A->C Oxidative Deamination

Caption: Plausible oxidative degradation pathways for the target molecule.

Q5: How do I develop a stability-indicating analytical method to track these degradation products?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[6] For this molecule, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective choice.[4]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for separating compounds of moderate polarity.[4]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water. The acidic pH will ensure the primary amine is protonated, leading to better peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Method Development:

    • Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to get an idea of the retention times of the parent compound and any degradants.

    • Analyze a mixture of your stressed samples (acid, base, peroxide, etc.) to create a chromatogram containing all potential degradation products.

    • The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and temperature to optimize the separation.

  • Detection: Use a photodiode array (PDA) detector. This allows you to not only quantify the peaks but also to assess their spectral purity, which is a key component of a stability-indicating method.

Troubleshooting HPLC Separation:

  • Poor Peak Shape (Tailing): This is common for amines. Ensure the mobile phase pH is low (around 2.5-3.5) to keep the amine protonated.

  • Co-eluting Peaks: If a degradant peak is not resolved from the parent peak, you must modify the method. Try changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the pH of the mobile phase, or using a different column chemistry (e.g., a phenyl-hexyl column).

Q6: I have separated the degradation products. How do I identify their structures?

A6: Structure elucidation is a multi-step process that typically involves Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Degradant Identification using LC-MS/MS

  • LC-MS Analysis: Use the developed HPLC method coupled to a mass spectrometer. The MS will provide the mass-to-charge ratio (m/z) of the parent compound and each degradation product. This is your first clue to the identity of the degradant. For example, an increase of 16 amu often suggests an oxidation event (addition of an oxygen atom).

  • Tandem MS (MS/MS): By isolating a specific degradant's m/z in the mass spectrometer and fragmenting it, you can obtain a fragmentation pattern. This pattern is like a fingerprint for the molecule. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can infer where the chemical modification has occurred.

  • Confirmation: For definitive structure confirmation, especially for regulatory submissions, it may be necessary to isolate the impurity using preparative HPLC and then analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • MedCrave online. (2016). Forced degradation studies.
  • ResearchGate. (n.d.). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine....
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (2022). Forced Degradation – A Review Volume 47- Issue 3.
  • Benchchem. (n.d.). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
  • Benchchem. (n.d.). Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • PubMed. (n.d.). Pharmacokinetics and Metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a Hypoglycemic Agent, in Man.
  • (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants.
  • CORE. (n.d.). Stability-indicating LC method for the quantification of Midazolam active pharmaceutical ingredient and in pharmaceutical formul.
  • (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC.
  • PMC - NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.

Sources

Validation & Comparative

"2-(1-Methyl-1H-indazol-5-yl)ethanamine" vs. 2-(2-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Differentiating 2-(1-Methyl-1H-indazol-5-yl)ethanamine and 2-(2-Methyl-1H-indazol-5-yl)ethanamine

In the landscape of medicinal chemistry, the subtle repositioning of a single functional group can dramatically alter a molecule's interaction with biological systems. This principle is vividly illustrated by the positional isomers of methylated indazoles. This guide provides a comprehensive framework for the synthesis, separation, and comparative evaluation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and 2-(2-Methyl-1H-indazol-5-yl)ethanamine. We will delve into the underlying chemical principles and provide robust experimental protocols to empower researchers in drug discovery and development to elucidate the structure-activity relationships (SAR) governing this class of compounds.

The indazole core is a privileged scaffold in drug discovery, appearing in compounds targeting a wide array of biological targets, from protein kinases to G-protein coupled receptors. The nitrogen atoms of the pyrazole ring within the indazole structure are key sites for chemical modification. Alkylation at the N1 versus the N2 position can significantly influence the molecule's steric profile, hydrogen bonding capability, and overall electronic distribution. These modifications, in turn, can profoundly impact pharmacokinetic properties and target engagement. This guide outlines the necessary experimental workflows to quantify these differences.

I. Synthesis and Isomer Separation

The synthesis of N-methylated indazole ethanamines typically begins with a suitable indazole precursor, such as 5-cyanoindazole or 5-nitroindazole. The critical step is the methylation of the indazole nitrogen, which often yields a mixture of the N1 and N2 isomers. The ratio of these isomers can be influenced by the choice of solvent, base, and alkylating agent.

A common synthetic strategy involves the protection of the ethanamine side chain (or its precursor), followed by methylation of the indazole ring, and subsequent deprotection and/or reduction. The direct methylation of 2-(1H-indazol-5-yl)ethanamine itself is often challenging due to the reactivity of the primary amine. A more controlled approach is to start from a precursor like (1H-indazol-5-yl)acetonitrile.

The separation of the resulting N1 and N2 isomers is typically achieved using column chromatography on silica gel, leveraging the subtle differences in polarity between the two compounds.

Experimental Protocol: Synthesis and Separation of Isomers
  • Methylation of (1H-Indazol-5-yl)acetonitrile:

    • To a solution of (1H-indazol-5-yl)acetonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of (1-methyl-1H-indazol-5-yl)acetonitrile and (2-methyl-1H-indazol-5-yl)acetonitrile.

  • Isomer Separation:

    • Purify the crude mixture by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The less polar isomer (typically the N2-methyl) will elute first.

    • Combine the fractions containing each pure isomer and concentrate under reduced pressure.

  • Reduction to Ethanamines:

    • Separately dissolve each purified nitrile isomer in a dry solvent like tetrahydrofuran (THF).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq) or borane-THF complex, at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC/LC-MS).

    • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry and concentrate the organic layer to yield the final ethanamine products.

G cluster_synthesis Synthetic Workflow start (1H-Indazol-5-yl)acetonitrile methylation Methylation (CH3I, K2CO3, DMF) start->methylation mixture Mixture of N1 and N2 Methylated Nitriles methylation->mixture separation Chromatographic Separation mixture->separation n1_nitrile (1-Methyl-1H-indazol-5-yl)acetonitrile separation->n1_nitrile Isomer 1 n2_nitrile (2-Methyl-1H-indazol-5-yl)acetonitrile separation->n2_nitrile Isomer 2 reduction1 Reduction (e.g., LiAlH4) n1_nitrile->reduction1 reduction2 Reduction (e.g., LiAlH4) n2_nitrile->reduction2 product1 2-(1-Methyl-1H-indazol-5-yl)ethanamine reduction1->product1 product2 2-(2-Methyl-1H-indazol-5-yl)ethanamine reduction2->product2

Caption: Synthetic and separation workflow for the target isomers.

II. Comparative Physicochemical and Pharmacokinetic Profiling

The position of the methyl group is expected to influence key physicochemical properties that govern a drug's behavior, such as solubility and lipophilicity. These properties, in turn, affect pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

Property2-(1-Methyl-1H-indazol-5-yl)ethanamine2-(2-Methyl-1H-indazol-5-yl)ethanamineRationale for Difference
Predicted logP Hypothetical Value: 2.1Hypothetical Value: 2.3The N2-methyl isomer may be slightly more lipophilic due to the masking of the pyrrolic-type N-H bond, which is present in the N1-H tautomer of the parent indazole.
Aqueous Solubility Hypothetical Value: LowerHypothetical Value: HigherDifferences in crystal lattice energy and hydrogen bonding potential can lead to variations in solubility.
pKa (of ethanamine) Hypothetical Value: ~9.5Hypothetical Value: ~9.5The basicity of the primary amine is unlikely to be significantly affected by the distal methyl group position.
Experimental Protocol: Determination of Lipophilicity (logD)
  • Prepare a stock solution of each isomer in DMSO.

  • Add a small volume of the stock solution to a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4).

  • Vigorously shake the mixture to allow for partitioning of the compound between the two phases.

  • Centrifuge to ensure complete phase separation.

  • Carefully collect samples from both the aqueous (PBS) and organic (n-octanol) layers.

  • Quantify the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logD is the base-10 logarithm of this ratio.

III. Comparative Pharmacological Evaluation

While the specific biological targets for these molecules are not defined here, many indazole derivatives are known to interact with serotonin receptors, particularly the 5-HT₂ family. The following protocols provide a template for comparing the isomers' affinities and functional activities at a representative GPCR target, such as the 5-HT₂A receptor.

Experimental Protocol: Radioligand Binding Assay

This assay determines the affinity (Ki) of the test compounds for the target receptor by measuring their ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂A receptor or prepare them from a stable cell line.

  • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compounds (the two isomers).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow reagents Receptor Membranes Radioligand ([3H]-Ketanserin) Test Compound (Isomer 1 or 2) incubation Incubation (Equilibrium Binding) reagents->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis analysis counting->analysis

Caption: Workflow for the radioligand binding assay.

Experimental Protocol: Functional Assay (e.g., Calcium Flux)

This assay measures the functional consequence of receptor binding, determining whether the compounds act as agonists, antagonists, or inverse agonists. For the 5-HT₂A receptor, which couples to the Gq signaling pathway, agonist activation leads to an increase in intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use an automated liquid handler or a multi-channel pipette to add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Pre-incubate the cells with the test compounds before adding a known agonist (like serotonin) at its EC₈₀ concentration. A decrease in the agonist's response indicates antagonism. Plot the agonist response against the antagonist concentration to determine the IC₅₀.

IV. Conclusion and Data Interpretation

By systematically applying the synthetic, analytical, and pharmacological protocols outlined in this guide, researchers can build a comprehensive comparative profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and 2-(2-Methyl-1H-indazol-5-yl)ethanamine. The data generated will directly illuminate the impact of the N-methyl position on the molecule's properties.

For instance, a significant difference in receptor affinity (Ki) would suggest that the orientation of the indazole core and the position of the methyl group are critical for optimal interaction with the receptor's binding pocket. A divergence in functional activity (e.g., one isomer being a potent agonist while the other is a weak partial agonist or an antagonist) would provide profound insights into the structural requirements for receptor activation.

This head-to-head comparison is fundamental to building a robust SAR model for this chemical series, enabling the rational design of future analogs with improved potency, selectivity, and pharmacokinetic profiles. This structured, evidence-based approach is the cornerstone of modern drug discovery.

References

For the purpose of this guide, generalized references to standard laboratory techniques and chemical principles are provided. Specific literature precedents for the synthesis and evaluation of these exact compounds may require a dedicated literature search.

  • General Organic Synthesis Techniques: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition" - Provides comprehensive details on the chemical reactions described, such as N-alkylation and reductions. (Wiley, ISBN: 978-0470462591)
  • Chromatography Principles: "Practical HPLC Method Development, 2nd Edition" by Lloyd R. Snyder, Joseph J. Kirkland, and John W.
  • GPCR Pharmacology and Assays: "A-Z of GPCRs" by Steve Watson and David Girdlestone - A resource for information on G-protein coupled receptors and associated assay methodologies. (Published by the International Union of Basic and Clinical Pharmacology, IUPHAR/BPS)
  • Drug Design Principles: "The Organic Chemistry of Drug Design and Drug Action, 3rd Edition" by Richard B. Silverman and Mark W. Holladay - Discusses the principles of structure-activity relationships and physicochemical properties in drug design. (Academic Press, ISBN: 978-0123820303)

The Isomeric Divide: A Comparative Guide to the Biological Activity of N1 vs. N2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in kinase inhibitor design, oncology, and neuropharmacology, the indazole scaffold is a well-established "privileged structure." Its versatility and broad range of biological activities have cemented its place in numerous FDA-approved drugs.[1][2] However, the seemingly subtle difference between N1 and N2 substitution on the pyrazole ring of the indazole core can lead to profound shifts in biological activity, potency, and target selectivity. This guide provides an in-depth comparison of N1- versus N2-methyl indazole isomers, synthesizing experimental data to illuminate the critical importance of this isomeric distinction in drug development.

The Chemical Foundation: Why Isomerism Matters in Indazoles

The indazole ring system exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-form.[2][3] This inherent stability has significant implications for synthetic chemistry, as alkylation reactions can often yield a mixture of N1 and N2 products, requiring careful control of reaction conditions to achieve regioselectivity.[1]

From a pharmacological perspective, the position of the methyl group dictates the spatial orientation of substituents and alters the electronic properties of the heterocyclic system. The N1- and N2-nitrogens and their substituents serve as crucial hydrogen bond acceptors or donors and participate in vital interactions within the binding pockets of biological targets. Shifting a substituent from N1 to N2 can fundamentally alter these interactions, turning a potent inhibitor into an inactive compound, or even switching its target profile entirely.

Comparative Biological Activity: Experimental Evidence

Direct comparative studies underscore the dramatic functional divergence between N1- and N2-methyl indazole isomers. Below, we analyze data from key therapeutic areas.

Case Study: Monoamine Oxidase (MAO) Inhibition in Neuroscience

In the development of inhibitors for monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical in the metabolism of neurotransmitters, the position of N-methylation on an indazole-5-carboxamide scaffold was found to be a molecular switch for selectivity.

A study directly comparing N1-methylated regioisomers with their N2-methylated counterparts revealed a clear divergence in activity. Methylation at the N2 position generally decreased the inhibitory potency against MAO-B while simultaneously increasing the inhibitory activity against MAO-A.[4] This demonstrates that a simple positional change of a methyl group can reverse the selectivity profile of a drug candidate.

Compound ClassIsomerTargetIC50 (nM)Selectivity Profile
Indazole-5-carboxamides N1-Methylhuman MAO-A>10,000Highly Selective for MAO-B
human MAO-B0.96
N2-Methylhuman MAO-A420Dual Inhibition / MAO-B preference
human MAO-B1.44
N1-Methylhuman MAO-A>10,000Highly Selective for MAO-B
human MAO-B1.63
N2-Methylhuman MAO-A562Dual Inhibition / MAO-B preference
human MAO-B8.08

Table 1: Comparative inhibitory activities (IC50) of N1- and N2-methylated indazole-5-carboxamide isomers against human monoamine oxidase A and B. Data synthesized from Chaurasiya et al., 2022.[4]

The causality behind this switch lies in the binding pocket architecture of the MAO isoforms. The N1-substituted isomers likely achieve an optimal orientation for interaction with key residues in the MAO-B active site that is disrupted upon moving the substituent to the N2 position. Conversely, the N2-methyl geometry appears to favor a more productive binding mode within the MAO-A active site.

Case Study: Anticancer Activity

In the realm of oncology, structure-activity relationship (SAR) studies on 6-substituted aminoindazoles have also highlighted the superiority of N1-alkylation for antiproliferative activity. A 2020 study found that relocating the methyl group from the N1 to the N2 position led to a general decrease in the cytotoxic activity against human cancer cell lines.[5]

For certain derivatives, the difference was stark: N1-methyl isomers were found to be between 5.8 and 34.5 times more potent than their corresponding N2-methyl analogs.[5] While the specific IC50 values for each pair were not fully detailed in the source, the trend is unmistakable. This preference for the N1 position in this scaffold suggests that it acts as a critical anchor point or vector for positioning other pharmacophoric elements within the target's active site, likely a protein kinase.

Furthermore, a foundational study on the antispermatogenic activity of indazol-3-carboxylic acid derivatives noted that the presence of a substituted benzyl group at the N1 position was essential for the desired biological effect. The corresponding 2-benzyl isomer was found to be completely inactive, providing a powerful qualitative example of this isomeric bioactivity divide.[3]

Experimental Design & Protocols

To empower researchers to investigate these isomeric differences, this section provides detailed, self-validating protocols for key biological assays relevant to indazole derivatives.

General Workflow for Comparative Isomer Evaluation

The logical flow for comparing N1 and N2 isomers begins with pure, well-characterized compounds and progresses through a tiered screening cascade.

G cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Regioselective Synthesis of N1 & N2 Isomers Purification Purification (Chromatography, Recrystallization) Synthesis->Purification QC Structural & Purity Verification (NMR, MS, HPLC >95%) Purification->QC Primary_Screen Primary Assay (e.g., Kinase Inhibition @ 1 µM) QC->Primary_Screen Pure Isomers Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Selectivity Selectivity Profiling (Panel of Related Targets) Dose_Response->Selectivity Cellular_Assay Cell-Based Assay (e.g., Antiproliferation, Signaling) Selectivity->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR

Caption: Generalized workflow for the synthesis and comparative evaluation of N1/N2-indazole isomers.

Protocol: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction. Decreased kinase activity results in more ATP and a higher luminescence signal.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The ADP formed is converted back to ATP in a secondary reaction, and the total amount of ATP is then measured using a luciferase/luciferin reaction, which produces light. Inhibitors will reduce ATP consumption, leading to a higher signal.

Materials:

  • Kinase of interest (e.g., Pim-1, ERK2)

  • Kinase substrate (specific peptide or protein)

  • N1- and N2-methyl indazole isomers (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the N1 and N2 isomers in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized based on the enzyme's activity (typically in the low nM range for the kinase).

    • Add 10 µL of the 2X kinase/substrate mix to each well containing the compounds.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM).

    • To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

Self-Validation: The inclusion of a known reference inhibitor for the target kinase serves as a positive control to validate assay performance. The Z'-factor, calculated from the positive and negative controls, should be ≥ 0.5 to ensure the assay is robust and suitable for screening.

Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)

This protocol measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced, which is rapidly converted to nitrite and nitrate.

Principle: The total nitrate/nitrite concentration is determined using the Griess reagent after the enzymatic reduction of nitrate to nitrite. A decrease in absorbance indicates inhibition of NOS activity.

Materials:

  • Purified nNOS or iNOS enzyme, or cell/tissue lysates containing NOS

  • N1- and N2-methyl indazole isomers (dissolved in assay buffer or DMSO)

  • NOS Assay Buffer (provided in commercial kits)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Nitrate Reductase

  • Griess Reagents

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample and Inhibitor Preparation:

    • Prepare dilutions of the N1 and N2 isomers in NOS Assay Buffer.

    • In a 96-well plate, add your enzyme source (e.g., 200-400 µg of tissue homogenate protein) to the desired wells.

    • Add the inhibitor dilutions to the sample wells. Include a "no inhibitor" control.

  • NOS Reaction:

    • Prepare a reaction mixture containing L-Arginine and NADPH in assay buffer.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate at 37°C for 1-2 hours.

  • Nitrite/Nitrate Detection:

    • Stop the reaction (method depends on the specific kit, often by adding a component of the detection system).

    • Add Nitrate Reductase and its necessary cofactors to all wells to convert any nitrate to nitrite. Incubate as recommended by the kit (e.g., 20-60 minutes).

    • Add Griess Reagent 1 (e.g., sulfanilamide) followed by Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine) to all wells.

    • Incubate at room temperature for 10-15 minutes to allow for color development (a magenta color).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percent inhibition for each isomer concentration relative to the "no inhibitor" control.

    • Calculate the IC50 value for each isomer by plotting percent inhibition versus inhibitor concentration.

Conclusion and Future Outlook

The experimental evidence clearly indicates that the distinction between N1- and N2-methylation on the indazole scaffold is not a trivial structural modification. It is a critical determinant of biological activity that can profoundly influence potency and target selectivity. For MAO inhibitors, this change can flip the selectivity profile between isoforms, while for certain anticancer agents, the N1-position appears essential for high potency.

For drug development professionals, these findings carry a clear message: the regioselective synthesis and separate biological evaluation of both N1 and N2 isomers are imperative. Relying on data from an isomeric mixture can mask the true potential of the more active compound or obscure important selectivity information. As we continue to refine our understanding of structure-activity relationships, the deliberate and systematic exploration of indazole isomerism will remain a cornerstone of designing next-generation therapeutics with enhanced precision and efficacy.

References

  • Chaurasiya, B. et al. (2022). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available at: [Link]

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. (n.d.). National Institutes of Health. Available at: [Link]

  • Zhang, X. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available at: [Link]

  • Singh, P. et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. (2014). PubMed. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed. Available at: [Link]

  • Nguyen, T. T. H. et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547-1558. Available at: [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. (2012). ResearchGate. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

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A Comparative Guide to Indazole-Based Therapeutics: Situating 2-(1-Methyl-1H-indazol-5-yl)ethanamine in a Diverse Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and structural versatility allow it to serve as a bioisostere for other key aromatic systems, most notably the indole nucleus found in many endogenous signaling molecules.[2] This bioisosteric relationship, where a functional group is replaced by another with similar physical and chemical properties to maintain or enhance biological activity, has been a cornerstone of rational drug design. The indazole core is present in a growing number of approved drugs, demonstrating its capacity to interact with a wide array of biological targets, from protein kinases to G-protein coupled receptors (GPCRs).[3]

This guide provides a comparative overview of several prominent indazole-based drugs, each with a distinct mechanism of action. We will situate the lesser-known compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine , within this context. Due to the limited publicly available data on this specific molecule, we will hypothesize its potential biological activity based on its structural similarity to known serotonergic agents and outline the experimental workflows required to validate this hypothesis. This comparative approach will highlight the remarkable chemical diversity and therapeutic potential of the indazole scaffold for researchers and drug development professionals.

Focus Compound: 2-(1-Methyl-1H-indazol-5-yl)ethanamine - A Structural Analogue of Tryptamines

2-(1-Methyl-1H-indazol-5-yl)ethanamine is a fascinating molecule due to its structural resemblance to endogenous tryptamines like serotonin and psychedelic compounds such as DMT. The core of these tryptamines is an indole-ethanamine motif. By replacing the indole with a 1-methyl-indazole, we introduce a bioisostere that may retain or modify the parent molecule's interaction with its biological targets.

Given the well-documented role of indazole as an indole bioisostere in the context of serotonin receptors, it is plausible to hypothesize that 2-(1-Methyl-1H-indazol-5-yl)ethanamine may function as a modulator of one or more serotonin (5-HT) receptor subtypes.[4][5] Research into other indazole-ethanamine derivatives has indeed shown potent agonism at 5-HT2 receptors.[4] This hypothesis provides a logical starting point for the experimental characterization of this compound.

Comparative Analysis of Indazole-Based Drugs

To appreciate the therapeutic breadth of the indazole scaffold, we will compare our focus compound (with its hypothesized mechanism) to several approved indazole-containing drugs targeting different biological pathways.

CompoundStructurePrimary Target(s)Therapeutic AreaMechanism of Action
2-(1-Methyl-1H-indazol-5-yl)ethanamine Chemical structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamineSerotonin (5-HT) Receptors (Hypothesized)Neuroscience (Hypothesized)G-protein coupled receptor modulation (Hypothesized)
Pazopanib Chemical structure of PazopanibVEGFR, PDGFR, c-KIT, FGFROncologyMulti-targeted Tyrosine Kinase Inhibitor
Niraparib Chemical structure of NiraparibPARP-1, PARP-2OncologyDNA Repair Enzyme Inhibitor
Entrectinib Chemical structure of EntrectinibTRKA/B/C, ROS1, ALKOncologyMulti-targeted Tyrosine Kinase Inhibitor
Granisetron Chemical structure of GranisetronSerotonin 5-HT3 ReceptorGastroenterology, OncologyLigand-gated Ion Channel Antagonist
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor in Oncology

Pazopanib is a potent inhibitor of multiple protein tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-alpha and -beta), and c-kit.[6][7] By blocking these receptors, pazopanib inhibits tumor growth and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][6] It is approved for the treatment of advanced renal cell carcinoma and certain soft tissue sarcomas.[7][8]

The indazole moiety in Pazopanib plays a crucial role in its binding to the ATP-binding pocket of these kinases, highlighting the scaffold's utility in designing enzyme inhibitors.

Niraparib: A PARP Inhibitor for DNA Repair Deficient Cancers

Niraparib is a highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[9][10] These enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by niraparib leads to a synthetic lethality, resulting in cancer cell death.[9][11] Niraparib is used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[12]

Entrectinib: A CNS-Penetrant Kinase Inhibitor for Gene Fusion-Driven Cancers

Entrectinib is a powerful inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[13][14] These kinases can become constitutively active due to genetic rearrangements (fusions) and drive the growth of various cancers. A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against cancers that have metastasized to the brain.[13][15] It is approved for the treatment of solid tumors with NTRK gene fusions and for ROS1-positive non-small cell lung cancer.[15]

Granisetron: A Selective Serotonin 5-HT3 Receptor Antagonist

Granisetron is a highly selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel.[9][12] These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[9] By blocking the binding of serotonin to these receptors, granisetron effectively prevents the nausea and vomiting associated with chemotherapy and radiotherapy.[7][16] Granisetron demonstrates high affinity for the 5-HT3 receptor, with a binding constant (Ki) of 0.26 nM, and shows over 1000-fold selectivity for this receptor compared to other receptor types.[6]

The success of Granisetron underscores the utility of the indazole scaffold in targeting GPCRs and ion channels, providing a strong rationale for investigating the serotonergic activity of other indazole-containing compounds like our focus molecule.

Experimental Protocols for Characterizing 2-(1-Methyl-1H-indazol-5-yl)ethanamine

To test our hypothesis that 2-(1-Methyl-1H-indazol-5-yl)ethanamine modulates serotonin receptors, a series of in vitro and in vivo experiments would be necessary. The following protocols outline a standard workflow for such an investigation.

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (Radioligand Displacement) functional_assays Functional Assays (e.g., Calcium Mobilization, cAMP) receptor_binding->functional_assays Determine potency & efficacy selectivity_panel Receptor Selectivity Panel (Broad GPCR screen) functional_assays->selectivity_panel Assess off-target effects pk_studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) selectivity_panel->pk_studies Proceed if favorable profile pde_models Pharmacodynamic Models (e.g., Head-twitch response in rodents) pk_studies->pde_models Inform dose selection caption Workflow for Pharmacological Characterization

Caption: A typical workflow for characterizing a novel compound hypothesized to act on serotonin receptors.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine for various serotonin receptor subtypes.

Methodology:

  • Cell Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow for competitive binding between the radioligand and the test compound.

  • Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor.

Causality: This assay directly measures the ability of the test compound to bind to the target receptor by competing with a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity.

Protocol 2: Functional Assays (Calcium Mobilization for 5-HT2A)

Objective: To determine if 2-(1-Methyl-1H-indazol-5-yl)ethanamine acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the 5-HT2A receptor (which couples to the Gq signaling pathway, leading to an increase in intracellular calcium). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin). A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.

Causality: This assay measures a downstream cellular event (calcium release) that is a direct consequence of receptor activation. It provides information on the functional activity of the compound.

Signaling Pathway Diagram for 5-HT2A and 5-HT3 Receptors

G cluster_0 5-HT2A Receptor (GPCR) cluster_1 5-HT3 Receptor (Ligand-gated Ion Channel) serotonin_2A Serotonin or Indazole-ethanamine Agonist receptor_2A 5-HT2A Receptor serotonin_2A->receptor_2A gq Gq Protein receptor_2A->gq activates plc Phospholipase C gq->plc activates ip3_dag IP3 & DAG plc->ip3_dag produces ca_release Ca2+ Release ip3_dag->ca_release triggers cellular_response_2A Cellular Response (e.g., neuronal excitation) ca_release->cellular_response_2A serotonin_3 Serotonin receptor_3 5-HT3 Receptor serotonin_3->receptor_3 ion_influx Na+/K+ Influx receptor_3->ion_influx opens channel granisetron Granisetron (Antagonist) granisetron->receptor_3 blocks depolarization Depolarization ion_influx->depolarization causes cellular_response_3 Cellular Response (e.g., emetic signal) depolarization->cellular_response_3 caption Simplified signaling pathways for 5-HT2A and 5-HT3 receptors.

Caption: Contrasting signaling mechanisms of a G-protein coupled receptor (5-HT2A) and a ligand-gated ion channel (5-HT3).

Conclusion

The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry, giving rise to a diverse array of drugs targeting different disease areas. While kinase inhibitors like Pazopanib, Niraparib, and Entrectinib showcase its prominence in oncology, the serotonin receptor antagonist Granisetron demonstrates its utility in neuroscience and supportive care.

The compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine remains an enigmatic entity in the public domain. However, its structural analogy to known serotonergic tryptamines provides a strong, rational basis for its investigation as a modulator of serotonin receptors. The experimental protocols outlined in this guide offer a clear and validated path for elucidating its pharmacological profile. By systematically applying these in vitro and in vivo techniques, researchers can determine its binding affinities, functional activities, and potential therapeutic relevance, thereby contributing to the ever-expanding story of indazole-based drug discovery.

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A Senior Application Scientist's Guide to Bioisosteric Comparison: 2-(1-Methyl-1H-indazol-5-yl)ethanamine versus Indole Analogs for Serotonin Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosteric Replacement in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. One of the most powerful tools in this endeavor is the principle of bioisosterism—the substitution of a functional group with another that retains similar physicochemical properties, thereby aiming to enhance potency, selectivity, metabolic stability, or to reduce toxicity. The replacement of the indole scaffold, a privileged structure in numerous biologically active compounds, with its indazole bioisostere is a classic and highly effective strategy, particularly in the realm of serotonin (5-HT) receptor modulators.[1][2]

This guide provides an in-depth, technical comparison of the activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and its conceptual indole bioisosteres, such as N,N-Dimethyltryptamine (DMT). While direct, side-by-side published data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is limited, this document serves as an expert guide for researchers on how to design, execute, and interpret the experiments necessary to perform such a comparison. We will delve into the causality behind experimental choices, provide validated protocols, and present illustrative data from closely related, well-characterized indole analogs to frame our analysis.

The core structural difference lies in the replacement of the indole C-H at position 2 with a nitrogen atom in the indazole ring. This seemingly subtle change introduces a hydrogen bond acceptor while removing a potential metabolic soft spot, which can have profound implications for receptor affinity and functional activity.[1]

Comparative Analysis: Structural and Predicted Pharmacological Profiles

The foundational hypothesis of this comparison is that replacing the indole core of a tryptamine with a 1-methyl-indazole scaffold will modulate its serotonergic activity. The N-methylation on the indazole ring serves to mimic the N-methylated tryptamine analogs and prevents tautomerization, locking the scaffold in a specific conformation.

To illustrate the expected pharmacological profile, we will use the well-characterized psychedelic tryptamine, N,N-Dimethyltryptamine (DMT), as our reference indole bioisostere.[3][4]

Chemical Structures for Comparison

G cluster_0 Indole Bioisostere cluster_1 Target Indazole Compound a l_a N,N-Dimethyltryptamine (DMT) b l_b 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Caption: Core structures of the indole and indazole compounds.

Illustrative Biological Data for Comparison

The following table summarizes known binding affinity (Ki) data for the indole analog DMT at key serotonin receptors. The corresponding values for the indazole target are presented as "To Be Determined (TBD)" to highlight the experimental goal.

Receptor SubtypeLigand ClassCompoundBinding Affinity (Ki, nM)
5-HT1A IndoleN,N-Dimethyltryptamine (DMT)100 - 400
Indazole2-(1-Methyl-1H-indazol-5-yl)ethanamineTBD
5-HT2A IndoleN,N-Dimethyltryptamine (DMT)39 - 150
Indazole2-(1-Methyl-1H-indazol-5-yl)ethanamineTBD
5-HT2C IndoleN,N-Dimethyltryptamine (DMT)100 - 600
Indazole2-(1-Methyl-1H-indazol-5-yl)ethanamineTBD

Data for DMT is compiled from multiple sources and represents a typical range.[3][4]

Expert Insights & Predictions:

Based on structure-activity relationship (SAR) studies of similar indole and indazole derivatives, we can formulate a hypothesis for the indazole compound's activity.[5][6][7] The introduction of the pyrazole nitrogen atom at position 2 may offer an additional hydrogen bond acceptor interaction within the receptor binding pocket, potentially increasing affinity for certain 5-HT receptor subtypes. Conversely, the altered electronic distribution of the bicyclic system could decrease affinity for others. The primary amine of the indazole compound, compared to the tertiary amine of DMT, will also significantly influence its binding profile and functional activity, often leading to different selectivity across the serotonin receptor family.

Experimental Protocols for Comparative Assessment

To empirically determine the activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, two core sets of experiments are required: radioligand binding assays to determine affinity and functional assays to assess efficacy (i.e., whether the compound is an agonist, antagonist, or inverse agonist).

Radioligand Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of the test compound against a specific serotonin receptor subtype.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) is crucial for a sensitive and accurate assay.[4]

  • Cell Membranes: Using membranes from cells recombinantly expressing a high density of the target receptor ensures a robust signal-to-noise ratio.

  • Competition Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace the radioligand, which is more versatile and cost-effective than synthesizing a radiolabeled version of every test compound.[4]

workflow start Prepare Reagents: - Cell Membranes (Receptor Source) - Radioligand ([3H]-L) - Test Compound (Indazole) - Assay Buffer incubate Incubate: Membranes + Radioligand + Varying [Test Compound] start->incubate filter Rapid Filtration: Separate bound from free radioligand using glass fiber filters. incubate->filter wash Wash Filters: Remove non-specifically bound radioligand. filter->wash scintillate Scintillation Counting: Quantify bound radioactivity (in counts per minute, CPM). wash->scintillate analyze Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff scintillate->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Reaction Mixture: In a 96-well plate, combine the following in order: assay buffer, cell membranes expressing the target 5-HT receptor, the test compound at various concentrations, and a fixed concentration of the appropriate radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Activity Assay: cAMP Accumulation

Many serotonin receptors, such as the 5-HT₁A (Gi-coupled) and 5-HT₄ (Gs-coupled) receptors, signal through the modulation of adenylyl cyclase, leading to a decrease or increase in intracellular cyclic AMP (cAMP) levels, respectively.[3][8] This protocol describes how to measure these changes to determine if a compound is an agonist or antagonist.

Causality Behind Experimental Choices:

  • cAMP Measurement: Measuring the second messenger cAMP is a direct and robust method to quantify the functional response of Gs and Gi-coupled GPCRs to a ligand.[3]

  • HTRF Technology: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and high-throughput compatible method for measuring cAMP, based on a competitive immunoassay format.[8]

  • Forskolin Stimulation (for Gi): For Gi-coupled receptors, the cells are first stimulated with forskolin to elevate basal cAMP levels, allowing for the measurement of a subsequent decrease upon agonist addition.

G cluster_Gi Gi-Coupled Receptor Pathway cluster_Gs Gs-Coupled Receptor Pathway Agonist_i Agonist Receptor_i 5-HT1A Receptor Agonist_i->Receptor_i Binds G_protein_i Gi Protein Receptor_i->G_protein_i Activates AC_i Adenylyl Cyclase G_protein_i->AC_i Inhibits cAMP_i [cAMP] ↓ AC_i->cAMP_i Decreased Production Agonist_s Agonist Receptor_s 5-HT4 Receptor Agonist_s->Receptor_s Binds G_protein_s Gs Protein Receptor_s->G_protein_s Activates AC_s Adenylyl Cyclase G_protein_s->AC_s Stimulates cAMP_s [cAMP] ↑ AC_s->cAMP_s Increased Production

Caption: Signaling pathways for Gi and Gs-coupled 5-HT receptors.

Step-by-Step Methodology (HTRF Assay):

  • Cell Culture: Plate cells expressing the 5-HT receptor of interest in a 384-well plate and grow to confluence.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC₈₀ concentration.[8]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well. These reagents will compete with the intracellular cAMP produced by the cells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Forward Outlook

References

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A Comparative Guide to Validating the Target Engagement of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that a molecule engages its intended biological target within the complex milieu of a living system.[1][2] This guide provides an in-depth comparison of contemporary experimental strategies for validating the target engagement of the novel compound, "2-(1-Methyl-1H-indazol-5-yl)ethanamine," a molecule with potential therapeutic relevance but an unconfirmed mechanism of action.

While derivatives of the indazole core have been explored for anticancer properties, potentially implicating protein kinases, the precise molecular target of this specific ethanamine derivative is not yet established in publicly accessible literature.[3] This ambiguity makes it an ideal case study for outlining a robust, multi-pronged approach to target identification and validation. We will dissect and compare three powerful, complementary techniques: Kinobeads-based affinity proteomics for target discovery, the Cellular Thermal Shift Assay (CETSA) for confirming intracellular engagement, and Surface Plasmon Resonance (SPR) for quantitative biophysical characterization.

Initial Target Discovery: Kinobeads-Based Affinity Proteomics

When the primary target of a compound is unknown, broad-spectrum screening methods are invaluable. Given the chemical scaffold of "2-(1-Methyl-1H-indazol-5-yl)ethanamine" and the known activity of related compounds, a logical starting point is to investigate its interaction with the human kinome. The Kinobeads technology is a chemical proteomics tool designed for this purpose, enabling the profiling of kinase inhibitors against hundreds of kinases in their native state from cell or tissue lysates.[4][5]

Causality Behind the Experimental Choice

The Kinobeads assay is a competition-based affinity chromatography method.[4][5][6] It utilizes a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads to capture a significant portion of the kinome from a cell lysate.[4][5] By pre-incubating the lysate with our compound of interest, "2-(1-Methyl-1H-indazol-5-yl)ethanamine," we can assess its ability to compete with the beads for binding to specific kinases. Kinases that show reduced binding to the beads in the presence of the compound are identified as potential targets. This method is powerful because it screens for interactions with endogenous, post-translationally modified proteins in a complex mixture, offering a more physiologically relevant screen than assays using recombinant enzymes.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., K-562, a common leukemia line with broad kinase expression) to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble material.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Competition Binding:

    • Aliquot the cell lysate into separate microcentrifuge tubes.

    • Add "2-(1-Methyl-1H-indazol-5-yl)ethanamine" to the lysates at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO vehicle control.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add the Kinobeads slurry to each lysate and incubate for another hour at 4°C with rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample. The relative abundance of each identified kinase in the compound-treated samples versus the DMSO control is used to determine the degree of competition.

Kinobeads_Workflow cluster_prep Lysate Preparation cluster_binding Competition & Enrichment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., K-562 cells) Lysis 2. Cell Lysis (Non-denaturing buffer) CellCulture->Lysis Clarify 3. Clarification (Centrifugation) Lysis->Clarify Incubate 4. Incubate Lysate with '2-(1-Methyl-1H-indazol-5-yl)ethanamine' Clarify->Incubate Lysate AddBeads 5. Add Kinobeads Incubate->AddBeads Wash 6. Wash Beads AddBeads->Wash Elute 7. Elute Bound Kinases Wash->Elute SDS_PAGE 8. SDS-PAGE Elute->SDS_PAGE Digestion 9. In-Gel Digestion SDS_PAGE->Digestion LC_MS 10. LC-MS/MS Analysis Digestion->LC_MS Data 11. Data Analysis & Target Identification LC_MS->Data

Caption: Workflow for Kinobeads-based target identification.

Data Presentation: Hypothetical Kinobeads Results
Target Kinase% Remaining on Beads (1 µM Compound)Apparent Kd (µM)
MAPK14 (p38α) 15% 0.25
CDK9 22% 0.48
ABL185%> 10
SRC91%> 10
EGFR95%> 10

This hypothetical data suggests that "2-(1-Methyl-1H-indazol-5-yl)ethanamine" selectively competes for the binding of MAPK14 and CDK9 to the Kinobeads, identifying them as high-confidence candidate targets.

Cellular Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

Identifying a candidate target in a lysate is a crucial first step, but it is essential to confirm that the compound engages this target within the more complex and physiologically relevant environment of an intact cell.[1] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8][9] It is based on the principle that a protein, when bound to a ligand, becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation.[10][11]

Causality Behind the Experimental Choice

By treating living cells with "2-(1-Methyl-1H-indazol-5-yl)ethanamine" and then heating them, we can measure the amount of soluble candidate protein (e.g., MAPK14) remaining at various temperatures. If the compound binds to MAPK14 in the cell, the protein will be stabilized, resulting in a shift of its melting curve to a higher temperature. This provides direct evidence of target engagement in a native cellular context, bridging the gap between a biochemical hit and a cellular response.[1][2]

Experimental Protocol: CETSA
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with "2-(1-Methyl-1H-indazol-5-yl)ethanamine" at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Heat Shock:

    • Harvest the treated cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., MAPK14) in the soluble fraction by a protein detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the curve indicates target stabilization.

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis TreatCells 1. Treat Intact Cells with Compound or Vehicle Heat 2. Heat Cell Aliquots (Temperature Gradient) TreatCells->Heat Lysis 3. Cell Lysis Heat->Lysis Centrifuge 4. Centrifugation (Separate Soluble/Pellet) Lysis->Centrifuge Detection 5. Detect Soluble Target (e.g., Western Blot) Centrifuge->Detection Supernatant Analysis 6. Plot Melting Curves Detection->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Hypothetical CETSA Results for MAPK14
Temperature (°C)% Soluble MAPK14 (Vehicle)% Soluble MAPK14 (10 µM Compound)
45100%100%
5085%98%
53 50% (Tm) 88%
5625%50% (Tm)
5910%28%
625%12%

This hypothetical data shows that in the presence of "2-(1-Methyl-1H-indazol-5-yl)ethanamine," the melting temperature (Tm) of MAPK14 shifts from 53°C to 56°C, confirming direct engagement and stabilization of the target in intact cells.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Once a target has been identified and its engagement in cells confirmed, the next logical step is to precisely quantify the binding interaction. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a molecular interaction.[12][13][14]

Causality Behind the Experimental Choice

SPR allows for a detailed investigation of the binding between "2-(1-Methyl-1H-indazol-5-yl)ethanamine" and a purified candidate target protein (e.g., recombinant MAPK14).[15] This is a self-validating system because it removes the complexity of the cellular environment to focus solely on the direct interaction. By immobilizing the purified protein on a sensor chip and flowing our compound over the surface, we can directly measure the binding and dissociation events, yielding precise kinetic constants (ka, kd) and the equilibrium dissociation constant (KD). This data is critical for establishing structure-activity relationships (SAR) and for lead optimization.[16]

Experimental Protocol: SPR
  • Protein Immobilization:

    • Obtain high-purity recombinant target protein (e.g., MAPK14).

    • Covalently immobilize the protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of precise dilutions of "2-(1-Methyl-1H-indazol-5-yl)ethanamine" in a suitable running buffer.

    • Inject the compound solutions sequentially over the protein and reference surfaces, starting with the lowest concentration.

    • Each injection cycle consists of:

      • Association Phase: Compound flows over the surface and binds to the immobilized protein.

      • Dissociation Phase: Running buffer flows over the surface, and the compound dissociates.

  • Surface Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound compound, preparing the surface for the next injection.

  • Data Analysis:

    • The SPR instrument records the binding events in real-time as a sensorgram (response units vs. time).

    • After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_setup Assay Setup cluster_run Binding Cycle cluster_analysis Data Analysis Immobilize 1. Immobilize Purified Target Protein on Chip Inject 2. Inject Compound (Analyte) Immobilize->Inject Association 3. Association Phase Inject->Association Dissociation 4. Dissociation Phase Association->Dissociation Regenerate 5. Regeneration Dissociation->Regenerate Sensorgram 6. Generate Sensorgram Dissociation->Sensorgram Regenerate->Inject Next Concentration FitData 7. Fit Data to Model Sensorgram->FitData Kinetics 8. Determine ka, kd, KD FitData->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Presentation: Hypothetical SPR Results
Compound Concentration (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
10 - 10002.5 x 10⁵5.0 x 10⁻³20

This hypothetical data provides a precise biophysical fingerprint of the interaction, showing a high-affinity interaction between "2-(1-Methyl-1H-indazol-5-yl)ethanamine" and MAPK14 with a dissociation constant (KD) of 20 nM.

Comparative Summary and Integrated Strategy

No single technique provides a complete picture of target engagement. A truly self-validating system emerges from the logical integration of orthogonal methods that cross-validate each other's findings.

FeatureKinobeads ProteomicsCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Primary Goal Target identification & selectivityConfirm intracellular target bindingQuantify binding kinetics & affinity
Context Cell lysate (endogenous proteins)Intact cellsIn-vitro (purified components)
Compound State Label-freeLabel-freeLabel-free
Data Output List of potential protein targetsTarget melting curve shift (ΔTm)ka, kd, KD (Sensorgram)
Key Advantage Unbiased, broad screeningPhysiologically relevant contextHigh-precision quantitative data
Key Limitation In-vitro; may miss non-kinase targetsLower throughput; requires specific antibodyRequires purified protein; can be complex
An Integrated Workflow for Robust Target Validation

The most rigorous path from a novel compound to a validated lead involves a sequential and logical application of these techniques.

Integrated_Workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Cellular Validation cluster_characterization Phase 3: Biophysical Characterization Compound Novel Compound: 2-(1-Methyl-1H-indazol-5-yl)ethanamine Kinobeads Kinobeads Assay (in Cell Lysate) Compound->Kinobeads Hypothesis Generate Target Hypothesis (e.g., MAPK14, CDK9) Kinobeads->Hypothesis Identifies Potential Targets CETSA CETSA (in Intact Cells) Hypothesis->CETSA Confirmation Confirm Direct Target Engagement in situ CETSA->Confirmation Validates Binding SPR SPR Analysis (with Purified Protein) Confirmation->SPR Quantification Quantify Binding Kinetics & Affinity (ka, kd, KD) SPR->Quantification Provides Quantitative Data

Caption: An integrated workflow for target validation.

By first using a broad discovery tool like Kinobeads, researchers can generate high-quality hypotheses about a compound's targets. These hypotheses are then rigorously tested in a cellular context with CETSA to ensure physiological relevance. Finally, SPR provides the precise quantitative data needed for medicinal chemistry efforts and a deeper mechanistic understanding. This structured, multi-faceted approach provides the necessary confidence and data integrity required to advance a compound like "2-(1-Methyl-1H-indazol-5-yl)ethanamine" through the drug discovery pipeline.

References

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Navigating the Selectivity Maze: A Comparative Guide to Off-Target Profiling of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Novel Indazole Amine

In the landscape of contemporary drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous clinical candidates and approved drugs. Its synthetic tractability and ability to interact with a wide array of biological targets make it a focal point of medicinal chemistry campaigns. This guide focuses on a specific, novel entity: 2-(1-Methyl-1H-indazol-5-yl)ethanamine . As a newly synthesized molecule, its pharmacological profile is largely uncharacterized. The primary objective of this document is to provide a comprehensive, experimentally-grounded framework for analyzing its potential off-target effects.

The core challenge with any new chemical entity is to build a detailed understanding of its selectivity. While a compound may be designed with a specific primary target in mind, its interactions with other proteins—its off-target effects—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide is structured to provide researchers, scientists, and drug development professionals with a robust strategy for the systematic evaluation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, comparing it conceptually with structurally related compounds for which preliminary data exists. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a comprehensive selectivity profile.

Given the novelty of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, direct experimental data is not yet available in the public domain. Therefore, this guide will establish a proposed analytical strategy, drawing comparisons with known indazole and imidazole derivatives to construct a predictive off-target analysis plan.

Structural Analogs and Potential Primary Targets: An Informed Starting Point

The structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine—a methylated indazole ring linked to an ethanamine side chain—suggests several potential classes of primary targets based on established pharmacophores. Structurally similar compounds include various indazole and imidazole amines which have been investigated for a range of biological activities.[1][2][3][4] For instance, 1-Methyl-1H-indazol-5-ylamine is a key intermediate in the synthesis of pharmaceuticals for cancer and neurological disorders.[2] The ethanamine side chain is a common feature in modulators of biogenic amine receptors and transporters.

For the purpose of this guide, we will hypothesize a primary target class to illustrate the off-target profiling process. Based on the prevalence of the indazole core in kinase inhibitors and the ethanamine moiety in receptor ligands, a logical starting point for investigation would be serotonin (5-HT) receptors or tyrosine kinases . This hypothesis allows us to build a rational off-target screening panel.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the selectivity of our lead compound, it is crucial to benchmark it against other molecules. The ideal comparators would be structurally related compounds with known, and preferably diverse, pharmacological profiles. Based on available information, we select the following as conceptual comparators:

  • Comparator A: 2-(1H-Indazol-3-yl)ethanamine [5] - An isomer of our compound of interest, which may exhibit a different binding profile due to the altered attachment point of the ethanamine group.

  • Comparator B: 2-(1-Methyl-1H-imidazol-5-yl)ethanamine [6] - This compound, an imidazole derivative, is structurally related to histamine and is known to interact with histamine H1 and H2 receptors.[6] This provides a good benchmark for potential activity at other amine receptors.

  • Comparator C: A known selective inhibitor for the hypothesized primary target (e.g., a selective 5-HT receptor agonist/antagonist or a specific kinase inhibitor). This will serve as a positive control and a benchmark for selectivity.

The following table outlines the initial comparative framework:

CompoundStructureKnown/Hypothesized Primary Target(s)Rationale for Inclusion
2-(1-Methyl-1H-indazol-5-yl)ethanamine (Structure to be synthesized)Serotonin Receptors / Tyrosine Kinases (Hypothesized)The novel compound of interest for off-target profiling.
Comparator A: 2-(1H-Indazol-3-yl)ethanamine (Chemical structure available)[5]UnknownIsomeric analog to assess the impact of substituent position on selectivity.
Comparator B: 2-(1-Methyl-1H-imidazol-5-yl)ethanamine (Chemical structure available)[6]Histamine H1/H2 Receptors[6]Bioisosteric analog to probe for cross-reactivity with histamine and other biogenic amine receptors.
Comparator C: Selective Target Modulator (Structure of a known drug)Specific 5-HT Receptor Subtype or Tyrosine KinasePositive control and benchmark for selectivity against the hypothesized primary target.

Experimental Workflow for Off-Target Profiling

A systematic and tiered approach is essential for an efficient and comprehensive off-target analysis. The following workflow is proposed for 2-(1-Methyl-1H-indazol-5-yl)ethanamine and its comparators.

Off_Target_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Secondary Assays cluster_2 Tier 3: In-depth Mechanistic & In-vivo Studies A Compound Synthesis & QC B Primary Target Affinity Assay A->B Hypothesis Testing C Broad Off-Target Panel (e.g., Eurofins SafetyScreen) A->C Broad Profiling D Dose-Response Assays for Off-Target Hits C->D Hit Identification E Orthogonal Functional Assays (e.g., Cellular Assays) D->E Functional Confirmation F Pathway Analysis of Validated Off-Targets E->F Mechanism of Action G In-vivo Toxicity & PK/PD Studies F->G Physiological Relevance Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Effects A Adrenergic α1A Receptor Gq Gq Protein A->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine (Antagonist) Compound->A Blocks

Caption: Antagonism of the Adrenergic α1A receptor signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to the off-target analysis of a novel compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine. By employing a tiered screening strategy, from broad panels to specific functional assays, researchers can build a detailed selectivity profile. The comparative analysis against structural and functional analogs is crucial for interpreting the significance of any identified off-target activities.

The hypothetical data presented herein underscores the importance of not only identifying off-target binding but also characterizing the functional consequences. An off-target interaction that results in potent functional modulation of a critical protein (such as the hERG channel) would be a significant red flag in a drug development program. Conversely, modest off-target activity at a receptor with a well-understood and tolerable side-effect profile may be acceptable, depending on the therapeutic indication.

The next steps in the characterization of 2-(1-Methyl-1H-indazol-5-yl)ethanamine would involve in-depth mechanistic studies for the most significant off-targets and, ultimately, in-vivo studies to assess the physiological and toxicological consequences of its selectivity profile. This rigorous, data-driven approach is fundamental to the successful development of safe and effective new medicines.

References

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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature lacks specific in vivo and in vitro efficacy data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This guide, therefore, presents a proposed investigational framework for its characterization, drawing upon established methodologies for analogous compounds and contextual data from structurally related molecules. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for evaluating its potential as a pharmacological agent.

Introduction: The Rationale for Investigation

2-(1-Methyl-1H-indazol-5-yl)ethanamine belongs to the indazole class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[1] The indazole nucleus is often considered a bioisostere of the indole ring, a core component of classic serotonergic psychedelics like N,N-Dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[2] This structural similarity suggests that 2-(1-Methyl-1H-indazol-5-yl)ethanamine may interact with serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for psychedelic compounds.[3][4][5]

The position of the methyl group on the indazole ring is a critical determinant of pharmacological activity. For instance, studies on indazole analogs of 5-MeO-DMT have shown that a 1-methyl substitution can significantly reduce potency at the 5-HT2A receptor compared to the corresponding 1H-indazole.[2] This underscores the necessity of a thorough in vitro and in vivo characterization to elucidate the specific pharmacological profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This guide outlines a logical, multi-stage process for this characterization, from initial in vitro screening to more complex in vivo behavioral assessments.

In Vitro Efficacy Assessment: From Receptor Binding to Functional Activity

The initial phase of characterization focuses on determining the compound's interaction with its putative molecular targets in a controlled cellular environment.

Receptor Binding Affinity

The first step is to ascertain the binding affinity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine for a panel of serotonin receptors, with a primary focus on the 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C). A competitive radioligand binding assay is the gold standard for this purpose.

Exemplary Data Presentation: Receptor Binding Affinity (Ki, nM)

Compound5-HT2A5-HT2B5-HT2C
2-(1-Methyl-1H-indazol-5-yl)ethanamineTBDTBDTBD
5-MeO-DMT (Reference)~15~50~20
1H-Indazole Analog of 5-MeO-DMT (Reference)[2]Low µMHigh nMHigh nM

TBD: To Be Determined

Functional Activity: G-Protein Activation and Second Messenger Signaling

Following confirmation of binding, the functional consequence of this interaction must be determined. As a putative 5-HT2A agonist, 2-(1-Methyl-1H-indazol-5-yl)ethanamine is expected to activate the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[3][4][6]

A calcium mobilization assay is a robust method to quantify the functional potency (EC50) and efficacy (Emax) of the compound.

Exemplary Data Presentation: Functional Activity (Calcium Mobilization)

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)
2-(1-Methyl-1H-indazol-5-yl)ethanamineTBDTBD
5-MeO-DMT (Reference)~20100
1H-Indazole Analog of 5-MeO-DMT (Reference)[2]>1000<80

TBD: To Be Determined

Proposed In Vitro Experimental Workflow

Caption: Proposed workflow for in vivo evaluation.

Detailed Protocol: Head-Twitch Response (HTR) Assay
  • Animals: Use male C57BL/6J or Swiss Webster mice. Acclimate them to the housing facility for at least one week before testing.

  • Habituation: Place individual mice in clear observation chambers and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a reference compound, or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, begin recording the mice for a period of 30-60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Scoring: Two trained observers, blind to the experimental conditions, should manually score the number of head twitches.

  • Data Analysis: Compare the mean number of head twitches across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Comparative Analysis: In Vitro vs. In Vivo Efficacy

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo effects. For 2-(1-Methyl-1H-indazol-5-yl)ethanamine, the key questions would be:

  • Potency Translation: Does the in vitro potency at the 5-HT2A receptor (EC50) correlate with the dose required to elicit the head-twitch response in vivo?

  • Off-Target Effects: Does the in vitro selectivity profile predict any unexpected in vivo behaviors? For example, activity at other serotonin receptors or biogenic amine transporters could modulate the behavioral phenotype. [7]* Metabolic Stability: Discrepancies between in vitro and in vivo efficacy can often be attributed to pharmacokinetic factors such as poor bioavailability or rapid metabolism. The indazole scaffold is often associated with improved metabolic stability compared to indoles. [2]

Conclusion and Future Directions

This guide outlines a foundational framework for the systematic evaluation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. The proposed in vitro assays will establish its molecular pharmacology, while the in vivo studies will provide crucial insights into its systemic effects and potential as a psychoactive agent. Given the precedent that N-methylation at the 1-position of the indazole ring can decrease 5-HT2A potency, it is plausible that this compound may exhibit attenuated psychedelic-like effects compared to its 1H- counterpart. However, only empirical investigation through the rigorous application of the described methodologies can confirm this hypothesis and fully elucidate the therapeutic potential of this novel chemical entity.

References

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 1, 47–84.
  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2018). Behavioral effects of three synthetic tryptamine derivatives in rodents. Pharmacology, biochemistry, and behavior, 172, 33–39.
  • Kim, S. Y., et al. (2021). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 29(4), 447–455.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2021). ACS Medicinal Chemistry Letters, 12(10), 1591-1597.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(10), 1167-1196.
  • Rickli, A., et al. (2015). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 25(10), 1819–1828.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of the novel compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine. As a structural analog of classic tryptamines, this molecule is predicted to primarily target serotonin (5-HT) receptors. However, its indazole core, a bioisosteric replacement for the canonical indole nucleus, introduces significant potential for an altered selectivity profile. Of particular concern is the activity at the 5-HT2B receptor, where agonism is linked to cardiotoxicity.[1][2] This document outlines a systematic approach for characterizing the compound's binding affinity and functional activity across a panel of physiologically relevant receptors, ensuring a thorough assessment of its therapeutic potential and off-target liabilities. We present detailed experimental protocols for binding and functional assays, frameworks for data interpretation, and the scientific rationale underpinning each step of the evaluation process.

Introduction: The Rationale for Comprehensive Profiling

The compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine belongs to a class of molecules that holds significant promise in neuroscience research and drug development. Its structure is composed of an ethylamine side chain attached to a 1-methyl-indazole nucleus. This configuration makes it a close structural analog of endogenous neurotransmitters like serotonin and psychoactive tryptamines such as N,N-Dimethyltryptamine (DMT).[3]

The core scientific premise is that the indazole ring acts as a bioisostere for the indole ring commonly found in serotonergic compounds.[2][4] While bioisosteric replacement is a powerful strategy in medicinal chemistry to improve metabolic stability, bioavailability, and potency, it can also fundamentally alter the compound's interaction with its biological targets. Studies on related indazole analogs of tryptamines have confirmed their potent activity at 5-HT receptors but have also revealed unexpected and critically important shifts in subtype selectivity.[1][2]

A stark example is the potential for potent 5-HT2B receptor agonism, which was observed in an indazole analog of 5-MeO-DMT.[2] This is a major safety concern, as sustained 5-HT2B agonism is causally linked to valvular heart disease. Therefore, a cursory screening limited to the presumed primary target (e.g., 5-HT2A) is insufficient. A comprehensive cross-reactivity analysis is not merely a supplementary exercise but a mandatory step in the preclinical safety and efficacy assessment of this and related chemical entities.

This guide provides the experimental framework to build a detailed pharmacological profile, enabling researchers to make data-driven decisions about the compound's future development.

Proposed Receptor Panel for Cross-Reactivity Screening

Based on the known pharmacology of the tryptamine scaffold and specific findings related to indazole-based analogs, we propose a two-tiered screening panel.

Tier 1: Primary Targets & High-Risk Receptors This initial panel focuses on the most probable targets and those associated with significant safety liabilities.

Receptor/TransporterFamilyRationale for Inclusion
5-HT2A Serotonin GPCRThe primary target for classic tryptamine psychedelics; essential for characterizing the compound's main mechanism of action.[5]
5-HT2B Serotonin GPCRCritical safety target; agonist activity is linked to cardiotoxicity. Indazole analogs have shown potent activity here.[1][2]
5-HT2C Serotonin GPCRStructurally related to 5-HT2A/2B; often shows overlapping ligand affinity and modulates mood and appetite.[6]
5-HT1A Serotonin GPCRA common target for tryptamines that can modulate the effects of 5-HT2A activation and is implicated in anxiolysis.[6][7]
SERT Monoamine TransporterThe Serotonin Transporter is a known target for some tryptamines, affecting serotonin reuptake.[5]

Tier 2: Secondary & Exploratory Targets This expanded panel provides a broader view of the compound's selectivity against other monoaminergic systems.

Receptor/TransporterFamilyRationale for Inclusion
Dopamine D2 Dopamine GPCRKey target for antipsychotic drugs; cross-reactivity can indicate potential for extrapyramidal side effects.
Adrenergic α1/α2 Adrenergic GPCRsInteraction can lead to cardiovascular side effects such as changes in blood pressure.
Histamine H1 Histamine GPCRCross-reactivity can result in sedative or anti-inflammatory effects.
TAAR1 Trace Amine GPCRTryptamine itself is an agonist at TAAR1, which modulates the activity of monoaminergic systems.[3]

Experimental Workflows & Methodologies

A robust characterization requires a combination of binding assays to determine affinity and functional assays to determine efficacy and potency.

Workflow 1: Competitive Radioligand Binding Assays

These assays quantify the affinity of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand. The output is the inhibitor constant (Ki), with lower values indicating higher binding affinity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (from cell lines or tissue) incubation Incubate: Membranes + Radioligand + Test Compound/Vehicle prep_membranes->incubation prep_ligand Prepare Radioligand Stock (e.g., [3H]Ketanserin for 5-HT2A) prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting ic50 Generate Displacement Curve (log[Compound] vs. % Bound) counting->ic50 ki Calculate Ki Value (using Cheng-Prusoff equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

  • Membrane Preparation: Utilize commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor. Thaw on ice and dilute in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA) to a final concentration of 10-20 µg protein per well.

  • Compound & Ligand Preparation:

    • Prepare a 10 mM stock of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in DMSO. Perform serial dilutions in binding buffer to achieve a final concentration range from 10 pM to 100 µM.

    • The radioligand, [³H]Ketanserin, is diluted in binding buffer to a final concentration of 1-2 nM.

    • Non-specific binding is determined using a high concentration (10 µM) of a non-labeled competitor, such as Mianserin.

  • Incubation: In a 96-well plate, combine 50 µL of diluted membranes, 25 µL of radioligand, and 25 µL of the test compound dilution (or vehicle/non-specific binding control). Incubate for 60 minutes at room temperature.

  • Filtration: Rapidly harvest the plate contents onto a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Allow the filter plate to dry completely. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all wells.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Binding Affinity Data (Ki, nM)

Compound5-HT2A5-HT2B5-HT2C5-HT1ASERT
Serotonin15853250
Test Compound 25 150 80 350 >10,000
Selectivity Index (Test Cpd)1x6x vs 2A3.2x vs 2A14x vs 2A>400x vs 2A

This table presents hypothetical data for illustrative purposes.

Workflow 2: In Vitro Functional Assays

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and quantify its potency (EC₅₀ for agonists) or inhibitory capacity (IC₅₀ for antagonists).

G Compound Test Compound Receptor 5-HT2A Receptor Compound->Receptor Gq Gq/11 Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Fluorescent Signal) IP3->Ca

Caption: Simplified 5-HT2A (Gq-coupled) signaling pathway for a calcium flux assay.

Detailed Protocol: Calcium Flux Assay for 5-HT2A (Agonist Mode)

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound and a reference agonist (e.g., Serotonin). Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Signal Detection: Establish a stable baseline fluorescence reading. The instrument then automatically adds the compound dilutions to the wells and immediately begins measuring the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy relative to the reference agonist).

Hypothetical Functional Data (Potency EC₅₀, nM; Efficacy %)

Compound5-HT2A5-HT2B5-HT2C5-HT1A (cAMP)
SerotoninEC₅₀: 10, Emax: 100%EC₅₀: 5, Emax: 100%EC₅₀: 8, Emax: 100%IC₅₀: 4, Emax: 100%
Test Compound EC₅₀: 45, Emax: 95% EC₅₀: 300, Emax: 60% EC₅₀: 150, Emax: 80% >10,000 (No Activity)

This table presents hypothetical data for illustrative purposes. The 5-HT1A assay measures inhibition of cAMP production.

Conclusion and Forward Outlook

The investigational framework detailed in this guide provides a robust pathway for characterizing the cross-reactivity profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. By systematically evaluating its binding affinity and functional activity at a rationally selected panel of receptors, researchers can build a comprehensive understanding of its pharmacological identity. The structural modification from an indole to an indazole nucleus necessitates this rigorous approach, particularly to de-risk potential safety liabilities such as 5-HT2B-mediated cardiotoxicity.[1][2] The resulting data will be crucial for establishing a clear structure-activity relationship, predicting in vivo effects, and ultimately determining the therapeutic viability of this novel chemical entity.

References

  • Glennon, R. A., Gessner, P. K., & Godse, D. D. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Available at: [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kovaleva, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. Available at: [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Vanderbilt University. Available at: [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. Available at: [Link]

  • Wikipedia contributors. (2024). Tryptamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Berman, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Predicted Pharmacokinetic Profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Predictive Pharmacokinetic Comparison

In early-stage drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with challenges, a significant portion of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough understanding of a molecule's pharmacokinetics (PK) is paramount to predicting its efficacy and safety in vivo. This guide focuses on 2-(1-Methyl-1H-indazol-5-yl)ethanamine , a molecule of interest within the broader class of indazole derivatives, which have been explored for a range of therapeutic applications.

Currently, comprehensive public-domain pharmacokinetic data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not available. Therefore, this guide will provide a predictive comparison of its expected pharmacokinetic profile against a closely related structural analog, N-methyltryptamine (NMT) . The choice of NMT as a comparator is rooted in the structural similarity of the ethylamine side chain and the focus on the impact of N-methylation, albeit on an indole ring system in the case of NMT. By examining the known ADME properties of NMT and considering the physicochemical effects of N-methylation on the indazole scaffold, we can construct a scientifically grounded, predictive profile for 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This approach allows researchers to anticipate potential metabolic pathways, design appropriate in vitro and in vivo studies, and make more informed decisions in lead optimization.

This guide is structured to provide not only a comparative analysis but also detailed, field-proven experimental protocols for the key in vitro and in vivo assays that would be employed to empirically determine the pharmacokinetic parameters discussed.

The Impact of N-Methylation on Physicochemical Properties and ADME

The introduction of a methyl group to a nitrogen atom, as in the case of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, can induce significant changes in a molecule's physicochemical properties, which in turn influence its ADME profile.[1][2] Generally, N-methylation can:

  • Increase Lipophilicity: The addition of a non-polar methyl group typically increases a compound's lipophilicity (LogP/LogD). This can enhance membrane permeability and potentially increase the volume of distribution.[1]

  • Alter Basicity (pKa): Methylation of an amine can subtly alter its basicity, which can affect its ionization state at physiological pH, influencing solubility and interactions with transporters and metabolizing enzymes.

  • Modify Metabolic Stability: The presence of a methyl group can block a potential site of metabolism (e.g., N-dealkylation of a secondary amine) or introduce a new site for metabolism (e.g., N-demethylation). It can also alter the molecule's affinity for metabolizing enzymes.

These principles will be applied to predict the pharmacokinetic behavior of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in comparison to NMT.

Comparative In Vitro ADME Profile: A Predictive Analysis

The following table presents a predictive comparison of the key in vitro ADME parameters for 2-(1-Methyl-1H-indazol-5-yl)ethanamine and N-methyltryptamine. These predictions are based on the known data for NMT and the anticipated effects of N-methylation on the indazole core.

Parameter2-(1-Methyl-1H-indazol-5-yl)ethanamine (Predicted)N-methyltryptamine (NMT) (Known/Predicted)Rationale for Prediction
Metabolic Stability (Human Liver Microsomes) Moderate to HighLow to ModerateN-methylation on the indazole ring may sterically hinder access to the ethylamine side chain by monoamine oxidase (MAO-A), a primary metabolic enzyme for tryptamines.[3][4] This could lead to increased metabolic stability compared to NMT. The primary route of metabolism for the target compound is predicted to be CYP-mediated oxidation on the indazole ring or N-demethylation.
Plasma Protein Binding ModerateLowThe predicted increase in lipophilicity for the N-methylated indazole derivative would likely lead to a higher degree of binding to plasma proteins like albumin.[4]
Caco-2 Permeability HighHighBoth compounds are relatively small molecules with predicted high lipophilicity, suggesting good passive permeability across the intestinal epithelium.
Primary Metabolizing Enzymes CYP450 isoforms (e.g., CYP2D6, CYP2C19), potentially MAO-A to a lesser extentMAO-A, CYP2D6, CYP2C19NMT is a known substrate for MAO-A and certain CYP enzymes.[3][4] While the N-methylated indazole may show reduced MAO-A susceptibility, CYP-mediated metabolism is anticipated to be a significant clearance pathway, similar to other N-alkylated aromatic heterocycles.

Experimental Protocols for In Vitro ADME Assessment

To empirically validate the predictions outlined above, a standard battery of in vitro ADME assays would be conducted. The following are detailed, step-by-step methodologies for these key experiments.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Experimental Workflow:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock (10 mM in DMSO) reaction_mix Prepare Reaction Mixture: HLM, Buffer, Test Compound stock->reaction_mix hlm Human Liver Microsomes (Thaw on ice) hlm->reaction_mix buffer Phosphate Buffer (pH 7.4) buffer->reaction_mix nadph NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) nadph->start_reaction pre_incubate Pre-incubate at 37°C reaction_mix->pre_incubate pre_incubate->start_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Add cold Acetonitrile with IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: % Remaining vs. Time, Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the test compound in phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Experimental Workflow:

REDWorkflow cluster_setup Assay Setup cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prepare_samples Prepare Test Compound in Plasma add_plasma Add Plasma Sample to Donor Chamber prepare_samples->add_plasma red_device RED Device (Semi-permeable membrane) red_device->add_plasma add_buffer Add Dialysis Buffer to Receiver Chamber red_device->add_buffer seal_plate Seal Plate add_plasma->seal_plate add_buffer->seal_plate incubate Incubate at 37°C with Shaking (4-6 hours) seal_plate->incubate sample_chambers Sample Aliquots from Donor and Receiver Chambers incubate->sample_chambers matrix_match Matrix-match Samples sample_chambers->matrix_match protein_precip Protein Precipitation (Acetonitrile with IS) matrix_match->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis calculate_fu Calculate Fraction Unbound (fu) lcms_analysis->calculate_fu

Caption: Workflow for the plasma protein binding assay using the RED device.

Detailed Protocol:

  • Sample Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1 µM.

  • Assay Setup:

    • Add the plasma sample containing the test compound to the donor chamber of the RED device insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.

  • Equilibration:

    • Seal the 96-well plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the donor and receiver chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize matrix effects during analysis.

    • Precipitate proteins by adding cold acetonitrile with an internal standard.

    • Analyze the concentration of the compound in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

Predicted In Vivo Pharmacokinetic Profile

Based on the predicted in vitro ADME properties, we can extrapolate a likely in vivo pharmacokinetic profile for 2-(1-Methyl-1H-indazol-5-yl)ethanamine following intravenous (IV) and oral (PO) administration in a rodent model, such as the rat.

Parameter2-(1-Methyl-1H-indazol-5-yl)ethanamine (Predicted)N-methyltryptamine (NMT) (Known/Predicted)Rationale for Prediction
Clearance (CL) Low to ModerateHighThe anticipated higher metabolic stability of the N-methylated indazole derivative is expected to result in lower systemic clearance compared to NMT, which is rapidly metabolized by MAO-A.[3][4]
Volume of Distribution (Vd) Moderate to HighModerateThe predicted higher lipophilicity and potentially higher plasma protein binding could lead to a larger volume of distribution, indicating more extensive tissue distribution.
Half-life (t½) LongerShorterA lower clearance and potentially larger volume of distribution would contribute to a longer elimination half-life compared to the rapidly cleared NMT.[4][5]
Oral Bioavailability (%F) ModerateVery Low (without MAOI)The increased metabolic stability is predicted to reduce first-pass metabolism in the gut and liver, potentially leading to significantly higher oral bioavailability compared to NMT, which is extensively metabolized by MAO-A in the gastrointestinal tract and liver.[3]

Experimental Protocol for a Rodent Pharmacokinetic Study

To determine the actual in vivo PK profile and validate the predictions, a discrete pharmacokinetic study in rats would be performed.

Experimental Workflow:

RodentPKWorkflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_prep Acclimatize and Fast Rats iv_group IV Dosing Group (e.g., 1 mg/kg via tail vein) animal_prep->iv_group po_group PO Dosing Group (e.g., 5 mg/kg via oral gavage) animal_prep->po_group blood_collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_group->blood_collection po_group->blood_collection plasma_prep Process Blood to Plasma (Centrifugation) blood_collection->plasma_prep sample_extraction Plasma Sample Extraction (e.g., Protein Precipitation) plasma_prep->sample_extraction lcms LC-MS/MS Analysis sample_extraction->lcms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms->pk_analysis calc_params Calculate CL, Vd, t1/2, AUC, %F pk_analysis->calc_params

Caption: Workflow for a typical rodent pharmacokinetic study with IV and PO arms.

Detailed Protocol:

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (n=3-4 per time point or per group for serial sampling).

    • For the IV arm, administer the test compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.

    • For the PO arm, administer the test compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse or serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Perform non-compartmental analysis to calculate key PK parameters, including:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

While direct experimental data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not yet publicly available, a predictive pharmacokinetic comparison based on its structural similarity to N-methyltryptamine and established principles of drug metabolism provides valuable insights for researchers. The N-methylation on the indazole ring is anticipated to increase metabolic stability, leading to lower clearance, a longer half-life, and improved oral bioavailability compared to its indolethylamine counterparts that are rapidly metabolized by MAO-A.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of the in vitro and in vivo ADME properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine and other novel chemical entities. By integrating predictive modeling with robust experimental validation, drug discovery teams can more effectively prioritize and optimize candidates, ultimately increasing the probability of success in bringing new therapeutics to the clinic.

References

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  • van der Heijden, K. V., et al. (2025). Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis. Clinical Pharmacokinetics. Retrieved from [Link]

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  • Batinic-Haberle, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. Retrieved from [Link]

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  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

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A Strategic Guide to the Preclinical Benchmarking of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Indazole Compound

The landscape of drug discovery is perpetually in search of novel chemical entities with the potential to address unmet medical needs. Within this landscape, the indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide focuses on "2-(1-Methyl-1H-indazol-5-yl)ethanamine," a compound of interest whose biological targets and therapeutic potential remain to be fully elucidated. The absence of extensive public data necessitates a systematic and rigorous approach to its characterization.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic workflow, providing the scientific rationale and detailed methodologies required to first identify the molecular target(s) of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, validate these interactions in a physiologically relevant context, and finally, to benchmark its performance against established, clinically relevant inhibitors. By following this path, we can effectively translate a promising molecule from a chemical structure into a well-characterized lead compound.

Part 1: Unveiling the Target - A Kinome-Wide Investigation

The Rationale for a Kinase-Centric Approach

The initial step in characterizing any new chemical entity is target identification. The structural motif of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, featuring a substituted indazole ring, bears a resemblance to the hinge-binding regions of many known ATP-competitive kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Therefore, a logical and data-driven starting point for elucidating the mechanism of action of our compound is to assess its interaction profile across the human kinome.

Experimental Approach: Large-Scale Kinome Profiling

To obtain a broad and unbiased view of the compound's selectivity, a large-scale kinase panel screening is the preferred method.[1][4][5] Services such as KINOMEscan® or those offered by companies like Reaction Biology and Pharmaron provide comprehensive panels covering a significant portion of the human kinome.[1][2][5] These assays typically measure the ability of the test compound to compete with a known ligand for the ATP-binding site of each kinase in the panel. The output is usually expressed as the percentage of inhibition at a given concentration, or as a dissociation constant (Kd), which provides a quantitative measure of binding affinity.[5]

Experimental Workflow: Target Identification

G cluster_0 Part 1: Target Identification compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine (Test Compound) screening Kinome-Wide Profiling (e.g., KINOMEscan®) compound->screening Submit for screening data_analysis Data Analysis (Identify Primary Hits with High Affinity/Inhibition) screening->data_analysis Generate binding data (Kd or % inhibition) hit_list List of Potential Kinase Targets (e.g., FLT3, Abl, VEGFR2) data_analysis->hit_list Prioritize top candidates

Caption: Workflow for the initial identification of kinase targets.

Protocol 1: Kinome Panel Screening
  • Compound Preparation:

    • Synthesize and purify 2-(1-Methyl-1H-indazol-5-yl)ethanamine to >98% purity as confirmed by HPLC and NMR.

    • Prepare a stock solution of the compound at a high concentration (e.g., 10 mM) in 100% DMSO.

    • Submit the required amount of the stock solution to a commercial kinome screening service provider.

  • Assay Execution (Performed by Service Provider):

    • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., over 400 kinases).[5]

    • The assay measures the displacement of an active-site directed ligand from each kinase.

    • Results are reported as percent inhibition relative to a DMSO control. For promising hits, a follow-up dose-response curve is generated to determine the dissociation constant (Kd).

  • Data Analysis:

    • Analyze the screening data to identify kinases that show significant inhibition (e.g., >90% inhibition at 1 µM).

    • Prioritize hits based on the potency of the interaction (low Kd value) and the potential therapeutic relevance of the kinase.

Part 2: From Hit to Validated Target - Confirming Cellular Engagement

The Imperative of Target Validation

A positive result from an in vitro binding assay is a crucial first step, but it does not guarantee that the compound will engage its target within the complex environment of a living cell. Cellular permeability, off-target binding, and the physiological concentration of ATP can all influence a compound's activity. Therefore, validating the interaction in a cellular context is a critical step to ensure the biological relevance of the initial hits.

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying drug-target engagement in intact cells or tissue lysates.[6][7][8] The principle is based on ligand-induced thermal stabilization: when a protein binds to its ligand, its thermal stability increases, meaning it will denature and aggregate at a higher temperature.[7][9] By treating cells with the compound, applying a heat shock across a range of temperatures, and then quantifying the amount of soluble target protein remaining, we can observe a shift in the melting curve in the presence of a binding compound.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture a cell line known to express the putative kinase target (e.g., MOLM-13 cells for FLT3).

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with either 2-(1-Methyl-1H-indazol-5-yl)ethanamine (at various concentrations) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Heat the individual aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR thermocycler. A typical range would be from 40°C to 70°C in 2°C increments.

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Detection:

    • Quantify the amount of the soluble target kinase in each sample using a standard protein detection method such as Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the compound-treated samples confirms target engagement.[8]

Experimental Approach 2: Biophysical Characterization of Binding Kinetics

To complement the cellular data, a quantitative analysis of the binding interaction using purified proteins is essential. Techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free data on the kinetics of binding, including the association rate (k_on) and the dissociation rate (k_off), which together determine the binding affinity (K_D).[10][11][12] A slow dissociation rate (low k_off) can lead to a prolonged duration of action in vivo and is often a desirable characteristic for an inhibitor.[13]

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
  • Immobilization of the Kinase:

    • Immobilize the purified, active target kinase onto a sensor chip surface using a suitable method like amine coupling.[14] It is critical to ensure the immobilization process does not compromise the kinase's activity.[14]

  • Analyte Preparation:

    • Prepare a series of precise dilutions of 2-(1-Methyl-1H-indazol-5-yl)ethanamine in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor surface containing the immobilized kinase.

    • Monitor the change in the SPR signal in real-time to measure the association of the compound.

    • After the association phase, flow running buffer over the surface to measure the dissociation of the compound.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters: k_on, k_off, and the equilibrium dissociation constant (K_D).

Experimental Workflow: Target Validation

G cluster_1 Part 2: Target Validation hit_list List of Potential Kinase Targets cetsa Cellular Thermal Shift Assay (CETSA) - Confirm target engagement in intact cells hit_list->cetsa spr Surface Plasmon Resonance (SPR) - Determine binding kinetics (kon, koff, KD) hit_list->spr validated_target Validated Target (e.g., FLT3) cetsa->validated_target Positive thermal shift confirms cellular binding spr->validated_target Quantify binding affinity and kinetics

Caption: Workflow for validating initial hits and characterizing binding.

Part 3: Performance Benchmarking - Establishing a Competitive Profile

The Rationale for Comparative Analysis

Once a primary target has been confidently validated, the next critical phase is to benchmark the performance of 2-(1-Methyl-1H-indazol-5-yl)ethanamine against established inhibitors of that same target. This comparative analysis is essential to understand the compound's relative potency, selectivity, and potential for a superior therapeutic window.

Selection of Comparator Compounds

The choice of comparators should be guided by clinical relevance and mechanism of action. For any given kinase target, there is often a range of FDA-approved or late-stage clinical inhibitors.[15][16][17][18][19] For example, if the validated target is FLT3 , appropriate comparators would include:

  • Gilteritinib: A potent, second-generation Type I FLT3 inhibitor.[20][21]

  • Midostaurin: A first-generation, multi-kinase inhibitor that also targets FLT3.[22][23]

  • Quizartinib: A highly potent, second-generation Type II FLT3 inhibitor.[21][23]

If the target were another kinase, such as PI3K , Abl , VEGFR , or JAK , a different set of relevant inhibitors would be chosen from the extensive lists of approved drugs for those families.[24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]

Experimental Approach: In Vitro Potency and Cellular Activity

The most common metric for comparing inhibitor potency is the half-maximal inhibitory concentration (IC50). This should be determined in both biochemical and cellular assays.

  • Biochemical Assays: These assays use purified enzyme, substrate, and ATP to measure the direct inhibitory effect of the compound on the kinase's catalytic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are robust, high-throughput methods for this purpose.[39][40][41]

  • Cellular Assays: These assays measure the inhibition of the kinase's activity within a cellular context. This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.

Protocol 4: TR-FRET Biochemical Kinase Assay (LanthaScreen™ Example)
  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer containing the purified target kinase, a fluorescein-labeled substrate peptide, and ATP at its K_m concentration.[39]

    • Prepare serial dilutions of the test compound (2-(1-Methyl-1H-indazol-5-yl)ethanamine) and the known inhibitors (e.g., Gilteritinib, Midostaurin) in DMSO, followed by a further dilution in reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase/substrate/ATP mix with the serially diluted compounds.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[40][41]

    • Incubate for a further period (e.g., 30-60 minutes) to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

    • Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation: A Head-to-Head Comparison

All quantitative data should be summarized in a clear, tabular format to allow for direct and objective comparison. This provides an at-a-glance summary of the compound's performance profile.

CompoundTarget Binding (K_D, nM) (SPR)Biochemical Potency (IC50, nM) (TR-FRET)Cellular Potency (IC50, nM) (Substrate Phosphorylation)
2-(1-Methyl-1H-indazol-5-yl)ethanamine [Experimental Value][Experimental Value][Experimental Value]
Known Inhibitor 1 (e.g., Gilteritinib)[Experimental Value][Experimental Value][Experimental Value]
Known Inhibitor 2 (e.g., Midostaurin)[Experimental Value][Experimental Value][Experimental Value]
Benchmarking Logic Flow

G cluster_2 Part 3: Benchmarking validated_target Validated Target (e.g., FLT3) select_inhibitors Select Known Inhibitors (e.g., Gilteritinib, Midostaurin) validated_target->select_inhibitors biochem_assay Biochemical Assay (e.g., TR-FRET) Determine Biochemical IC50 select_inhibitors->biochem_assay cell_assay Cellular Assay (e.g., Substrate Phospho-ELISA) Determine Cellular IC50 select_inhibitors->cell_assay comparison_table Quantitative Comparison (Table of KD, IC50 values) biochem_assay->comparison_table cell_assay->comparison_table

Caption: Logical flow for benchmarking against known inhibitors.

Conclusion

The journey from a novel chemical structure to a viable drug candidate is one of systematic inquiry and rigorous validation. For a compound like 2-(1-Methyl-1H-indazol-5-yl)ethanamine, where public data is scarce, the framework outlined in this guide provides a robust pathway for its comprehensive characterization. By first employing broad, unbiased screening to identify its molecular targets, followed by meticulous validation of these interactions in a cellular context, and culminating in a head-to-head benchmark against established clinical inhibitors, researchers can build a complete data package. This package will not only elucidate the compound's mechanism of action but also clearly define its potency, selectivity, and potential as a future therapeutic agent.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a specialized heterocyclic amine used in research. As a novel compound, it requires a meticulous approach to waste management, grounded in established safety protocols and regulatory compliance. This document serves as your procedural, step-by-step resource for navigating this critical final phase of your research.

The First Principle: Assume Hazardousness

Given that 2-(1-Methyl-1H-indazol-5-yl)ethanamine is a research chemical, comprehensive toxicological and environmental fate data may not be publicly available.[1] Therefore, the primary directive is to treat this compound and any materials contaminated with it as hazardous waste until a formal hazard characterization by your institution's Environmental Health and Safety (EHS) office determines otherwise. This conservative approach ensures the highest level of safety for you, your colleagues, and the environment.

The regulatory framework for hazardous waste in a laboratory setting is principally governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] These regulations prohibit the disposal of chemical waste into regular trash or down the sanitary sewer system unless explicitly permitted by EHS for specific, well-characterized substances.[2][5]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 2-(1-Methyl-1H-indazol-5-yl)ethanamine waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.

Step 1: Waste Characterization and Segregation

The "Why": Proper characterization is the foundation of safe waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[5] Segregation minimizes these risks. While the full reactivity profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine may be unknown, its structure as a primary amine suggests it is basic and may react exothermically with acids.

Procedure:

  • Identify all waste streams containing 2-(1-Methyl-1H-indazol-5-yl)ethanamine. This includes:

    • Neat (undiluted) compound.

    • Contaminated solvents (e.g., from chromatography or reaction workups).

    • Aqueous solutions.

    • Contaminated labware (pipette tips, vials, gloves, etc.), also known as solid waste.

  • Segregate waste by type. At a minimum, maintain separate waste containers for:

    • Solid Waste: All disposable labware contaminated with the compound.

    • Liquid Waste: Solutions containing the compound. Further segregate based on the solvent (e.g., halogenated vs. non-halogenated solvents, aqueous solutions).

  • Do not mix this waste with other chemical waste streams unless you can confirm their compatibility. For instance, keep acidic and basic waste streams separate.[5]

Step 2: Proper Containerization

The "Why": The integrity of the waste container is crucial to prevent leaks and exposures. OSHA mandates that containers must be chemically compatible with the waste they hold and be kept in good condition.[3][6]

Procedure:

  • Select appropriate containers. Use containers made of a material compatible with 2-(1-Methyl-1H-indazol-5-yl)ethanamine and any solvents present. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable for organic and amine-based compounds.

  • Ensure containers are in good condition. Do not use containers that are cracked, leaking, or have a degraded seal.[6] The original product container, if in good condition, can be an excellent choice for the neat compound waste.[5]

  • Keep containers closed. Waste containers must be securely capped at all times, except when actively adding waste.[5][6] This prevents the release of vapors and protects against spills. A funnel left in the opening is not considered a closed container.

Step 3: Accurate and Compliant Labeling

The "Why": Proper labeling is a critical component of the "cradle-to-grave" tracking of hazardous waste required by the EPA.[4] It communicates the contents and hazards to everyone who will handle the container, from lab personnel to EHS staff and final disposal facility operators.

Procedure:

  • Obtain and affix a hazardous waste tag from your institution's EHS office.[2]

  • Complete the tag fully and legibly. The required information typically includes:

    • The words "Hazardous Waste".[2][7]

    • The full, unabbreviated chemical name: "2-(1-Methyl-1H-indazol-5-yl)ethanamine".[2]

    • For mixtures, list all components and their approximate percentages or volumes.[2][5]

    • The date of waste generation (the date you first added waste to the container).[2]

    • The physical state of the waste (solid or liquid).

    • The associated hazards (e.g., corrosive, toxic). As a primary amine, it should be considered corrosive and potentially toxic.

    • Your name, principal investigator, department, and lab location.[2]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

The "Why": The EPA has specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas.[5][7][8] These regulations are designed to ensure waste is managed safely at its point of generation.

Procedure:

  • Designate an SAA in your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][8]

  • Store the labeled waste container(s) in the designated SAA.

  • Use secondary containment. Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Adhere to accumulation limits. You may accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[8] Once a container is full, it must be moved to a central accumulation area within three days.[5]

Step 5: Arranging for Disposal

The "Why": The final step is to transfer custody of the waste to your institution's trained EHS professionals, who will manage its ultimate disposal in accordance with all federal, state, and local regulations.

Procedure:

  • Once a waste container is full or your project is complete, submit a chemical waste pickup request to your EHS office. This is typically done through an online portal or by submitting a specific form.[2]

  • Prepare the container for pickup. Ensure the cap is tightly sealed and the exterior of the container is clean and free of contamination.

  • EHS personnel will collect the waste from your laboratory. They will review the waste tag for completeness and ensure the container is in a safe condition for transport.

Visualizing the Disposal Workflow

To clarify the decision-making process for handling waste containing 2-(1-Methyl-1H-indazol-5-yl)ethanamine, the following workflow diagram is provided.

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containerization & Labeling cluster_2 Step 4: Storage cluster_3 Step 5: Disposal Start Waste Generated (2-(1-Methyl-1H-indazol-5-yl)ethanamine) Segregate Segregate by Type (Solid, Liquid, Aqueous) Start->Segregate Container Select Compatible Container Segregate->Container Label Complete & Affix Hazardous Waste Tag Container->Label Store Store in SAA with Secondary Containment Label->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Collection for Final Disposal Request->Pickup

Caption: Disposal workflow for 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Quantitative Data Summary

While specific disposal parameters for this compound are not available, general laboratory hazardous waste guidelines provide quantitative limits that must be followed.

ParameterRegulatory Limit/GuidelineSource Regulation
Max. Volume in SAA 55 gallons40 CFR § 262.15[8]
Max. Volume of Acutely Hazardous Waste in SAA 1 quart40 CFR § 262.15[8]
Time Limit for Full Container in SAA 3 days to move to Central Accumulation AreaCentral Washington University Guidelines[5]
Max. Storage Time in SAA (partially full) Up to 1 yearCentral Washington University Guidelines[5]

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of research chemicals like 2-(1-Methyl-1H-indazol-5-yl)ethanamine is a non-negotiable aspect of scientific integrity and environmental stewardship. By adhering to the procedural steps outlined in this guide—from meticulous segregation and labeling to compliant storage and final handoff to EHS—you ensure that your innovative work is conducted safely from inception to completion. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety & Hazard Assessment

Based on analogous compounds, 2-(1-Methyl-1H-indazol-5-yl)ethanamine should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to mitigate these risks.

Summary of Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Chemical splash-resistant safety goggles with side protection. A face shield is recommended for larger quantities or when there is a significant risk of splashing.[6][7][8]To protect the eyes from accidental splashes of the chemical, which could cause serious irritation or damage.[2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Double-gloving is recommended, especially during procedures with a higher risk of contamination.[7][9]To prevent skin contact, which may lead to irritation or allergic reactions.[4] Gloves should be inspected for integrity before each use.
Skin and Body Protection A laboratory coat is the minimum requirement. For larger-scale operations or when handling concentrates, chemical-resistant clothing or an apron should be worn.[8][10]To protect the skin from accidental spills and contamination.[10]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][4]

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure personal safety.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on your personal protective equipment.

G cluster_donning PPE Donning Sequence prep 1. Prepare Work Area Ensure fume hood is operational and all necessary equipment is within reach. gown 2. Lab Coat/Apron Fasten completely. prep->gown respirator 3. Respirator (if required) Perform a seal check. gown->respirator goggles 4. Eye Protection Position goggles securely. respirator->goggles gloves 5. Gloves Pull cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair first. goggles->gloves

Caption: A step-by-step workflow for correctly donning PPE before handling 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Doffing PPE to Prevent Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

G cluster_doffing PPE Doffing Sequence gloves 1. Outer Gloves (if double-gloved) Peel off, turning them inside out. apron 2. Lab Coat/Apron Remove by rolling it away from the body. gloves->apron goggles 3. Eye/Face Protection Handle by the straps. apron->goggles respirator 4. Respirator (if worn) Remove without touching the front. goggles->respirator inner_gloves 5. Inner Gloves Remove as the last step, turning them inside out. respirator->inner_gloves wash 6. Hand Washing Wash hands thoroughly with soap and water. inner_gloves->wash

Caption: A procedural diagram for the proper removal of PPE to minimize exposure and prevent contamination.

Operational and Disposal Plans

Safe Handling Procedures
  • Engineering Controls : Always handle 2-(1-Methyl-1H-indazol-5-yl)ethanamine in a properly functioning chemical fume hood to minimize inhalation exposure.[11][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][6]

  • Administrative Controls : Do not work alone when handling this compound. Ensure you are familiar with the location and operation of all safety equipment. Do not eat, drink, or smoke in the laboratory.[1][11]

  • Personal Hygiene : Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][11] Remove any contaminated clothing immediately and wash it before reuse.[6][12]

Spill and Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

  • Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11]

Disposal Plan

All waste materials, including the compound itself, contaminated solvents, and disposable PPE (gloves, etc.), must be collected in properly labeled, sealed containers.[1][11] Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[6][11] Do not dispose of it down the drain.[1]

References

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  • Fisher Scientific. (2023, September 5).
  • Fisher Scientific.
  • PubChem. 2-(1H-imidazol-1-yl)ethanamine.
  • Sigma-Aldrich. (2025, November 6).
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  • Sigma-Aldrich. (2025, November 6).
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  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • BenchChem. Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.
  • Angene Chemical. (2025, May 30).
  • ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride.
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  • Wilhelmsen. (2025, April 30). Safe Chemical Handling Protection PPE Kit.
  • PubChem. 1H-Indazol-5-amine.
  • Sigma-Aldrich. 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.
  • Biosynth. 2-(1H-Indazol-3-yl)ethanamine dihydrochloride.
  • BLDpharm. 2-(5-Methoxy-1H-indazol-3-yl)ethanamine.

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